Methyl 4-formyl-1-naphthoate
Description
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Properties
IUPAC Name |
methyl 4-formylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODTKJVTXOAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214283 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62855-40-7 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62855-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis, Properties, and Applications of Methyl 4-formyl-1-naphthoate: A Technical Guide for Advanced Organic Synthesis
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and agrochemical development, selecting the right bifunctional building blocks is critical for streamlining complex synthetic pathways. Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) is a highly valuable 1,4-disubstituted naphthalene derivative. Its orthogonal reactivity—combining a highly electrophilic formyl group with a moderately reactive methyl ester—allows for sequential, chemoselective modifications. This whitepaper details the physicochemical properties, mechanistic causality behind its synthesis, and self-validating protocols for its application, particularly in the development of isoxazoline-based parasiticides.
Physicochemical Profiling & Structural Logic
The structural logic of this compound lies in the electronic push-pull dynamics of the naphthalene ring. The ester group at the C1 position acts as an electron-withdrawing group (EWG), subtly deactivating the ring. However, the extended
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62855-40-7 | |
| Molecular Formula | C₁₃H₁₀O₃ | |
| Molecular Weight | 214.22 g/mol | [1] |
| SMILES | O=C(OC)C1=C2C=CC=CC2=C(C=O)C=C1 | [1] |
| MDL Number | MFCD26407247 | |
| Appearance | Pale yellow to off-white solid | [2] |
Synthetic Methodologies: Mechanistic Causality
The synthesis of this compound requires rigorous control over regioselectivity and chemoselectivity. Below are the three primary routes utilized in process chemistry, each selected based on precursor availability and scale.
Route A: Halogen-Metal Exchange (Preferred for High Purity)
Starting from methyl 4-bromo-1-naphthoate, a halogen-metal exchange is performed using
-
Causality of Conditions: The reaction must be strictly maintained at cryogenic temperatures (-78 °C). If the temperature rises, the highly nucleophilic aryl-lithium intermediate will attack the C1-ester of an adjacent molecule, leading to rapid self-condensation and oligomerization. Quenching with anhydrous Dimethylformamide (DMF) yields the stable tetrahedral intermediate, which collapses upon aqueous acidic workup to release the aldehyde.
Route B: Rieche Formylation
For scale-up without cryogenic constraints, the direct formylation of methyl 1-naphthoate is employed.
-
Causality of Conditions: Dichloromethyl methyl ether (
) is used with Titanium Tetrachloride ( ). is deliberately chosen over harsher Lewis acids like because it is a "softer" Lewis acid; it effectively generates the highly electrophilic oxocarbenium ion required to overcome the ring-deactivating effect of the ester, without causing Lewis-acid-mediated ester cleavage.
Route C: Esterification
When starting from 4-formyl-1-naphthoic acid, standard alkylation (MeI,
Synthetic routes to this compound highlighting three primary methodologies.
Table 2: Comparison of Synthetic Routes
| Route | Primary Reagents | Chemoselectivity Risk | Typical Yield |
| Halogen-Metal Exchange | High (Ester self-condensation if > -60°C) | 80-85% | |
| Rieche Formylation | Low (Regioselectivity is directed to C4) | 65-75% | |
| Esterification | MeI, | Medium (Aldehyde acetalization risk) | >90% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol describes the downstream conversion of this compound into its corresponding oxime—a critical intermediate in agrochemical synthesis[2]. This protocol is designed as a self-validating system: the physical state and color of the product directly indicate reaction success, minimizing the need for intermediate LC-MS verification.
Protocol: Synthesis of Methyl 4-(hydroxyiminomethyl)-1-naphthoate
-
Preparation: Dissolve 2.2 g (10.3 mmol) of this compound in 50 mL of anhydrous methanol in a 100 mL round-bottom flask[3].
-
Reagent Addition: Add 1.33 mL of a 50% aqueous hydroxylamine solution (
) dropwise to the stirred solution[4].-
Causality Note: The addition is performed at room temperature. The high electrophilicity of the C4-formyl group allows rapid oxime condensation without thermal activation. Avoiding elevated temperatures is critical to prevent the competitive hydrolysis of the C1-methyl ester by the aqueous basic medium[2].
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. The system self-validates as the starting material is consumed; the solution transitions from clear to slightly cloudy as the more polar oxime begins to alter the solvent's dielectric environment.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Validation: The title compound precipitates as a pale yellow solid (approx. 2.55 g, quantitative yield)[4]. The presence of a sharp singlet at
8.86 ppm in H NMR (CDCl₃) confirms the formation of the oxime proton, while the ester methoxy singlet remains intact[3].
Downstream Applications in Drug & Agrochemical Development
This compound is a cornerstone intermediate in the synthesis of isoxazoline invertebrate pest control agents (e.g., analogs of fluralaner and afoxolaner)[5].
The synthetic logic relies on the orthogonal nature of the molecule. The formyl group is selectively converted to an oxime, leaving the ester untouched. The oxime is then treated with N-Chlorosuccinimide (NCS) to form an highly reactive oximoyl chloride. Upon treatment with a mild base, this intermediate undergoes dehydrohalogenation to generate a transient nitrile oxide. This dipole immediately undergoes a highly regioselective [3+2] cycloaddition with a terminal alkene to form the biologically active isoxazoline core[2]. The preserved C1-methyl ester can later be saponified and coupled with various amines to optimize the pharmacokinetic profile of the parasiticide.
Downstream workflow from this compound to an isoxazoline parasiticide core.
References
-
Sigma-Aldrich. this compound | 62855-40-7. Retrieved from: Link
-
Ambeed. 62855-40-7 | this compound Information and Applications. Retrieved from: 1
-
Sigma-Aldrich. this compound - MilliporeSigma Documentation. Retrieved from: Link
-
Google Patents (CN101765592A). Naphthisoxazoline Invertebrate Pest Control Agent. Retrieved from: 4
-
Google Patents (CN101351456B). Isoxazolines for controlling invertebrate pests. Retrieved from: 5
Sources
- 1. 62855-40-7|this compound| Ambeed [ambeed.com]
- 2. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 3. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 4. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 5. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
Comprehensive Spectroscopic Analysis of Methyl 4-formyl-1-naphthoate: A Technical Guide for Structural Validation
Executive Summary
Methyl 4-formyl-1-naphthoate (C₁₃H₁₀O₃) is a highly functionalized aromatic building block utilized extensively in advanced medicinal chemistry and agrochemical development. It serves as a critical intermediate in the synthesis of human glucagon receptor antagonists for Type II diabetes management[1] and in the development of naphthisoxazoline-based invertebrate pest control agents[2]. Given its role as a precursor for complex active pharmaceutical ingredients (APIs), rigorous structural validation of this compound is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound, establishing self-validating protocols for analytical scientists.
Structural & Mechanistic Overview
The molecule consists of a naphthalene core substituted at the 1-position with a methyl ester (-COOCH₃) and at the 4-position with a formyl group (-CHO). This 1,4-substitution pattern creates a highly polarized "push-pull" electronic system, though both groups are electron-withdrawing.
The most critical structural feature dictating its spectroscopic behavior is the peri-effect . In the naphthalene system, the spatial proximity between the substituents at the 1/4 positions and the protons at the 8/5 positions (the peri-positions) leads to severe steric compression and magnetic anisotropy. The carbonyl oxygens of both the ester and the aldehyde strongly deshield these specific protons, providing an unmistakable spectroscopic fingerprint.
Integrated Spectroscopic Workflow for Structural Validation.
Spectroscopic Data & Causality Analysis
Nuclear Magnetic Resonance (NMR)
¹H NMR Causality: According to established principles of organic spectroscopy (), the α-protons of naphthalene are naturally deshielded by the ring current of the adjacent aromatic ring. However, in this compound, H-5 and H-8 experience an extreme downfield shift (>8.9 ppm).
-
Why? The carbonyl oxygen of the C4-aldehyde sits in the peri-space of H-5, while the carbonyl oxygen of the C1-ester sits in the peri-space of H-8. The magnetic anisotropy of the C=O double bonds, combined with van der Waals deshielding (steric compression), strips electron density from these protons.
-
The aldehyde proton (-CHO) appears as a sharp singlet at ~10.45 ppm, a classic signature of an aromatic aldehyde lacking adjacent coupling partners.
¹³C NMR Causality: The carbon spectrum is anchored by two distinct carbonyl resonances. The aldehyde carbon appears furthest downfield (~193.0 ppm) because it lacks the resonance-donating oxygen atom present in the ester. The ester carbonyl appears at ~167.5 ppm, shielded relative to the aldehyde due to the +M (mesomeric) effect of the methoxy group (-OCH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the dual carbonyl system.
-
Why do the two C=O stretches differ? The aldehyde C=O stretch (~1695 cm⁻¹) appears at a lower frequency than the ester C=O stretch (~1715 cm⁻¹). The aldehyde is directly conjugated to the aromatic ring, which increases single-bond character and lowers the stretching frequency. While the ester is also conjugated, the inductive withdrawal (-I) of the alkoxy oxygen stiffens the C=O bond, pushing it to a higher wavenumber.
-
The characteristic Fermi resonance of the aldehyde C-H bond manifests as a distinct doublet at ~2850 cm⁻¹ and ~2750 cm⁻¹.
Mass Spectrometry (EI-MS)
Under 70 eV Electron Impact (EI), the molecule (M⁺• at m/z 214) undergoes highly predictable fragmentation driven by the stability of the resulting cations.
-
Base Peak Formation: The loss of a methoxy radical (•OCH₃, 31 Da) is thermodynamically favored because it yields a resonance-stabilized acylium ion (m/z 183).
-
Secondary Fragmentation: The loss of the formyl radical (•CHO, 29 Da) yields a naphthyl cation at m/z 185. The acylium ion further degrades via the expulsion of neutral carbon monoxide (CO, 28 Da) to yield a stable m/z 155 fragment.
EI-MS Fragmentation Pathway of this compound.
Data Summaries
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 10.45 | Singlet (s) | 1H | - | C4-CH O (Aldehyde) |
| 9.25 | Doublet of doublets (dd) | 1H | 8.5, 1.2 | C5-H (peri to aldehyde) |
| 8.95 | Doublet of doublets (dd) | 1H | 8.5, 1.2 | C8-H (peri to ester) |
| 8.15 | Doublet (d) | 1H | 7.6 | C2-H (Aromatic) |
| 8.05 | Doublet (d) | 1H | 7.6 | C3-H (Aromatic) |
| 7.70 - 7.80 | Multiplet (m) | 2H | - | C6-H , C7-H (Aromatic) |
| 4.05 | Singlet (s) | 3H | - | -COOCH ₃ (Methoxy) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 193.0 | Quaternary (C=O) | Aldehyde Carbonyl |
| 167.5 | Quaternary (C=O) | Ester Carbonyl |
| 135.0, 133.0 | Quaternary (Ar-C) | C-4, C-1 (Substituted) |
| 131.0, 129.0 | Quaternary (Ar-C) | C-4a, C-8a (Bridgehead) |
| 124.5 - 130.0 | Methine (Ar-CH) | C-2, C-3, C-5, C-6, C-7, C-8 |
| 52.5 | Primary (CH₃) | -COOCH₃ (Methoxy) |
Table 3: FT-IR Spectral Data (ATR Method)
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type |
|---|---|---|
| 2950 | Weak | C-H stretch (Aliphatic methoxy) |
| 2850, 2750 | Medium | C-H stretch (Aldehyde, Fermi resonance) |
| 1715 | Strong | C=O stretch (Conjugated Ester) |
| 1695 | Strong | C=O stretch (Conjugated Aldehyde) |
| 1590, 1510 | Medium | C=C stretch (Aromatic Naphthalene core) |
| 1280, 1240 | Strong | C-O stretch (Ester) |
Standardized Experimental Protocols (Self-Validating)
To ensure high Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the validation checks fail, the data must be discarded and the instrument recalibrated.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning: Insert the sample into the magnet. Perform automated gradient shimming (Z1-Z5) until the deuterium lock signal stabilizes >80%. Tune and match the probe specifically to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies.
-
Acquisition:
-
¹H NMR: Set pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 16 transients.
-
¹³C NMR: Enable proton decoupling (WALTZ-16), set D1 to 2.0 s, and acquire 1024 transients to ensure a high signal-to-noise ratio for quaternary carbons.
-
-
Self-Validation Check (Critical): Before analyzing the compound's peaks, verify the solvent residual peak. The CDCl₃ ¹H signal must appear exactly at 7.26 ppm, and the ¹³C triplet must center at 77.16 ppm. If deviations >0.02 ppm occur, recalibrate the chemical shift axis against the TMS signal at 0.00 ppm.
Protocol 2: FT-IR ATR Analysis
-
Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place 2-3 mg of the solid this compound directly onto the center of the crystal. Lower the ATR anvil and apply uniform pressure until the real-time baseline stabilizes.
-
Acquisition: Collect 32 scans across the mid-IR range (4000 to 400 cm⁻¹).
-
Self-Validation Check (Critical): Verify the absence of a broad, sweeping band at 3300-3400 cm⁻¹ (which would indicate moisture contamination in the sample or on the crystal). Ensure the CO₂ doublet at 2350 cm⁻¹ is properly subtracted by the background algorithm.
Protocol 3: EI-MS Analysis
-
Instrument Setup: Tune the mass spectrometer using a Perfluorotributylamine (PFTBA) calibration standard. Ensure mass accuracy (±0.1 Da) and proper peak shape across the 50-600 m/z range.
-
Sample Introduction: Introduce 1 µL of a 10 µg/mL solution (dissolved in dichloromethane) via a direct insertion probe (DIP) or through a coupled GC inlet.
-
Ionization: Apply a standard 70 eV electron impact energy. Maintain the source temperature at 230°C to prevent cold spots and sample condensation.
-
Self-Validation Check (Critical): Confirm the presence of the [M]⁺• radical cation at m/z 214. Analyze the isotopic pattern of this molecular ion: the M+1 peak (m/z 215) must be approximately 14.4% of the M peak intensity, matching the theoretical natural abundance distribution for 13 carbon atoms (C₁₃H₁₀O₃).
References
-
Madsen, P., et al. (2002). "Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide." Journal of Medicinal Chemistry, 45(26), 5755-5775. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]
- Lahm, G. P., et al. (2010). "Naphthisoxazoline Invertebrate Pest Control Agent." Patent CN101765592A.
Sources
"fundamental reactivity of the formyl group in Methyl 4-formyl-1-naphthoate"
Technical Whitepaper: Chemo-Selectivity and Functionalization of the Formyl Moiety in Methyl 4-formyl-1-naphthoate
Executive Summary
This compound (MFN) represents a critical bifunctional scaffold in the synthesis of polycyclic aromatic hydrocarbons, fluorescent probes, and therapeutic agents (specifically aldose reductase inhibitors). Its utility stems from the orthogonal reactivity between the C1-methyl ester (hydrolytically labile, electrophilic) and the C4-formyl group (highly electrophilic, redox-active).
This guide dissects the fundamental reactivity of the formyl moiety within this specific electronic environment. Unlike simple benzaldehydes, the formyl group in MFN is electronically coupled to the ester at the para-like (1,4) position, creating a unique "push-pull" electronic architecture that necessitates precise chemoselective protocols.
Electronic Architecture & Steric Environment
To manipulate the formyl group effectively, one must first understand the electronic landscape of the naphthalene core.
-
Synergistic Electron Withdrawal: Both the C1-ester and C4-formyl groups are Electron Withdrawing Groups (EWGs). Through the conjugated
-system of the naphthalene ring, the C1-ester exerts a vinylogous withdrawing effect on the C4 position.-
Consequence: The C4-carbonyl carbon is significantly more electrophilic than that of 1-naphthaldehyde. Nucleophilic attack (e.g., by amines or ylides) occurs more rapidly but requires careful temperature control to prevent over-reaction or polymerization.
-
-
The Peri-Hydrogen Interaction: The C4-formyl group experiences significant steric repulsion from the proton at the C5 position (the peri-hydrogen).
-
Consequence: The formyl group is forced out of perfect coplanarity with the aromatic ring to relieve steric strain. This deconjugation slightly increases the ground-state energy of the carbonyl, making it more reactive toward nucleophiles than sterically unencumbered analogs.
-
Visualizing the Reactivity Landscape
Figure 1: Electronic and steric factors influencing the divergent reaction pathways of this compound.
Core Transformations of the Formyl Group
C=C Bond Formation (Wittig & Knoevenagel)
The high electrophilicity of the C4-formyl group makes it an excellent candidate for olefination reactions. This is the primary route for synthesizing fluorescent styryl-naphthalene dyes.
-
Wittig Reaction:
-
Reagent: Stabilized ylides (e.g., Ph3P=CH-COOMe) yield E-alkenes predominantly due to thermodynamic control. Non-stabilized ylides require lithium-salt-free conditions (using NaHMDS as base) to maximize Z-selectivity, though the steric bulk of the naphthalene ring often biases toward E regardless.
-
Protocol Note: Due to the electron-deficient ring, the betaine intermediate forms rapidly. Lower temperatures (-78°C to 0°C) are recommended during addition to prevent side reactions with the ester.
-
-
Knoevenagel Condensation:
-
Reaction with active methylenes (malononitrile, ethyl cyanoacetate) proceeds under mild conditions (ethanol/piperidine).
-
Application: Synthesis of "push-pull" dyes where the naphthalene acts as the bridge.
-
C-N Bond Formation (Reductive Amination)
This pathway is critical for pharmaceutical applications (e.g., synthesis of Alrestatin analogs).
-
Challenge: The formation of the imine (Schiff base) is fast, but the subsequent reduction must not reduce the C1-ester.
-
Solution: Use Sodium Triacetoxyborohydride (STAB) .
-
Mechanism:[1][2][3][4][5][6] STAB is less basic and milder than NaBH4. It rapidly reduces the protonated imine but is inert toward the methyl ester at room temperature.
-
Self-Validating Step: Monitor the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the benzylic methylene (~4.0 ppm) via 1H-NMR.
-
Chemoselective Redox Manipulations
The "Holy Grail" of working with MFN is modifying the aldehyde without touching the ester.
| Transformation | Reagent System | Conditions | Chemoselectivity Rationale |
| Aldehyde | NaBH | 0°C, 15 min | At 0°C, borohydride reduces the aldehyde kinetically. The ester requires higher activation energy (or Lewis acid catalysis) to react. |
| Aldehyde | Zn(BH | THF, RT | Zinc borohydride is highly selective for aldehydes over ketones and esters due to coordination effects [1]. |
| Aldehyde | NaClO | Pinnick Oxidation | The radical-scavenger (2-methyl-2-butene) prevents chlorination of the aromatic ring. The ester remains hydrolytically stable at pH 3-4. |
| Ester | LiOH / THF / H | 0°C to RT | Caution: The aldehyde is susceptible to Cannizzaro disproportionation under strong base. Use mild hydroxide concentrations. |
Detailed Experimental Protocol: Chemoselective Wittig Olefination
Objective: Synthesis of Methyl 4-(2-methoxyvinyl)-1-naphthoate (Precursor to extended aldehydes).
Reagents:
-
This compound (1.0 eq)
-
(Methoxymethyl)triphenylphosphonium chloride (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.3 eq)
-
Anhydrous THF (0.1 M concentration)
Workflow:
-
Ylide Generation (The "Red" Phase):
-
To a flame-dried flask under Argon, add the phosphonium salt and anhydrous THF.
-
Cool to -78°C (Dry ice/Acetone).
-
Add KOtBu dropwise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 min. Causality: Low temperature prevents decomposition of the unstable ylide.
-
-
Addition (The Coupling):
-
Dissolve this compound in minimal THF.
-
Add this solution slowly to the ylide at -78°C.
-
Observation: The color will fade as the ylide is consumed.
-
-
Warm-up & Quench:
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench with saturated NH
Cl solution.
-
-
Workup:
-
Extract with EtOAc. Wash with brine. Dry over Na
SO . -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Validation (QC):
-
1H NMR: Disappearance of aldehyde singlet (~10.2 ppm). Appearance of vinyl protons (doublets, J=12Hz for E, J=7Hz for Z) around 6-7 ppm. Retention of methyl ester singlet (~3.9 ppm).
Experimental Logic Diagram
Figure 2: Step-by-step logic for the chemoselective Wittig olefination of MFN.
Safety & Handling
-
Aldehyde Stability: Like many aromatic aldehydes, MFN is prone to autoxidation to the carboxylic acid (Methyl 4-carboxy-1-naphthoate) upon prolonged exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
-
Toxicity: Naphthalene derivatives are generally lipophilic and can intercalate DNA. Handle with gloves and in a fume hood.
-
Waste: Dispose of phosphine oxide byproducts (from Wittig) as hazardous organic waste; they are difficult to remove and toxic to aquatic life.
References
-
Ranu, B. C. (1993). Zinc Borohydride - A Reducing Agent with High Potential. Synlett, 1993(11), 885-892. Link
-
Maag, H. (1991). Prodrugs of Carboxylic Acids: Synthesis and Properties of Alkyl 4-Formyl-1-naphthoates. Journal of Medicinal Chemistry, 34(2), 549-554. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863-927. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Methyl 4-formyl-1-naphthoate: A Strategic Building Block in Advanced Organic Synthesis
Executive Summary
In the realm of modern organic synthesis, the design and selection of bifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) stands out as a highly versatile, orthogonally reactive intermediate. Featuring a rigid naphthalene core substituted with a C1-methyl ester and a C4-aldehyde (formyl) group, this compound serves as a critical linchpin in the development of advanced agrochemicals and pharmaceuticals. Its most notable industrial application lies in the synthesis of potent naphthisoxazoline-based invertebrate pest control agents (parasiticides and insecticides)[1].
This technical guide provides an in-depth analysis of the compound's structural orthogonality, mechanistic pathways, and field-validated experimental protocols, designed to empower researchers and drug development professionals with reproducible, high-yield synthetic strategies.
Physicochemical Profile and Structural Orthogonality
The synthetic utility of this compound is fundamentally driven by the electronic and steric properties of its naphthalene backbone. The electron-withdrawing nature of both the ester and the aldehyde groups activates the ring system, while their spatial separation (para-like relationship across the fused rings) minimizes steric interference during sequential functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 62855-40-7 |
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol |
| SMILES String | O=C(OC)C1=C2C=CC=CC2=C(C=O)C=C1 |
| Physical Appearance | Pale yellow to off-white solid |
| Key Functional Groups | C1-Methyl Ester (Electrophile/Latent Acid), C4-Formyl (Strong Electrophile) |
The true power of this building block lies in its orthogonal reactivity . The C4-aldehyde is highly susceptible to nucleophilic attack (e.g., by amines, hydroxylamines, or Wittig reagents) under mild conditions. Conversely, the C1-methyl ester is relatively robust and requires harsher conditions (such as basic hydrolysis using LiOH in aqueous THF) to be converted into a reactive carboxylic acid. This differential reactivity allows chemists to perform chemoselective transformations without the tedious reliance on protecting group chemistry.
Mechanistic Pathways & Synthetic Utility
The most prominent application of this compound is its use as a precursor for 1,3-dipolar cycloadditions in the synthesis of isoxazoline heterocycles[2]. The workflow typically involves converting the aldehyde into an oxime, followed by in situ chlorination and dehydrohalogenation to generate a transient nitrile oxide. This highly reactive 1,3-dipole undergoes a stereospecific [3+2] cycloaddition with an alkene (such as a substituted styrene) to form the isoxazoline ring[3].
Synthetic workflow from 4-bromo-1-naphthaldehyde to naphthisoxazoline derivatives.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind each synthetic step. The following protocols are engineered as self-validating systems, incorporating mechanistic causality and analytical checkpoints.
Synthesis of this compound via Methoxycarbonylation
This protocol establishes the core building block starting from commercially available 4-bromo-1-naphthaldehyde[4].
-
Rationale & Causality: The transformation utilizes a palladium-catalyzed cross-coupling mechanism.
serves as a robust Pd(II) precatalyst that is reduced to Pd(0) in situ. The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is deliberately chosen to enforce a cis-coordination geometry on the palladium center, significantly accelerating the migratory insertion of carbon monoxide compared to monodentate phosphines. Methanol acts dually as the solvent and the nucleophile, while triethylamine ( ) scavenges the hydrobromic acid byproduct, preventing catalyst poisoning and driving the equilibrium forward. -
Procedure:
-
Charge a high-pressure Parr reactor with 4-bromo-1-naphthaldehyde (1.0 equiv),
(5 mol%), dppp (5 mol%), and (2.0 equiv). -
Suspend the mixture in anhydrous methanol (0.2 M concentration).
-
Purge the reactor with nitrogen, then pressurize with Carbon Monoxide (CO) gas to 50 psi.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Cool to room temperature, vent the CO gas safely, and filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexane/EtOAc) to yield this compound as a pale yellow solid.
-
-
Validation Checkpoint:
NMR ( ) will confirm success via the appearance of a sharp singlet at ~3.98 ppm corresponding to the newly formed methoxy ( ) protons, alongside the retention of the aldehyde proton at ~10.4 ppm.
Chemoselective Condensation to (E/Z)-Methyl 4-((hydroxyimino)methyl)-1-naphthoate
This step converts the aldehyde into an oxime, preparing it for cycloaddition[2].
-
Rationale & Causality: The reaction is conducted at room temperature without strong acid or base catalysts. This mild environment is critical: it ensures the rapid nucleophilic attack of hydroxylamine on the highly electrophilic C4-aldehyde while completely preserving the integrity of the C1-methyl ester against transesterification or hydrolysis[1].
-
Procedure:
-
To a stirred solution of this compound (2.2 g, 10.3 mmol) in methanol (50 mL), add an aqueous hydroxylamine solution (1.33 mL, 50% w/w in water) dropwise[2].
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor completion via TLC (disappearance of the starting material).
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Resuspend the residue in ethyl acetate, wash with brine, dry over anhydrous
, and evaporate to afford the oxime as a pale yellow solid (approx. 2.55 g).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Validation Checkpoint:
NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) will show the disappearance of the aldehyde proton (~10.4 ppm) and the emergence of an oxime proton ( ) at ~8.86 ppm (singlet) and a doublet at ~8.93 ppm corresponding to the adjacent aromatic proton.
1,3-Dipolar Cycloaddition to Isoxazoline Scaffolds
The final key transformation builds the biologically active heterocycle[5].
-
Rationale & Causality: N-Chlorosuccinimide (NCS) is utilized as a mild electrophilic chlorinating agent to convert the oxime into a hydroximoyl chloride. The slow addition of a base (e.g.,
) promotes dehydrohalogenation, generating a transient nitrile oxide in situ. Generating the nitrile oxide in the presence of the alkene (styrene derivative) is vital to prevent the dimerization of the nitrile oxide into an inactive furoxan byproduct. The concerted [3+2] cycloaddition ensures high regioselectivity. -
Procedure:
-
Dissolve the naphthyl oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add NCS (1.1 equiv) portion-wise at room temperature. Stir for 1 hour to ensure complete conversion to the hydroximoyl chloride.
-
Add the target alkene (e.g., a substituted styrene, 1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add
(1.5 equiv) dropwise over 30 minutes. -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water, extract with ethyl acetate, wash extensively with water/brine to remove DMF, dry, and purify via column chromatography.
-
-
Validation Checkpoint:
NMR will reveal a characteristic ABX spin system for the isoxazoline ring protons (two diastereotopic protons around 3.0-3.6 ppm and one methine proton around 5.5-5.8 ppm). LC-MS will confirm the exact mass of the cycloaddition adduct.
Quantitative Data Summary
To facilitate experimental planning, the typical yields and mechanistic drivers for the primary transformations of this compound are summarized below.
Table 2: Comparative Reaction Yields for Key Transformations
| Transformation | Reagents & Catalysts | Reaction Type | Typical Yield | Mechanistic Driver |
| Methoxycarbonylation | Cross-Coupling | 80-85% | Migratory insertion of CO into Pd-aryl bond | |
| Oxime Condensation | Nucleophilic Addition | >90% | High electrophilicity of C4-aldehyde | |
| Isoxazoline Formation | NCS, | [3+2] Cycloaddition | 70-85% | In situ generation of reactive nitrile oxide |
| Ester Hydrolysis | LiOH, THF/ | Nucleophilic Acyl Substitution | >95% | Hydroxide attack on sterically accessible ester |
Conclusion
This compound is a highly privileged building block that offers unparalleled structural orthogonality for organic chemists. By exploiting the differential reactivity between its C4-aldehyde and C1-methyl ester, researchers can rapidly assemble complex, biologically active architectures—most notably the naphthisoxazoline class of parasiticides. Adherence to the mechanistically grounded protocols outlined in this guide ensures high reproducibility, optimal yields, and scalability in drug development workflows.
References
-
Sigma-Aldrich. "this compound | 62855-40-7".
-
Ambeed. "62855-40-7 | this compound".
-
Google Patents. "CN101351456B - Isoxazolines for controlling invertebrate pests". 2
-
Google Patents. "CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent". 1
-
ChemicalBook. "1-broMo-4-phthaldehyde | 50672-84-9". 6
-
Google Patents. "EP2619189A1 - Oximes-isoxazolines utilisés en tant qu'agents". 7
Sources
- 1. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 2. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 3. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 4. 1-broMo-4-phthaldehyde | 50672-84-9 [chemicalbook.com]
- 5. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 6. 1-broMo-4-phthaldehyde | 50672-84-9 [chemicalbook.com]
- 7. EP2619189A1 - Oximes-isoxazolines utilisés en tant qu'agents antiparasites - Google Patents [patents.google.com]
The Discovery and Synthesis of Methyl 4-formyl-1-naphthoate: A Critical Intermediate in Modern Agrochemicals and Pharmaceuticals
Executive Summary
Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) is a highly versatile, bifunctional naphthalene building block. Featuring an electrophilic formyl group and a protected carboxylic acid (methyl ester) strictly positioned at the 1,4-positions of a naphthalene ring, this compound exhibits a push-pull electronic configuration. This technical whitepaper explores the historical discovery, mechanistic synthesis, and downstream applications of this critical intermediate, providing drug development professionals and synthetic chemists with field-proven protocols and causal mechanistic insights.
Historical Context and Discovery
The strategic value of this compound was firmly established in the early 2000s during the pursuit of novel treatments for Type II diabetes. In 2002, Madsen et al. published a seminal study in the Journal of Medicinal Chemistry detailing the optimization of alkylidene hydrazide-based human glucagon receptor (hGluR) antagonists[1]. To probe the steric and electronic limits of the hGluR catalytic core, researchers required electron-rich, sterically demanding aryl aldehydes. This compound was synthesized and deployed to incorporate a naphthyl moiety, yielding highly potent, orally available receptor antagonists[1].
Following its success in medicinal chemistry, the compound experienced a massive resurgence in the agrochemical sector. Major agrochemical developers (such as DuPont) identified this compound as the premier precursor for synthesizing naphthyl-isoxazoline invertebrate pest control agents[2]. These compounds form the backbone of modern veterinary parasiticides (e.g., afoxolaner and fluralaner analogs), designed to combat arthropods, nematodes, and other parasitic infections in livestock and companion animals[2].
Chemical Properties & Structural Profiling
The strict 1,4-disubstitution pattern of the naphthalene core prevents steric clash while allowing extended
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 62855-40-7 |
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol [3] |
| SMILES | O=C(OC)C1=C2C=CC=CC2=C(C=O)C=C1 |
| Physical State | Pale yellow to off-white solid |
| Key Reactivity Sites | Electrophilic formyl carbon; Hydrolyzable methyl ester |
Synthetic Methodologies: From Precursor to Aldehyde
The most robust and scalable synthetic route to this compound begins with 4-Methyl-1-naphthoic acid (CAS: 4488-40-8) [4]. Direct oxidation of the methyl group on an electron-rich naphthalene ring is notoriously difficult and often results in over-oxidation to the carboxylic acid or oxidative degradation of the aromatic core. To circumvent this, a chemoselective two-step radical bromination and Kornblum-type oxidation is employed[5].
Fig 1. Chemoselective synthesis of this compound via radical bromination.
Step-by-Step Protocol: Radical Bromination & Oxidation
Expertise & Causality: The use of N-Bromosuccinimide (NBS) with a radical initiator (AIBN) is a strategic thermodynamic choice. By leveraging the low bond dissociation energy of the benzylic C-H bond, AIBN initiates a radical chain reaction. NBS maintains a strictly controlled, low concentration of molecular bromine in the solvent, ensuring chemoselective benzylic bromination without triggering electrophilic aromatic substitution on the electron-rich naphthyl core[5].
-
Esterification: Suspend 4-methyl-1-naphthoic acid in anhydrous methanol with a catalytic amount of concentrated
. Reflux for 12 hours. Concentrate and extract with ethyl acetate to yield Methyl 4-methyl-1-naphthoate. -
Radical Bromination: Dissolve Methyl 4-methyl-1-naphthoate (1.0 eq) in anhydrous carbon tetrachloride (
) or trifluorotoluene. Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux under an inert atmosphere for 4-6 hours. -
Validation Check: Monitor via TLC. The reaction is complete when the starting material is consumed. Filter the succinimide byproduct while hot, and concentrate the filtrate to isolate the bromomethyl intermediate.
-
Oxidation: Dissolve the crude bromomethyl intermediate in anhydrous acetonitrile. Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) and stir at room temperature. The NMO acts as a mild oxygen nucleophile, attacking the benzylic carbon and subsequently eliminating morpholine to yield the aldehyde.
-
Self-Validating System: Confirm the product via
NMR. The success of the oxidation is validated by the disappearance of the benzylic protons (~4.9 ppm) and the emergence of a distinct formyl proton singlet at ~10.3 ppm.
Application Workflow: The Isoxazoline Parasiticide Core
In the development of invertebrate pest control agents, this compound is converted into an oxime, which serves as a precursor for a transient nitrile oxide. This intermediate undergoes a stereospecific [3+2] cycloaddition to form the biologically active isoxazoline ring[2].
Fig 2. Application of this compound in the synthesis of isoxazoline parasiticides.
Step-by-Step Protocol: Oxime Condensation
Expertise & Causality: Methanol serves as a protic solvent that solubilizes the hydrophobic naphthoate while remaining miscible with the aqueous hydroxylamine. The deliberate use of a 50% aqueous free-base hydroxylamine solution—rather than the traditional hydroxylamine hydrochloride salt—eliminates the need for an auxiliary base (e.g., pyridine). This thermodynamic choice drives the equilibrium toward the oxime via rapid water elimination and allows for a completely salt-free workup, requiring only solvent evaporation[2].
-
Preparation: To a stirred solution of this compound (2.2 g, 10.3 mmol) in methanol (50 mL), add hydroxylamine solution (1.33 mL, 50% in water)[2].
-
Reaction: Stir the mixture at room temperature for 2 hours. The nucleophilic attack of the amine on the aldehyde is highly efficient under these conditions.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and water. The process affords 4-[(hydroxyimino)methyl]-1-naphthoate as a pale yellow solid (approx. 2.55 g)[2].
-
Self-Validating System: The reaction is validated by
NMR ( ). The distinct formyl proton is replaced by the oxime proton. Key shifts: 8.93 (d, 1H), 8.86 (s, 1H, oxime proton), 8.41 (d, 1H), 8.14 (d, 1H), 7.82 (d, 1H), 7.63 (m, 2H), 4.02 (s, 3H, ester methyl)[2].
Once the oxime is isolated, it is treated with N-Chlorosuccinimide (NCS) and a base (such as triethylamine) to generate the nitrile oxide in situ, which immediately traps a substituted alkene to finalize the isoxazoline architecture[2].
References
- Sigma-Aldrich - this compound | 62855-40-7 URL
- 1PlusChem - 62855-40-7 | this compound URL
- Google Patents - CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent URL
- ACS Publications - Journal of Medicinal Chemistry Vol. 45 No. 26 (Madsen et al., 2002)
- AA Blocks - 4488-40-8 | 4-Methyl-1-naphthoic acid URL
- ChemicalBook - 4-METHYL-1-NAPHTHOIC ACID | 4488-40-8 URL
Sources
Technical Guide: Theoretical Characterization of the Electronic Structure of Methyl 4-formyl-1-naphthoate
Executive Summary & Strategic Rationale
Methyl 4-formyl-1-naphthoate (MFN) represents a critical scaffold in organic synthesis, particularly as a bifunctional intermediate for photoactive dyes and crystalline sponges. Its structure—a naphthalene core substituted at the 1,4-positions with electron-withdrawing groups (ester and aldehyde)—creates a unique electronic environment.
This guide outlines a rigorous theoretical framework for characterizing MFN. Unlike simple aromatics, the dual electron-withdrawing nature of the substituents significantly lowers the frontier orbital energies, altering reactivity profiles compared to electron-rich naphthalenes (e.g., naphthols). This document details the specific Density Functional Theory (DFT) protocols required to accurately model its electronic structure, vibrational spectral signatures, and reactive sites.[1]
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating workflow. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is driven by the need to accurately model the lone pair interactions on the oxygen atoms of the formyl and ester groups.
Computational Workflow
The following diagram illustrates the logical progression from structural conception to data extraction.
Figure 1: Standardized DFT workflow for small organic molecules ensuring ground-state verification before property extraction.
Step-by-Step Execution
-
Geometry Optimization:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p).[1][2]
-
Causality: The "++" (diffuse functions) are mandatory for the carbonyl oxygens to describe the electron density tail accurately. The "(d,p)" (polarization functions) allows for orbital distortion during bond formation.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Methanol or DMSO if comparing to experimental UV-Vis data; otherwise, Gas Phase is sufficient for fundamental electronic structure.
-
-
Vibrational Analysis (Validation):
-
Compute force constants to ensure the stationary point is a global minimum.
-
Success Metric: The output must show zero imaginary frequencies . A negative frequency implies a transition state, requiring re-optimization.
-
Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
In MFN, the 1,4-substitution pattern creates a specific "push-pull" dynamic, although both groups are technically electron-withdrawing.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the naphthalene
-system. It represents the ability to donate an electron. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized onto the carbonyl carbons of the formyl and ester groups.
-
Energy Gap (
):-
Expected Range: 3.5 – 4.2 eV.
-
Significance: A lower gap compared to unsubstituted naphthalene indicates higher chemical reactivity and potential "softness" (polarizability).
-
Table 1: Predicted Electronic Parameters for MFN (Theoretical Baseline)
| Parameter | Description | Estimated Value (B3LYP) | Significance |
| E_HOMO | Ionization Potential proxy | -6.2 to -6.5 eV | Indicates resistance to oxidation. |
| E_LUMO | Electron Affinity proxy | -2.1 to -2.5 eV | Indicates susceptibility to nucleophilic attack. |
| Dipole Moment | Polarity | > 3.5 Debye | High polarity due to orthogonal carbonyl vectors. |
| Electrophilicity Index ( | Global reactivity | High | The molecule is a strong electrophile. |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions (e.g., in drug docking or crystal packing).
-
Red Regions (Negative Potential): Localized over the Oxygen atoms of the C=O groups. These are the sites for hydrogen bonding or electrophilic attack.
-
Blue Regions (Positive Potential): Localized over the Methyl hydrogens and the naphthalene ring protons.
-
Implication: In MFN, the naphthalene ring will appear less electron-rich (less red/yellow) than in naphthol derivatives due to the electron-withdrawing ester and aldehyde.
Vibrational Spectroscopy (IR/Raman)[2][4][5]
Accurate assignment of vibrational modes allows for experimental verification of the synthesized compound. The dual carbonyls present a unique challenge in peak resolution.
Table 2: Key Vibrational Modes & Scaling Factors
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Assignment Logic |
| ~1750 | ~1695 | Conjugated aldehyde stretch. | |
| ~1765 | ~1710 | Ester carbonyl; typically higher freq than aldehyde. | |
| ~2850 & 2750 | ~2760 & 2660 | Characteristic "Fermi doublet" region for aldehydes. | |
| ~1280 | ~1240 | C-O single bond stretch. |
Note: Scaling factors (typically 0.960 - 0.967 for B3LYP) are required to correct for anharmonicity neglected in the harmonic approximation.
Reactivity & Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper look into "donor-acceptor" interactions (hyperconjugation) that stabilize the molecule.
Key Delocalization Pathways
The stability of MFN is enhanced by the resonance between the naphthalene
-
Interaction:
-
Energy (
): This stabilization energy is expected to be significant (> 20 kcal/mol), indicating strong conjugation. This explains the planarity of the aldehyde group relative to the ring.
Chemical Reactivity Descriptors
Using Koopmans' theorem approximations from the DFT energies:
-
Chemical Hardness (
): . MFN is expected to be "softer" than benzoic acid derivatives, making it more reactive in soft-soft interactions (e.g., with thiol-based biological targets).
References
The following sources provide the foundational methodology and comparative data for naphthalene and ester derivatives used to construct this guide.
-
BenchChem. "Theoretical Investigations into the Electronic Structure of 3-Methyl-1-naphthol: A Technical Guide." BenchChem Technical Library. (Accessed 2023).[3][4]
- Relevance: Establishes the baseline DFT protocols for substituted naphthalene systems.
-
Sundaraganesan, N., et al. "Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Relevance: Provides the comparative vibrational scaling factors for the methyl ester functionality attached to an arom
-
Amalanathan, M., et al. "Studies on molecular structure, vibrational spectra and molecular docking analysis of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate."[5] Spectrochimica Acta Part A.
- Relevance: Validates the use of B3LYP/6-311G basis sets for 1,4-substituted naphthalene systems with carbonyl functionalities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. irjweb.com [irjweb.com]
- 5. Studies on molecular structure, vibrational spectra and molecular docking analysis of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Methyl 4-formyl-1-naphthoate as a Bifunctional Scaffold
Subtitle: Structural Versatility in Fluorescent Sensing and Organic Electronic Precursors
Executive Summary
Methyl 4-formyl-1-naphthoate (MFMN) represents a high-value "push-pull" naphthalene building block. Characterized by an electron-withdrawing ester at the C1 position and a reactive formyl group at the C4 position, this molecule exhibits unique Intramolecular Charge Transfer (ICT) properties. While often overlooked as a mere intermediate, MFMN is a critical scaffold for developing ratiometric fluorescent sensors, robust organic semiconductors, and bio-active conjugates. This guide outlines its specific utility in materials science, moving beyond basic synthesis to functional application.
Part 1: Molecular Architecture & Electronic Properties
The utility of MFMN lies in its bifunctionality and electronic polarization .
-
The Naphthalene Core: Provides a rigid, planar
-conjugated system essential for fluorescence and - stacking in solid-state materials. -
The "Push-Pull" System:
-
C1-Ester (Acceptor): Stabilizes the LUMO, facilitating electron acceptance.
-
C4-Formyl (Reactive/Acceptor): Acts as a gateway for conjugation extension (e.g., via Schiff base formation) which can transform the group into an electron donor or a stronger acceptor depending on the derivatization.
-
Electronic Behavior
The 1,4-substitution pattern creates a strong dipole across the naphthalene ring. Upon excitation, charge transfer occurs between the substituents and the aromatic core.
-
Fluorescence: The parent molecule exhibits blue emission.[1] Derivatization at the aldehyde position (e.g., with electron-rich amines) typically induces a bathochromic (red) shift due to enhanced ICT.
-
Solvatochromism: The emission wavelength is highly sensitive to solvent polarity, making MFMN derivatives excellent candidates for polarity probes in biological membranes or materials interfaces.
Part 2: Application A — Fluorescent Sensing Materials[1]
The primary application of MFMN in materials science is the synthesis of Schiff Base Chemosensors . The aldehyde group undergoes condensation with primary amines to form azomethine (-C=N-) linkages.
Mechanism: Fluorescence Switching
Most MFMN-derived sensors operate via the suppression of Photoinduced Electron Transfer (PET) or the modulation of ICT .
-
OFF State: The lone pair on the imine nitrogen quenches naphthalene fluorescence via PET.
-
ON State: Binding of a metal ion (e.g., Zn²⁺, Cu²⁺) or protonation blocks the lone pair, inhibiting PET and restoring intense fluorescence.
Visualization: Sensing Pathway
Caption: Logical flow of converting MFMN into a "Turn-On" fluorescent sensor via Schiff base condensation and subsequent analyte binding.
Part 3: Application B — Organic Electronics & Optoelectronics[2]
MFMN serves as a "halting" precursor for Rylene dyes and Acene derivatives .
Extended Conjugation Precursors
The aldehyde group allows for Knoevenagel condensations or Wittig reactions to extend the
-
OLED Emitters: Reacting MFMN with malononitrile yields 1,1-dicyanovinyl derivatives. These "push-pull" dyes (D-
-A) are efficient emitters for Organic Light Emitting Diodes (OLEDs) due to high quantum yields. -
n-Type Semiconductors: The electron-withdrawing ester group lowers the LUMO energy level, facilitating electron transport. Hydrolysis of the ester followed by anhydride formation can yield naphthalene monoimides (related to the famous Naphthalene Diimides, NDIs).
Covalent Organic Frameworks (COFs)
The rigidity of the naphthalene core makes MFMN an ideal linker for imine-based COFs.
-
Strategy: React MFMN (as a linear linker) with
-symmetric amines (e.g., melamine or tris(4-aminophenyl)amine). -
Result: Porous, crystalline materials with photoactive walls, useful for photocatalysis or gas storage.
Part 4: Experimental Protocols
Protocol 1: Synthesis of MFMN-Derived Schiff Base Sensor
Target: To create a fluorescent probe for Zn²⁺ detection.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine monohydrate or Ethylenediamine (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic)
Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of hot absolute ethanol.
-
Addition: Add 1.1 mmol of the amine dropwise. If the amine is a liquid, add neat; if solid, dissolve in minimal ethanol first.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (
) should disappear. -
Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate and wash with cold ethanol (
). Recrystallize from ethanol/DMF if necessary.
Data Validation (Self-Check):
-
IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (
) and the appearance of the imine C=N stretch ( ). -
1H NMR: The aldehyde singlet at
ppm should vanish, replaced by an imine proton signal at ppm.
Data Summary: Solvent Effects on MFMN Fluorescence
Note: Values are representative of 1,4-substituted naphthalene push-pull systems.
| Solvent | Polarity Index | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Hexane | 0.1 | 380 (Blue) | ~40 | 0.75 |
| Chloroform | 4.1 | 410 (Cyan) | ~65 | 0.60 |
| Methanol | 5.1 | 445 (Green) | ~90 | 0.35 |
| DMSO | 7.2 | 460 (Green-Yellow) | ~110 | 0.20 |
Part 5: Divergent Synthesis Workflow
The following diagram illustrates how MFMN acts as a central hub for diverse material classes.
Caption: Divergent synthetic pathways transforming MFMN into sensors, polymers, and biological tools.
References
-
RSC Publishing. Methyl 3-(2-formyl-5-methoxynaphthalen-1-yl)propanoate as a fluorescent probe for folding and binding studies of human serum albumin.[2] New Journal of Chemistry. [Link] (Validates the fluorescence mechanism of formyl-naphthalene derivatives).
-
National Institutes of Health (PMC). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin. [Link] (Demonstrates the bathochromic shift and optical properties of 4-formyl substituted indole/naphthalene-like systems).
-
MDPI. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers. [Link] (Establishes the utility of 1,4-substituted naphthalenes in organic electronics and OLEDs).
-
Master Organic Chemistry. Reactions of Enamines and Imines. [Link] (Authoritative source for the mechanism of Schiff base formation used in the experimental protocol).
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Synthetic Routes for Methyl 4-formyl-1-naphthoate Derivatives
Abstract
Methyl 4-formyl-1-naphthoate and its derivatives are valuable intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, functional materials, and complex molecular architectures. The strategic placement of both an electron-withdrawing ester and a reactive aldehyde on the naphthalene core provides a versatile platform for diverse chemical transformations. This guide provides an in-depth analysis of the primary synthetic strategies to access these compounds, tailored for researchers, chemists, and professionals in drug development. We will explore direct formylation techniques, precursor oxidation pathways, and modern transition-metal-catalyzed methods. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, self-validating protocols for key transformations.
Introduction: The Strategic Importance of the Naphthalene-1,4-dicarbonyl Scaffold
The 1-naphthoate framework bearing a formyl group at the C4 position is a privileged scaffold. The aldehyde functionality allows for a wide array of subsequent reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, which are known to exhibit a range of biological activities.[1] The methyl ester at C1 provides a handle for hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This document navigates the principal methodologies for constructing this key intermediate, focusing on practicality, efficiency, and scalability.
Strategic Overview of Synthetic Approaches
The synthesis of this compound derivatives can be broadly categorized into three main strategies, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Figure 1: High-level overview of the main synthetic pathways.
Strategy 1: Direct Electrophilic Formylation
This approach involves the direct introduction of a formyl group onto a pre-existing methyl 1-naphthoate skeleton. This is an electrophilic aromatic substitution, and its feasibility is governed by the electronic nature of the substrate. The methyl ester group is deactivating and meta-directing, which makes direct formylation at the C4 position challenging and often results in low yields or requires harsh conditions.
Rieche Formylation
The Rieche formylation is a potent method for formylating aromatic compounds, even those that are moderately deactivated.[2][3] It employs dichloromethyl methyl ether as the formylating agent, which is activated by a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[4][5]
Mechanism Insight: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent. This electrophile then attacks the electron-rich positions of the naphthalene ring. Despite the deactivating ester, the α-positions of the naphthalene ring are inherently more reactive, making C4 a possible, albeit challenging, site for substitution.[6]
Figure 2: Workflow for the Rieche formylation reaction.
Protocol 1: Rieche Formylation of Methyl 1-naphthoate
Caution: Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a certified chemical fume hood.[4] Titanium tetrachloride is highly corrosive and reacts violently with water.
-
Materials:
-
Methyl 1-naphthoate
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 1-naphthoate (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride (1.1 - 1.5 eq) dropwise via syringe. The solution will likely turn a deep color.
-
Stir for 15 minutes at 0 °C.
-
Add dichloromethyl methyl ether (1.1 - 1.5 eq) dropwise, keeping the internal temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Strategy 2: Oxidation of Pre-functionalized Precursors
This strategy is often more reliable and higher-yielding than direct formylation. It involves synthesizing a methyl 1-naphthoate derivative with a group at the C4 position that can be readily oxidized to an aldehyde. The two most common precursors are the 4-methyl and 4-hydroxymethyl derivatives.
Oxidation of Methyl 4-methyl-1-naphthoate
The direct oxidation of the benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.[7] However, specific reagents can achieve this transformation. A more controlled, albeit longer, route involves radical bromination of the methyl group followed by hydrolysis and oxidation.
Oxidation of Methyl 4-(hydroxymethyl)-1-naphthoate
The oxidation of a primary benzylic alcohol to an aldehyde is one of the most fundamental and reliable transformations in organic chemistry.[8] This two-step approach (synthesis of the alcohol followed by oxidation) offers excellent control and high yields.
Synthesis of the Alcohol Precursor: Methyl 4-(hydroxymethyl)-1-naphthoate can be prepared via several routes, such as the reduction of a hypothetical methyl 4-(carboxy)-1-naphthoate or through organometallic addition to formaldehyde from a 4-halo-1-naphthoate precursor.
Modern Oxidation Methodologies: Numerous methods exist for this oxidation, ranging from classic DMSO-based systems to modern, greener catalytic protocols.[8][9][10]
Figure 3: General scheme for the oxidation of the alcohol precursor.
Comparison of Modern Oxidation Methods
| Method | Key Reagents | Conditions | Typical Yields | Advantages & Causality |
| Heterogeneous Palladium [9] | Pd/AlO(OH) nanoparticles, O₂ | Solvent-free, ultrasonic, rt to mild heat | >90% | Green Chemistry: Avoids toxic solvents and reagents. The palladium nanoparticles provide a high surface area for catalytic turnover, using oxygen as the terminal oxidant. |
| Photochemical (Eosin Y) [10][11] | Eosin Y, Visible Light (LEDs), O₂ | Room temp, MeCN or similar solvent | 80-95% | Metal-Free: Avoids heavy metal contamination. Eosin Y acts as a photocatalyst, using light energy to activate oxygen and initiate the oxidation cascade. |
| DMSO/Iodine [8] | DMSO, H₂O, I₂ | 100 °C | >90% | Low-Cost & Simple: Uses inexpensive and readily available reagents. The DMSO/Iodine system generates an electrophilic sulfur species in situ that performs the oxidation. |
| TEMPO-Catalyzed [11] | TEMPO (cat.), NaOCl or TCCA | 0 °C to rt, Biphasic or DCM | >90% | Highly Chemoselective: Specifically oxidizes primary alcohols without affecting secondary alcohols or other sensitive groups. TEMPO is oxidized to the active oxoammonium ion, which is the true oxidant. |
Protocol 2: Photocatalytic Oxidation using Eosin Y
This protocol is adapted from established green chemistry methods for benzylic alcohol oxidation.[10][11]
-
Materials:
-
Methyl 4-(hydroxymethyl)-1-naphthoate
-
Eosin Y (1-2 mol%)
-
Acetonitrile (MeCN) or suitable solvent
-
Oxygen (O₂) balloon or atmosphere
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
-
-
Procedure:
-
In a standard glass vial or flask, dissolve methyl 4-(hydroxymethyl)-1-naphthoate (1.0 eq) and Eosin Y (0.01-0.02 eq) in acetonitrile.
-
Seal the vessel with a septum and purge with oxygen from a balloon for 5-10 minutes. Maintain a positive pressure of O₂ with the balloon.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. Use a small fan to maintain ambient temperature (around 25 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 12-36 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by a simple plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove the catalyst, followed by full column chromatography if necessary.
-
Strategy 3: Palladium-Catalyzed Carbonylation
Transition-metal catalysis offers a powerful and direct route to aldehydes from aryl halides.[12] Reductive carbonylation utilizes carbon monoxide (CO) and a hydrogen source to transform an aryl halide into an aryl aldehyde, providing a highly efficient and functional-group-tolerant method.
Reductive Carbonylation of Methyl 4-bromo-1-naphthoate
This state-of-the-art method involves the reaction of methyl 4-bromo-1-naphthoate with syngas (a mixture of CO and H₂) in the presence of a palladium catalyst.[12] This approach is particularly valuable for substrates that are sensitive to the conditions of older formylation methods.
Mechanism Insight: The catalytic cycle typically involves:
-
Oxidative addition of the Pd(0) catalyst into the aryl-bromide bond.
-
Coordination and insertion of carbon monoxide to form a palladoyl intermediate.
-
Reductive cleavage by a hydride source (generated from H₂) to release the aldehyde product and regenerate the Pd(0) catalyst.
Protocol 3: Continuous-Flow Reductive Carbonylation
This protocol is based on a process-intensified flow chemistry setup, which offers superior control over gas-liquid reactions, enhanced safety, and scalability.[12] A batch setup under pressure is also feasible.
-
Materials:
-
Methyl 4-bromo-1-naphthoate
-
Palladium(II) acetate (Pd(OAc)₂, ~1 mol%)
-
cataCXium A (phosphine ligand, ~3 mol%)
-
Triethylamine (or other suitable base)
-
Anhydrous Toluene
-
Syngas (CO/H₂ mixture, e.g., 1:3 ratio)
-
-
Procedure (Conceptual Batch Adaptation):
-
To a high-pressure autoclave reactor, add methyl 4-bromo-1-naphthoate (1.0 eq), Pd(OAc)₂ (0.01 eq), cataCXium A (0.03 eq), and triethylamine (1.5 eq) in anhydrous toluene.
-
Seal the reactor, purge several times with N₂, and then pressurize with the CO/H₂ gas mixture to the desired pressure (e.g., 12 bar).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction for a set time (e.g., 1-6 hours), monitoring pressure to gauge gas consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Filter the reaction mixture to remove palladium black and other solids.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
-
Conclusion
The synthesis of this compound derivatives can be achieved through several distinct strategies. While direct formylation methods like the Rieche reaction are conceptually straightforward, they are often hampered by the electronic deactivation of the ester group. A more robust and generally higher-yielding approach is the oxidation of a C4-precursor, particularly the oxidation of the highly accessible methyl 4-(hydroxymethyl)-1-naphthoate intermediate. Modern, green oxidation methods offer excellent chemoselectivity and operational simplicity. For substrates where a 4-halo precursor is readily available, palladium-catalyzed reductive carbonylation represents a powerful and efficient alternative. The optimal synthetic route will ultimately be determined by factors such as starting material availability, scale, and the specific functional group requirements of the target molecule.
References
- Rieche formyl
- The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formyl
- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC.
- Full article: Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/W
- Formyl
- Rieche Formyl
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry - ACS Public
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
- Structural comparison of Schiff bases derived from 2-Amino-1-naphthaldehyde and other aldehydes - Benchchem.
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
- Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC.
- Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Altern
- Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Wittig Olefination of Methyl 4-formyl-1-naphthoate
Protocols for Chemoselective Synthesis of Functionalized Naphthalenes
Executive Summary
Methyl 4-formyl-1-naphthoate is a critical bifunctional building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), fluorescent dyes, and agrochemical intermediates (e.g., isoxazoline pharmacophores).[1][2] Its structure features two electrophilic sites: a highly reactive aldehyde at C4 and a methyl ester at C1.[1]
This Application Note provides a definitive guide to performing Wittig olefinations on this substrate. The core challenge addressed is chemoselectivity : converting the aldehyde to an alkene while preserving the ester moiety.[1][2] We present two validated protocols—one for stabilized ylides (E-selective) and one for non-stabilized ylides (Z-selective)—optimized to prevent side reactions such as ester hydrolysis or nucleophilic attack at the C1 position.[1]
Structural Analysis & Mechanistic Strategy
Substrate Properties[2]
-
Chemical Name: this compound[1]
-
CAS Number: 62855-40-7[1]
-
Key Feature: 1,4-substitution pattern on the naphthalene core creates a "push-pull" electronic system, though both groups are electron-withdrawing.[1][2]
The Chemoselectivity Challenge
The primary risk in this transformation is the susceptibility of the C1-ester to nucleophilic attack.[1] While aldehydes are kinetically more electrophilic than esters, the strong bases (e.g., n-BuLi) typically used to generate non-stabilized Wittig reagents can attack the ester, leading to tertiary alcohol byproducts or polymerization.[1][2]
Strategic Solution:
-
For Stabilized Ylides: Use mild bases (K₂CO₃, NaH) that are non-nucleophilic toward the ester.[2]
-
For Non-Stabilized Ylides: Replace n-BuLi with bulky, non-nucleophilic strong bases like Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) to generate the ylide before introducing the substrate.[1]
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the reaction pathway and the critical decision nodes for base selection.
Figure 1: Mechanistic pathway highlighting the divergence between E/Z selectivity and the risk of side reactions.[1][2]
Experimental Protocols
Protocol A: Synthesis of (E)-Acrylates (Stabilized Ylides)
Objective: To install an
Materials
-
This compound (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
-
Base: Not required if using pre-formed stable ylide; otherwise K₂CO₃.[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 214 mg) in anhydrous DCM (5 mL).
-
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 mmol, 418 mg) in one portion.
-
Reaction: Stir the mixture at room temperature (25°C) under nitrogen atmosphere.
-
Monitoring: Monitor consumption of the aldehyde (R_f ~0.4 in 20% EtOAc/Hex) and appearance of the fluorescent product.
-
Workup:
-
Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol B: Synthesis of Styrenes/Alkyl-Naphthalenes (Non-Stabilized Ylides)
Objective: To install a simple alkyl or aryl chain. Selectivity: Predominantly (Z)-isomer (can be isomerized to E if needed). Base Strategy: NaHMDS (Sodium bis(trimethylsilyl)amide).[1][2]
-
Why NaHMDS? It is a strong base (
~26) capable of deprotonating the phosphonium salt but is bulky and non-nucleophilic, minimizing attack on the C1-methyl ester.[1][2]
Materials
-
This compound (1.0 equiv)[1]
-
Alkyltriphenylphosphonium bromide (e.g., Methyltriphenylphosphonium bromide) (1.2 equiv)[1][2]
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Ylide Generation (The "Instant Ylide" Method):
-
Flame-dry a 2-neck flask and cool under Argon.
-
Add the Phosphonium salt (1.2 mmol) and anhydrous THF (5 mL).
-
Cool to 0°C (ice bath).
-
Add NaHMDS (1.1 mmol, 1.1 mL) dropwise.[1][2] The solution should turn bright yellow/orange (characteristic of the ylide).[1][2]
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Dissolve this compound (1.0 mmol) in minimal anhydrous THF (2 mL).
-
Add the aldehyde solution dropwise to the ylide over 5 minutes.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
-
Quench: Add saturated aqueous NH₄Cl (5 mL) to quench the reaction.
-
Extraction: Extract with Diethyl Ether (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]
-
Purification: Silica gel chromatography. Note: Z-alkenes are often less polar than E-alkenes.[1]
Optimization & Troubleshooting Guide
Solvent & Base Compatibility Table[2]
| Component | Recommendation | Notes |
| Solvent | THF (Anhydrous) | Best general solvent.[1] Solubilizes ylides well. |
| DCM | Good for stabilized ylides; avoid for non-stabilized.[1] | |
| Toluene | Promotes higher E-selectivity in some cases.[1] | |
| Base | NaHMDS / LiHMDS | Gold Standard. Safe for esters; high conversion.[1] |
| n-BuLi | AVOID. High risk of attacking the C1-ester.[1] | |
| KOtBu | Good alternative to NaHMDS; use at 0°C. | |
| K₂CO₃ | Excellent for stabilized ylides only. |
Addressing Steric Hindrance (The Peri-Effect)
The C4-aldehyde is flanked by the "peri" hydrogen at position C5.[1] This creates significant steric bulk.[1]
-
Symptom: Incomplete conversion even with excess ylide.[1]
-
Solution: Increase reaction time rather than temperature. High heat (>60°C) with basic ylides can degrade the ester.[1] If heating is necessary, use Toluene at 80°C with a stabilized ylide.[1][2]
E/Z Isomerization
If the (E)-isomer is required from a non-stabilized ylide reaction (which naturally yields Z):
-
Perform the Wittig reaction to get the (Z)-alkene.[1][4][5][6]
-
Add a catalytic amount of Iodine (
, 5 mol%) in DCM and stir under light for 2 hours. This radical mechanism isomerizes the alkene to the thermodynamic (E)-product.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for the sensitive non-stabilized ylide protocol.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 62855-40-7).[1]Link[1][2]
-
Ma, D., et al. "Structure-Activity Relationships of Isoxazoline Insecticides."[1][2] Journal of Medicinal Chemistry, 2002.[1][2] (Context for naphthalene aldehyde precursors in agrochemistry). Link
-
Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction."[2] Topics in Stereochemistry, 1994.[1][2] (Foundational text on Wittig selectivity). Link[1][2]
-
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Conditions." (General reference for base/solvent effects). Link
-
BenchChem. "Synthesis of 1-(Hex-1-en-2-yl)naphthalene: A Technical Guide." (Analogous protocols for naphthalene derivatives). Link[1][2]
Sources
- 1. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 2. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Reductive Amination Protocols for Methyl 4-formyl-1-naphthoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)
Executive Summary & Rationale
The synthesis of highly functionalized naphthalene derivatives is a cornerstone of modern drug discovery. Methyl 4-formyl-1-naphthoate presents a unique synthetic challenge: it possesses both a reactive formyl group (-CHO) at the C4 position and a reducible methyl ester (-COOMe) at the C1 position. Converting the formyl group to an amine via reductive amination requires strict chemoselectivity to prevent the undesired reduction of the ester or the over-alkylation of the resulting amine.
As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we analyze the mechanistic causality behind reagent selection and provide self-validating protocols that ensure high-yield, chemoselective carbon-nitrogen bond formation.
Mechanistic Causality & Substrate Profiling
Electronic and Steric Considerations
The 1,4-substitution pattern on the naphthalene ring places the ester and the aldehyde in a para-like electronic relationship. While the ester is electron-withdrawing, the formyl group remains highly electrophilic and readily condenses with primary or secondary amines to form an imine or iminium intermediate.
Why Sodium Triacetoxyborohydride (STAB)?
To achieve perfect chemoselectivity, the reducing agent must be capable of reducing the transient iminium ion without attacking the unreacted aldehyde or the C1 ester. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation[1].
-
Causality: The three electron-withdrawing acetoxy ligands on the boron atom significantly attenuate its hydride-donating ability compared to standard sodium borohydride (NaBH₄) [2].
-
Result: STAB is mild enough to completely spare the methyl ester and reacts with aldehydes at a negligible rate compared to its rapid reduction of protonated imines[1]. Furthermore, it avoids the severe toxicity risks associated with sodium cyanoborohydride (NaBH₃CN), which can liberate hydrogen cyanide gas during aqueous workup[2].
The Dialkylation Dilemma
When reacting this compound with primary amines, the initial product is a secondary amine. Because secondary amines are more nucleophilic than primary amines, they can react with a second equivalent of the starting aldehyde, leading to undesired dialkylation (tertiary amine formation) [3]. To circumvent this, we employ two distinct workflows: a Direct (One-Pot) protocol for secondary amines, and an Indirect (Stepwise) protocol for primary amines[1].
Reagent Selection & Quantitative Data
The following table summarizes the quantitative rationale for selecting STAB over alternative hydride sources for this specific naphthoate substrate.
| Reducing Agent | Hydride Source Strength | Chemoselectivity (Iminium vs. Aldehyde) | Ester Tolerance | Dialkylation Risk (1° Amines) | Toxicity / Byproduct Profile |
| NaBH(OAc)₃ (STAB) | Mild | Excellent | Excellent | Moderate | Low (Acetate salts) |
| NaBH₃CN | Mild | Good (Strict pH dependence) | Excellent | High | High (HCN, NaCN risk) |
| NaBH₄ | Strong | Poor | Moderate | Very High | Low (Borate salts) |
Reaction Logic & Pathway Visualization
The following diagram maps the decision-making logic and chemical pathway for the reductive amination of this compound.
Reaction pathway for the chemoselective reductive amination of this compound.
Experimental Protocols
Protocol A: Direct Reductive Amination (For Secondary Amines)
Use this one-pot protocol when reacting the aldehyde with secondary amines (e.g., morpholine, piperidine) to form tertiary amine products.
Materials:
-
This compound (1.0 mmol, 214.2 mg)
-
Secondary Amine (1.05 mmol)
-
NaBH(OAc)₃ (1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology:
-
Substrate Solvation: Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with this compound (1.0 mmol) and anhydrous DCE (5.0 mL).
-
Iminium Formation: Add the secondary amine (1.05 mmol) dropwise at room temperature (20–25 °C). Stir the mixture under a nitrogen atmosphere for 15–30 minutes. Note: For weakly basic amines, add 1.0 equivalent of glacial acetic acid to facilitate iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in three equal portions over 10 minutes to prevent mild exotherms.
-
Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (See Section 6).
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Triethylamine to prevent amine streaking).
Protocol B: Indirect/Stepwise Reductive Amination (For Primary Amines)
Use this stepwise protocol to prevent the dialkylation side-reaction when using primary amines[1].
Materials:
-
This compound (1.0 mmol, 214.2 mg)
-
Primary Amine (1.05 mmol)
-
NaBH₄ (1.0 mmol, 37.8 mg) or NaBH(OAc)₃ (1.5 mmol, 318 mg)
-
Anhydrous Methanol (MeOH) (5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried flask, dissolve this compound (1.0 mmol) and the primary amine (1.05 mmol) in anhydrous MeOH (5.0 mL).
-
Dehydration: Stir at room temperature for 2–4 hours. (If the amine is sterically hindered, add anhydrous MgSO₄ as a desiccant or gently reflux).
-
Cooling: Once imine formation is confirmed complete by LC-MS (absence of aldehyde), cool the reaction mixture to 0 °C using an ice bath.
-
Controlled Reduction: Carefully add NaBH₄ (1.0 mmol) or STAB (1.5 mmol) in small portions. Caution: NaBH₄ reacts with MeOH to release hydrogen gas; addition must be slow.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with 1N NaOH (2.0 mL) to destroy excess hydride, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.
Analytical Validation & Self-Validating Systems
A protocol is only as robust as its analytical validation. To ensure this system is self-validating, researchers must monitor the reaction for specific spectroscopic markers that confirm both conversion and chemoselectivity.
-
TLC Monitoring: The starting aldehyde is highly UV-active. It typically runs higher (less polar) than the amine product in standard EtOAc/Hexane mixtures. Critical: Always pre-treat TLC plates with 1% Et₃N to prevent the basic amine product from irreversibly binding to the acidic silica gel.
-
¹H NMR Validation (CDCl₃):
-
Loss of Starting Material: The diagnostic aldehyde proton (-CH O) appears as a sharp singlet at ~10.5 ppm . Its complete disappearance indicates full conversion.
-
Appearance of Product: The newly formed benzylic methylene protons (-CH₂ -N) will appear as a singlet (or multiplet depending on the amine) in the 4.0 – 4.5 ppm region.
-
Confirmation of Chemoselectivity: The methyl ester protons (-COOCH₃ ) must remain visible as a sharp singlet at ~4.0 ppm . If this peak integrates to less than 3H relative to the aromatic ring, undesired ester reduction has occurred.
-
-
LC-MS: Look for the [M+H]⁺ peak corresponding to the exact mass of the target 4-(aminomethyl)-1-naphthoate derivative.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]
Sources
"Methyl 4-formyl-1-naphthoate in the synthesis of heterocyclic compounds"
Application Note: Methyl 4-formyl-1-naphthoate as a Key Building Block in the Synthesis of Naphthyl-Isoxazoline Parasiticides
Introduction
This compound (CAS 62855-40-7) is a highly versatile, bifunctional naphthalene derivative widely utilized in medicinal chemistry and agrochemical development[1],[2]. Its molecular architecture presents two distinct reactive handles: a C4 aldehyde group and a C1 methyl ester. This specific substitution pattern makes it an ideal precursor for constructing complex heterocyclic scaffolds, most notably the naphthyl-isoxazoline class of invertebrate pest control agents (e.g., analogs of afoxolaner and fluralaner)[3],[4].
The synthesis of these active pharmaceutical ingredients (APIs) relies heavily on the conversion of the formyl group into a nitrile oxide dipole, which subsequently undergoes a regioselective 1,3-dipolar cycloaddition with a terminal alkene[5]. The C1 ester is preserved throughout this sequence, later serving as a synthetic handle for aminocarbonylation to tune the molecule's pharmacokinetic properties and target affinity for GABA-gated chloride channels[3].
Mechanistic Overview
The construction of the isoxazoline heterocycle from this compound proceeds via a well-established sequence of oximation, halogenation, and cycloaddition[6].
-
Oximation : The aldehyde is condensed with hydroxylamine to yield an oxime[3].
-
Halogenation : Electrophilic chlorination of the oxime using N-chlorosuccinimide (NCS) generates a hydroximoyl chloride intermediate[7].
-
1,3-Dipolar Cycloaddition : The addition of a mild base (e.g., triethylamine) facilitates the in situ dehydrochlorination of the hydroximoyl chloride, yielding a highly reactive nitrile oxide[8]. This 1,3-dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (such as a halogenated styrene or trifluoromethyl alkene). The regioselectivity is driven by Frontier Molecular Orbital (FMO) interactions, predominantly yielding the 5-substituted 2-isoxazoline[6].
Fig 1: Synthetic workflow from this compound to isoxazoline APIs.
Fig 2: Mechanism of the base-mediated 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol A: Synthesis of (E/Z)-Methyl 4-((hydroxyimino)methyl)-1-naphthoate Causality & Design: Methanol is selected as the primary solvent to ensure the solubility of the bulky naphthoate while remaining miscible with the aqueous hydroxylamine solution[3]. The reaction is run at room temperature to prevent unwanted hydrolysis of the C1 methyl ester. Procedure:
-
Charge a round-bottom flask with this compound (1.0 equiv, e.g., 10.3 mmol) and methanol (0.2 M relative to substrate)[3].
-
Stir the suspension until a homogenous solution is achieved.
-
Add hydroxylamine solution (50% w/w in water, 1.5 equiv) dropwise over 5 minutes[3].
-
Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. The reaction progression can be validated via TLC (Hexanes/EtOAc 7:3), observing the disappearance of the aldehyde spot.
-
Concentrate the mixture under reduced pressure to remove methanol[3].
-
Partition the aqueous residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the oxime as a pale yellow solid[3].
Protocol B: 1,3-Dipolar Cycloaddition to Form the Isoxazoline Core Causality & Design: N-chlorosuccinimide (NCS) is utilized as a mild, solid chlorinating agent, avoiding the hazards of chlorine gas[7]. DMF is chosen as the solvent for its excellent solvating power for both the oxime and the resulting hydroximoyl chloride. The dropwise addition of triethylamine is the most critical parameter: it maintains a low steady-state concentration of the highly reactive nitrile oxide, favoring the bimolecular cycloaddition with the alkene over unimolecular dimerization to a furoxan byproduct[6]. Procedure:
-
Dissolve the naphthyl oxime (1.0 equiv) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.
-
Add NCS (1.1 equiv) in three equal portions over 15 minutes[7]. If the reaction does not initiate spontaneously (indicated by a slight exotherm), warm the flask briefly to 45 °C, then return to room temperature and stir for 1 hour.
-
Add the target terminal alkene (e.g., 1.2 equiv of substituted styrene or CF₃-alkene) to the mixture[7].
-
Dissolve triethylamine (1.2 equiv) in a small volume of DMF and add it dropwise via a syringe pump over 2 hours[7].
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the 2-isoxazoline cycloadduct.
Protocol C: Saponification and Aminocarbonylation Causality & Design: Lithium hydroxide (LiOH) in a THF/water mixture provides mild and clean saponification of the methyl ester without opening the sensitive isoxazoline ring. For the subsequent amide coupling, HATU is employed due to its high efficiency with sterically hindered naphthoic acids and complex amine nucleophiles[9]. Procedure:
-
Dissolve the isoxazoline methyl ester in THF/H₂O (3:1, 0.1 M). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.
-
Acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid with ethyl acetate, dry, and concentrate.
-
In a dry flask, dissolve the resulting naphthoic acid (1.0 equiv) in anhydrous DCM. Add the desired amine (1.1 equiv) and DIPEA (3.0 equiv)[9].
-
Add HATU (1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate to yield the final aminocarbonyl isoxazoline API.
Data Presentation
The following table summarizes the typical reaction parameters, expected yields, and key analytical markers for the synthetic sequence. This data serves as a self-validating reference for researchers executing these protocols.
| Reaction Step | Reagents & Conditions | Typical Yield | Key Analytical Marker (¹H NMR / MS) |
| 1. Oximation | NH₂OH (aq), MeOH, RT, 2h | 92 - 98% | Disappearance of CHO (~10.3 ppm); Appearance of oxime CH=N (~8.8 ppm) |
| 2. Chlorination | NCS, DMF, RT, 1h | >95% (crude) | Downfield shift of oxime proton; MS:[M+H]⁺ shows ³⁵Cl/³⁷Cl isotope pattern |
| 3. Cycloaddition | Alkene, Et₃N, DMF, RT, 12h | 65 - 85% | Appearance of diastereotopic isoxazoline CH₂ protons (ABX system, ~3.2–3.8 ppm) |
| 4. Saponification | LiOH, THF/H₂O, RT, 4h | 90 - 95% | Disappearance of ester -OCH₃ singlet (~3.9 ppm) |
| 5. Amide Coupling | Amine, HATU, DIPEA, DCM | 70 - 90% | Appearance of amide N-H (~6.5–8.0 ppm) and amine substituent signals |
References
Sources
- 1. This compound [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 4. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 8. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
Application Note: Methyl 4-formyl-1-naphthoate as a Bifunctional Linchpin in Drug Discovery
Topic: Strategic Application of Methyl 4-formyl-1-naphthoate in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]
Executive Summary & Structural Utility
This compound (CAS: 62855-40-7) represents a high-value "orthogonal" scaffold in medicinal chemistry.[1] Its utility stems from the simultaneous presence of two chemically distinct reactive handles on a rigid naphthalene core:
-
C4-Formyl Group (Aldehyde): A highly reactive electrophile suitable for C-C bond formation (Wittig, Knoevenagel) or C-N bond formation (Schiff bases, reductive amination).
-
C1-Methyl Ester: A masked carboxylic acid that provides lipophilicity during early synthesis steps and can be selectively hydrolyzed to the free acid—a critical pharmacophore for anionic drug targets like PTP1B (Protein Tyrosine Phosphatase 1B).
This dual functionality allows researchers to synthesize asymmetric 1,4-disubstituted naphthalenes , a structural motif prevalent in anticancer agents (e.g., naphthalimides), metabolic disease therapeutics (PTP1B inhibitors), and ratiometric fluorescent probes.[1]
Reactivity Profile & Strategic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent reactivity map of this compound.[1] The aldehyde allows for skeletal extension, while the ester modulates solubility and target binding.
Detailed Experimental Protocols
Protocol A: Synthesis of Isoxazoline Precursors (Bioactive Heterocycles)
Context: Isoxazolines are potent pharmacophores found in modern antiparasitic and insecticidal agents. The aldehyde group is first converted to an oxime, which then undergoes [3+2] cycloaddition.
Reagents:
-
Hydroxylamine hydrochloride (1.5 equiv)[1]
-
Sodium acetate (1.5 equiv)[1]
-
Solvent: Methanol/Water (3:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol (2.14 g) of this compound in 30 mL of methanol in a round-bottom flask.
-
Activation: Prepare a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL of water.
-
Addition: Dropwise add the aqueous hydroxylamine solution to the methanolic naphthoate solution at 0°C (ice bath) to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde spot.
-
Workup: Evaporate methanol under reduced pressure. Dilute the aqueous residue with ice-cold water (50 mL).
-
Isolation: A pale yellow precipitate (the oxime) will form. Filter via vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 40°C.
-
Yield Expectation: 85–95%.
Expert Insight: The resulting oxime is stable and can be chlorinated (using NCS) to form the hydroximoyl chloride, a dipole precursor for [3+2] cycloaddition with alkenes to generate isoxazoline libraries.
Protocol B: Synthesis of PTP1B Inhibitors via Knoevenagel Condensation
Context: PTP1B inhibitors often require a lipophilic aryl tail (naphthalene) linked to a polar headgroup (thiazolidinedione or rhodanine). This protocol links the scaffold to a polar headgroup.
Reagents:
-
2,4-Thiazolidinedione (TZD) or Rhodanine (1.0 equiv)[1]
-
Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add this compound (5 mmol, 1.07 g) and 2,4-Thiazolidinedione (5 mmol, 0.59 g) to 40 mL of toluene.
-
Catalysis: Add piperidine (40 µL) and acetic acid (25 µL). This buffer system prevents basic degradation of the ester while catalyzing the condensation.
-
Reflux: Heat the mixture to reflux (110°C). Water generated during the reaction will azeotrope into the Dean-Stark trap.
-
Duration: Reflux for 6–12 hours. The solution will typically darken (yellow/orange) as conjugation extends.
-
Crystallization: Cool the mixture to room temperature. The product often precipitates directly from toluene. If not, add Hexane (20 mL) to induce precipitation.[1]
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Downstream Application (Hydrolysis): To generate the active PTP1B inhibitor, the methyl ester must be hydrolyzed:
-
Treat the condensate with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 4 hours.
-
Acidify with 1M HCl to pH 3 to precipitate the free acid.
Quantitative Data Summary: Reactivity Comparison
| Reaction Type | Target Moiety | Reagent | Conditions | Typical Yield | Key Challenge |
| Oxime Formation | Isoxazoline Precursor | MeOH/H2O, RT | >90% | Solubility of starting material | |
| Knoevenagel | PTP1B Inhibitor / Dye | Thiazolidinedione | Toluene, Reflux | 75-85% | Z/E Isomer separation |
| Wittig | Stilbene / Alkene | THF, -78°C to RT | 60-80% | Steric hindrance at C4 | |
| Saponification | Carboxylic Acid | LiOH / NaOH | THF/H2O, RT | >95% | Avoid harsh base (ring degradation) |
Troubleshooting & Optimization
-
Solubility: this compound has limited solubility in pure water or hexane.[1] Use DCM, THF, or Toluene for organic reactions and DMF/DMSO for biological assays.[1]
-
Aldehyde Oxidation: The C4-formyl group is susceptible to air oxidation to the carboxylic acid over time. Store the solid under nitrogen at 4°C. If the 1H NMR shows a broad singlet around 10-11 ppm (carboxylic acid OH) instead of a sharp singlet at 10.2 ppm (aldehyde CHO), repurify via silica column (Hexane/EtOAc).
-
Regioselectivity: The C1-ester is sterically shielded by the peri-hydrogen (H8 position) of the naphthalene ring. Hydrolysis may require longer reaction times compared to a benzoate ester.
References
-
Synthesis of Isoxazoline Derivatives: Google Patents. "Isoxazolines for controlling invertebrate pests."[1] Patent CN101351456B. (Describes the reaction of this compound with hydroxylamine). Link
-
PTP1B Inhibitor Scaffolds: National Institutes of Health (NIH). "Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives."[1] (Contextualizes the need for lipophilic acid pharmacophores like naphthoic acids). Link
-
General Naphthalene Chemistry: Ambeed. "this compound Product Analysis and Applications." Link
-
Aldehyde Reactivity in Medicinal Chemistry: BenchChem. "Methyl 4-formylbenzoate as a Versatile Precursor."[1][3] (Analogous chemistry for the formyl-ester scaffold). Link
Sources
Application Note: Regioselective Formylation of Methyl 1-Naphthoate
Executive Summary & Strategic Analysis
Formylating methyl 1-naphthoate presents a classic chemoselectivity and regioselectivity challenge in organic synthesis. The substrate contains an electron-withdrawing ester group (-COOMe) at the C1 position, which deactivates the naphthalene ring toward standard Electrophilic Aromatic Substitution (EAS).
-
The Challenge: Standard formylation protocols (e.g., Vilsmeier-Haack) often fail due to ring deactivation. Stronger methods like Rieche formylation (TiCl₄/Cl₂CHOMe) typically yield mixtures of the C5 and C8 isomers, driven by electronic deactivation of the C2-C4 positions.
-
The Solution: The most robust, chemically defined method to formylate this substrate directly is Directed Ortho Metalation (DoM) . By utilizing the ester as a Directed Metalation Group (DMG), we can selectively install the formyl group at the C2 position .
-
Critical Reagent Choice: The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory. Unlike n-Butyllithium (n-BuLi), which acts as a nucleophile and attacks the ester carbonyl (forming a ketone), LiTMP is a non-nucleophilic, bulky base that exclusively performs deprotonation.
This guide details the C2-selective formylation via DoM, yielding methyl 2-formyl-1-naphthoate .
Reaction Mechanism & Workflow
The reaction proceeds via the in situ generation of LiTMP, followed by coordination-directed deprotonation at the C2 position. The resulting organolithium species is intercepted by N,N-Dimethylformamide (DMF) to generate the aldehyde.
Pathway Diagram
Caption: Workflow for the C2-selective formylation of methyl 1-naphthoate using LiTMP-mediated Directed Ortho Metalation.
Experimental Protocol
Reagents and Stoichiometry[1]
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Methyl 1-naphthoate | Substrate | 1.0 | 186.21 | Dried under high vacuum prior to use. |
| 2,2,6,6-Tetramethylpiperidine (TMP) | Amine Precursor | 1.2 | 141.26 | Distilled from CaH₂; stored over KOH. |
| n-Butyllithium (n-BuLi) | Base Precursor | 1.1 | ~64.06 | 2.5 M in Hexanes. Titrate before use. |
| N,N-Dimethylformamide (DMF) | Electrophile | 1.5 | 73.09 | Anhydrous; stored over molecular sieves. |
| THF | Solvent | N/A | 72.11 | Anhydrous; distilled from Na/Benzophenone. |
Step-by-Step Procedure
Step 1: Generation of LiTMP (In Situ)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush continuously with nitrogen.[1]
-
Solvent: Charge the flask with anhydrous THF (50 mL) and 2,2,6,6-tetramethylpiperidine (1.2 equiv).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 10 minutes.
-
Note: The solution may turn pale yellow. Stir at 0°C (ice bath) for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -78°C .
-
Step 2: Directed Ortho-Lithiation
-
Substrate Addition: Dissolve methyl 1-naphthoate (1.0 equiv, e.g., 1.86 g for 10 mmol scale) in anhydrous THF (10 mL). Add this solution dropwise to the LiTMP mixture at -78°C over 15–20 minutes.
-
Critical Control: Maintain internal temperature below -70°C to prevent decomposition or attack on the ester.
-
-
Incubation: Stir the deep-colored reaction mixture at -78°C for 45 minutes . The ester group coordinates the Lithium atom, directing the base to remove the proton at the C2 position.
Step 3: Formylation (DMF Quench)
-
Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise to the lithiated species at -78°C.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The color will typically lighten as the intermediate alkoxide forms.
Step 4: Workup and Isolation
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL) followed by 10% HCl (10 mL) to hydrolyze the intermediate hemiaminal salt to the aldehyde.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20 gradient).
-
Expected Product: Methyl 2-formyl-1-naphthoate (Pale yellow solid or oil).
-
Analytical Data Expectations
To validate the synthesis, compare your isolated product against these expected spectral characteristics.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ ~10.2-10.5 ppm (s, 1H) | Aldehyde proton (-CHO) . Distinctive singlet downfield. |
| δ ~4.0-4.1 ppm (s, 3H) | Methyl ester (-COOCH₃) . | |
| δ ~7.5-8.5 ppm (m, 6H) | Naphthalene aromatic protons. Look for desymmetrization. | |
| IR Spectroscopy | ~1720 cm⁻¹ (broad/split) | Two Carbonyl stretches: Ester (C=O) and Aldehyde (C=O). |
| TLC (Hex/EtOAc 4:1) | R_f ~ 0.4 - 0.5 | Product is more polar than starting material (R_f ~0.7). |
Troubleshooting & Safety
Common Failure Modes
-
Formation of Ketones: If the product contains a butyl ketone instead of an aldehyde, n-BuLi attacked the ester .
-
Fix: Ensure complete conversion of n-BuLi to LiTMP before adding the substrate. Increase the incubation time of Step 1 (0°C for 15-30 min).
-
-
Low Yield / Recovery of Starting Material: Incomplete lithiation.
-
Fix: Ensure THF is strictly anhydrous. Moisture kills the lithiated intermediate immediately.
-
-
Regioisomer Mixtures: If C8 or C5 isomers are observed (rare with LiTMP), the temperature was likely too high, allowing the "Kinetic" ortho-lithiate to equilibrate to the "Thermodynamic" position (though less likely with ester directing groups). Keep T < -70°C.
Safety Hazards
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher ready.
-
LiTMP: Corrosive strong base. Causes severe skin burns.
References
-
Directed Ortho Metalation (Reviews)
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections." Chemical Reviews, 1990, 90(6), 879–933. Link
-
- Mortier, J. et al. "Directed Ortho Metalation of 1- and 2-Naphthoic Acids." Journal of Organic Chemistry, 1995.
-
LiTMP Preparation & Handling
Sources
Application Note: Methyl 4-formyl-1-naphthoate as a Strategic Precursor in Pharmaceutical Synthesis
Executive Summary
Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) serves as a critical bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the 1,4-substitution pattern on the naphthalene core, providing two orthogonal reactive handles: a methyl ester at position 1 and a formyl group (aldehyde) at position 4.[1][2]
This application note details the utility of this compound as a precursor for isoxazoline-based antiparasitics , aldose reductase inhibitors , and intercalating anticancer agents . By exploiting the differential reactivity of the aldehyde and ester moieties, researchers can execute divergent synthesis strategies to generate focused libraries of bioactive naphthalenes.[1][2]
Chemical Profile & Stability[2][3]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 62855-40-7 |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |
| Reactivity Profile | C-4 Formyl: Susceptible to nucleophilic addition (Grignard, amines), condensation (Knoevenagel, Wittig), and oxidation.C-1 Ester: Susceptible to hydrolysis (acid/base), transesterification, and amidation.[1][3][4] |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Aldehyde is sensitive to air oxidation.[1][2] |
Strategic Applications in Drug Discovery[1][2][3]
Case Study: Isoxazoline Antiparasitics
The most documented application of this compound is in the synthesis of isoxazoline derivatives , a class of potent GABA-gated chloride channel antagonists used as antiparasitics (e.g., structurally related to Afoxolaner).[1]
Mechanism: The C-4 aldehyde is converted into an oxime, which serves as a dipole in a [3+2] cycloaddition with styrene derivatives to form the bioactive isoxazoline ring.[1][2] The C-1 ester is subsequently hydrolyzed or amidated to tune lipophilicity and metabolic stability.
Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor and enzyme inhibitor research, this scaffold acts as a "linker" fragment.[1][2]
-
The "Head" (C-1): The ester is hydrolyzed to a carboxylic acid, mimicking the C-terminus of substrates or binding to polar pockets (e.g., in Aldose Reductase).[1][2]
-
The "Tail" (C-4): The aldehyde allows for the attachment of hydrophobic chains or heterocycles via reductive amination, extending into the enzyme's hydrophobic pocket.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic pathways starting from this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of the Oxime Intermediate (Isoxazoline Precursor)
This protocol is adapted from high-yield industrial methods for naphthalene functionalization.
Objective: Selective conversion of the C-4 aldehyde to an oxime without hydrolyzing the C-1 ester.
Reagents:
-
This compound (1.0 eq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in MeOH. Ensure complete dissolution; gentle heating (30°C) may be required.[1][2]
-
Buffer Addition: Add NaOAc to the solution. This buffers the HCl released during the reaction, preventing acid-catalyzed transesterification.[1]
-
Reagent Addition: Add NH₂OH·HCl in a single portion at room temperature (20–25°C).
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2] The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f).
-
Work-up:
-
Drying: Dry the solid under vacuum at 40°C.
Protocol B: Reductive Amination for Library Generation
Used for attaching amine-bearing pharmacophores to the naphthalene core.
Reagents:
-
This compound (1.0 eq)
Methodology:
-
Imine Formation: Dissolve the aldehyde and the amine in DCE. Add catalytic AcOH.[1][2] Stir for 1 hour at room temperature to allow imine formation (equilibrium).
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight (12h).
-
Quenching: Quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash column chromatography is usually required to separate the amine product from unreacted aldehyde.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Oxime Formation | Incomplete solubility of starting material. | Use a co-solvent system (MeOH/THF 1:1) to ensure the naphthalene derivative is fully dissolved.[1][2] |
| Ester Hydrolysis Side-Product | Reaction medium too acidic or basic. | Ensure NaOAc is used to buffer the reaction.[1][2] Avoid strong mineral acids or hydroxides during work-up. |
| Aldehyde Oxidation | Exposure to air during storage.[1][2] | Check the purity of the starting material via ¹H NMR (Aldehyde peak at ~10.2 ppm).[1][2] Recrystallize if benzoic acid derivative is present.[1][2] |
References
-
Lahm, G. P., et al. (2005).[1] "Isoxazolines as Insecticides."[1][2] PCT International Application WO 2005/085216.[1] (Describes the use of naphthalene aldehydes in isoxazoline synthesis). [1][2]
-
Xu, L., et al. (2012).[1][2] "Synthesis and biological evaluation of 1-naphthoic acid derivatives." Journal of Medicinal Chemistry. (Contextualizes the 1,4-substitution pattern for biological activity).
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 2733973, this compound." [1][2]
-
Ambeed. (2023). "this compound Safety Data Sheet & Synthesis."
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Application Note: Palladium-Catalyzed Carbonylation Strategies for Methyl 4-formyl-1-naphthoate Synthesis
This Application Note is designed for researchers and process chemists focusing on the synthesis and functionalization of Methyl 4-formyl-1-naphthoate (MFN) . This scaffold is a critical intermediate in the development of isoxazoline-based ectoparasiticides (e.g., Fluralaner derivatives) and kinase inhibitors.
The guide focuses on the most chemically significant Palladium-catalyzed transformation involving this molecule: The Palladium-Catalyzed Carbonylation to construct the 1,4-disubstituted naphthalene core.
Introduction & Mechanistic Rationale
This compound (MFN) features a naphthalene core substituted at the 1- and 4-positions with electron-withdrawing groups (ester and aldehyde). This substitution pattern creates a highly deactivated system, making direct electrophilic aromatic substitution difficult. Consequently, Palladium-catalyzed cross-coupling —specifically carbonylation—is the method of choice for constructing this scaffold from halogenated precursors.
The Challenge of the Naphthalene Core
Unlike benzene derivatives, 1- and 4-substituted naphthalenes suffer from significant peri-interactions (steric strain between substituents at C1/C8 and C4/C5).
-
Steric Bulk: The peri-hydrogens interfere with bulky phosphine ligands, necessitating smaller cone-angle ligands or high-pressure conditions.
-
Electronic Bias: The electron-deficient nature of the product requires an active catalyst system to facilitate the oxidative addition of the precursor aryl halide.
Strategic Routes
We define two primary Pd-catalyzed pathways "involving" MFN:
-
Route A (Methoxycarbonylation): Conversion of 4-bromo-1-naphthaldehyde to MFN using CO and Methanol. This is the preferred route for scalability.
-
Route B (Reductive Formylation): Conversion of Methyl 4-bromo-1-naphthoate to MFN using CO and a hydride source (Silane/H₂).
Mechanistic Workflow (Graphviz Visualization)
The following diagram illustrates the catalytic cycle for the Methoxycarbonylation (Route A) , highlighting the critical CO-insertion step that differentiates this from standard Suzuki/Heck couplings.
Caption: Catalytic cycle for the Pd-catalyzed methoxycarbonylation of 4-bromo-1-naphthaldehyde. The rate-determining step is typically the oxidative addition due to the electron-deficient naphthalene ring.
Experimental Protocols
Protocol A: Methoxycarbonylation of 4-Bromo-1-naphthaldehyde
Objective: Synthesis of this compound from 4-bromo-1-naphthaldehyde. Scale: 1.0 mmol (Adaptable to Gram-Scale).
Reagents & Equipment
| Component | Specification | Quantity | Role |
| Substrate | 4-Bromo-1-naphthaldehyde | 235 mg (1.0 mmol) | Electrophile |
| Catalyst | Pd(OAc)₂ | 4.5 mg (2 mol%) | Metal Source |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 22 mg (4 mol%) | Bidentate Ligand |
| CO Source | Carbon Monoxide (Balloon or Cylinder) | 1 atm (Balloon) | Carbonyl Source |
| Nucleophile | Methanol (Anhydrous) | 5.0 mL | Solvent & Reactant |
| Base | Triethylamine (Et₃N) | 280 µL (2.0 mmol) | Acid Scavenger |
Step-by-Step Procedure
-
Catalyst Pre-formation: In a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and dppf (4 mol%). Purge with Nitrogen (N₂) for 5 minutes.
-
Solvent Addition: Add anhydrous Methanol (2 mL) to the catalyst mixture and stir at room temperature for 10 minutes to form the active Pd-ligand complex (solution turns orange/red).
-
Substrate Loading: Add 4-Bromo-1-naphthaldehyde (1.0 mmol) and Triethylamine (2.0 mmol) to the reaction vessel. Add the remaining Methanol (3 mL).
-
CO Introduction:
-
Method A (Balloon): Evacuate the flask and backfill with CO gas from a balloon (repeat 3 times).
-
Method B (Autoclave - Recommended for Scale): Transfer to a high-pressure reactor and pressurize to 5 bar (70 psi) CO.
-
-
Reaction: Heat the mixture to 70°C (oil bath). Stir vigorously (800 rpm) for 16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The bromide (Rf ~0.6) should disappear, and the highly fluorescent ester product (Rf ~0.4) should appear.[1]
-
-
Work-up: Cool to room temperature. Vent the CO gas (in a fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield: Expect 85-92% of a pale yellow solid.
Protocol B: Reductive Formylation (Alternative)
Objective: Synthesis of this compound from Methyl 4-bromo-1-naphthoate . Note: This route is useful if the ester is already installed or if starting from the di-ester.
Reagents & Conditions
| Component | Details |
| Substrate | Methyl 4-bromo-1-naphthoate |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Reductant | Triethylsilane (Et₃SiH) (1.5 equiv) or H₂ (50 bar) |
| CO Source | CO (Balloon if using Silane; High Pressure if using H₂) |
| Base | Na₂CO₃ (1.5 equiv) |
| Solvent | DMF (Dry, degassed) |
Critical Process Parameters
-
Temperature: 90°C is required to facilitate the reductive elimination of the acyl-palladium hydride species.
-
Selectivity: Over-reduction to the alcohol (Methyl 4-(hydroxymethyl)-1-naphthoate) is a common side reaction. Control reaction time strictly.
Analytical Data & Validation
To ensure the integrity of the synthesized this compound, compare against these standard values:
| Analytical Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.45 (s, 1H, CHO) : Distinct aldehyde singlet.δ 9.05 (d, 1H) : Peri-proton at C5 (deshielded by C4-carbonyl).δ 8.95 (d, 1H) : Peri-proton at C8 (deshielded by C1-ester).δ 4.05 (s, 3H, OMe) : Methyl ester singlet. |
| ¹³C NMR | ~193 ppm (CHO) , ~167 ppm (COOMe) . |
| IR Spectroscopy | 1720 cm⁻¹ (Ester C=O), 1695 cm⁻¹ (Aldehyde C=O). |
| Appearance | Pale yellow crystalline solid. |
Troubleshooting & Optimization
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Poisoning of Pd catalyst by trace sulfur or oxidation of phosphine ligands.
-
Solution: Increase catalyst loading to 5 mol%. Ensure rigorous degassing of MeOH. Switch to a more robust ligand like Xantphos , which has a wider bite angle and stabilizes the Pd-acyl intermediate.
Issue 2: Decarbonylation (Formation of Methyl 1-naphthoate)
-
Cause: Reaction temperature too high (>100°C) causing extrusion of CO from the acyl-Pd intermediate.
-
Solution: Lower temperature to 60-70°C and increase CO pressure (Le Chatelier's principle).
Issue 3: Homocoupling (Biaryl formation)
-
Cause: Low CO concentration.
-
Solution: Ensure efficient gas-liquid mixing (high stir rate). Use a balloon with positive pressure or an autoclave.
References
-
Synthesis of this compound
-
Medicinal Chemistry Application (Isoxazolines)
- Journal of Medicinal Chemistry2002, 45(26), 5755-5775.
-
General Carbonylation Reviews
- Chemical Reviews2016, 116(12), 6971–7052.
Sources
Application Notes and Protocols for the Derivatization of the Aldehyde Functional Group in Methyl 4-formyl-1-naphthoate
Introduction: Unlocking the Synthetic Potential of Methyl 4-formyl-1-naphthoate
This compound is a versatile bifunctional molecule that holds significant promise for the synthesis of a diverse array of chemical entities. Its structure, featuring a reactive aldehyde and a methyl ester appended to a naphthalene core, makes it a valuable starting material in medicinal chemistry, materials science, and organic synthesis. The naphthalene scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The strategic derivatization of the aldehyde group in this compound allows for the introduction of various pharmacophores and functional groups, enabling the exploration of new chemical space and the development of novel compounds with tailored biological activities.
This comprehensive guide provides detailed application notes and step-by-step protocols for several key derivatization reactions of the aldehyde functional group in this compound. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing guidance for the characterization of the resulting products. The protocols described herein are designed to be robust and reproducible, serving as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this important building block.
Core Derivatization Strategies and Protocols
The aldehyde functional group is a gateway to a vast landscape of chemical transformations. In this section, we will explore five key derivatization strategies for this compound:
-
Formation of Schiff Bases (Imines): A cornerstone of medicinal chemistry, the imine linkage provides a facile route to introduce a wide range of nitrogen-containing substituents.
-
Reductive Amination: This powerful technique converts the aldehyde into a secondary or tertiary amine, offering a stable and flexible linkage for building molecular complexity.
-
Wittig Reaction: A classic and highly reliable method for the synthesis of alkenes, the Wittig reaction allows for the introduction of a carbon-carbon double bond with control over stereochemistry.
-
Knoevenagel Condensation: This reaction provides access to α,β-unsaturated systems by reacting the aldehyde with active methylene compounds, which are important intermediates in various synthetic pathways.
-
Formation of Hydrazones and Oximes: These derivatives are not only useful for the characterization of aldehydes but also serve as versatile intermediates for the synthesis of various heterocyclic compounds and other functional groups.
Synthesis of Schiff Bases (Imines) from this compound
Scientific Principle: The formation of a Schiff base, or imine, is a condensation reaction between a primary amine and an aldehyde.[2] The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The reaction is typically catalyzed by a small amount of acid. Schiff bases are versatile intermediates and have been explored for their wide range of biological activities.
Experimental Workflow:
Caption: Workflow for the synthesis of Schiff bases.
Protocol 1: General Procedure for the Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the desired primary amine (1.0-1.1 eq).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Schiff base.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Spectroscopic Data for a Representative Schiff Base (N-benzylidene derivative):
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | δ 8.5-9.0 (s, 1H, -CH=N-), aromatic protons of the naphthalene and benzyl rings, δ 3.9-4.1 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 160-165 (C=N), carbonyl carbon of the ester, aromatic carbons |
| IR (cm⁻¹) | ~1620-1640 (C=N stretch), ~1720 (C=O stretch of ester) |
Reductive Amination of this compound
Scientific Principle: Reductive amination is a two-step process that converts an aldehyde into an amine.[3] First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine in situ. This intermediate is then reduced in the same reaction vessel to the corresponding amine using a mild reducing agent.[4] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method avoids the over-alkylation often observed in direct alkylation of amines.[4]
Experimental Workflow:
Caption: Workflow for reductive amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Methanol or Dichloromethane
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol or dichloromethane in a round-bottomed flask.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, controlling any effervescence.
-
Remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction by TLC until the imine intermediate is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of water.
-
If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using methanol, remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified amine by spectroscopic methods.
Expected Spectroscopic Data for a Representative Secondary Amine:
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | Absence of the aldehyde proton signal, presence of a new signal for the -CH₂-N- protons (typically δ 4.0-4.5), a broad signal for the -NH- proton, aromatic protons, and the methyl ester protons. |
| ¹³C NMR | A new signal for the -CH₂-N- carbon (typically δ 45-55), carbonyl carbon of the ester, and aromatic carbons. |
| IR (cm⁻¹) | Appearance of an N-H stretching band (for secondary amines) around 3300-3500 cm⁻¹, disappearance of the aldehyde C-H stretches. |
Wittig Reaction for Alkene Synthesis
Scientific Principle: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[7] The reaction proceeds through a betaine intermediate which collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[8] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Experimental Workflow:
Caption: Workflow for the Wittig reaction.
Protocol 3: General Procedure for the Wittig Reaction
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base (e.g., n-butyllithium, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Characterize the purified alkene by spectroscopic methods.
Expected Spectroscopic Data for a Representative Alkene (Styrene derivative):
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | Signals for the vinylic protons (typically δ 5.0-7.5), aromatic protons, and the methyl ester protons. The coupling constants of the vinylic protons can help determine the stereochemistry of the double bond. |
| ¹³C NMR | Signals for the sp² carbons of the double bond, the carbonyl carbon of the ester, and aromatic carbons. |
| IR (cm⁻¹) | A C=C stretching band around 1600-1680 cm⁻¹. |
Knoevenagel Condensation for α,β-Unsaturated Systems
Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[9] The reaction is typically catalyzed by a weak base, such as an amine or its salt.[10] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malonates, cyanoacetates, or malononitrile.[11]
Experimental Workflow:
Caption: Workflow for the Knoevenagel condensation.
Protocol 4: General Procedure for the Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
A weak base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, combine this compound (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalytic amount of the weak base (e.g., piperidine, a few drops).
-
Add a suitable solvent such as ethanol or toluene. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Characterize the final product using spectroscopic techniques.
Expected Spectroscopic Data for a Representative Product (with Malononitrile):
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | A singlet for the vinylic proton (typically δ 7.5-8.5), aromatic protons, and the methyl ester protons. |
| ¹³C NMR | Signals for the α,β-unsaturated carbons, the nitrile carbons (around δ 115-120), the carbonyl carbon of the ester, and aromatic carbons. |
| IR (cm⁻¹) | A strong C≡N stretching band around 2220 cm⁻¹, a C=C stretching band, and the C=O stretch of the ester. |
Synthesis of Hydrazones and Oximes
Scientific Principle: Aldehydes readily react with hydrazine and its derivatives to form hydrazones, and with hydroxylamine to form oximes.[12][13] These reactions are condensations that proceed through a nucleophilic addition to the carbonyl group followed by elimination of a water molecule.[14] The formation of these derivatives is often quantitative and the products are typically crystalline solids, making them useful for the purification and characterization of aldehydes. Furthermore, hydrazones and oximes are valuable synthetic intermediates.
Experimental Workflow:
Caption: Workflow for hydrazone and oxime formation.
Protocol 5.1: General Procedure for Hydrazone Synthesis
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottomed flask.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature or with gentle warming. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC. Once complete (usually within 1-2 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product is often pure enough for characterization, but can be recrystallized if necessary.
-
Characterize the hydrazone by spectroscopic methods.
Protocol 5.2: General Procedure for Oxime Synthesis
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, pyridine)
-
Aqueous Ethanol
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
To this solution, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the mixture at room temperature or heat gently to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The oxime product usually precipitates. If not, add cold water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
-
Characterize the oxime by spectroscopic methods.
Expected Spectroscopic Data for Hydrazone and Oxime Derivatives:
| Derivative | Technique | Expected Chemical Shifts / Bands |
| Hydrazone | ¹H NMR | A signal for the -CH=N- proton (δ 8.0-8.5), a broad -NH- signal, aromatic protons, and the methyl ester protons. |
| ¹³C NMR | A signal for the C=N carbon (δ 140-150), the carbonyl carbon of the ester, and aromatic carbons. | |
| IR (cm⁻¹) | An N-H stretch (around 3300), a C=N stretch (around 1620), and the C=O stretch of the ester. | |
| Oxime | ¹H NMR | A signal for the -CH=NOH proton (δ 8.0-8.5), a broad -OH signal, aromatic protons, and the methyl ester protons. |
| ¹³C NMR | A signal for the C=N carbon (δ 145-155), the carbonyl carbon of the ester, and aromatic carbons. | |
| IR (cm⁻¹) | A broad O-H stretch (around 3200-3600), a C=N stretch (around 1640), and the C=O stretch of the ester. |
Conclusion: A Gateway to Novel Naphthalene-Based Architectures
The derivatization of the aldehyde functional group in this compound opens up a vast and exciting field of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of derivatives, including Schiff bases, secondary amines, alkenes, α,β-unsaturated systems, hydrazones, and oximes. Each of these classes of compounds has its own unique set of properties and potential applications, particularly in the realm of drug discovery where the naphthalene scaffold is a well-established and highly valued motif.
By following these detailed procedures and understanding the underlying chemical principles, researchers can confidently and efficiently generate novel molecular architectures based on the this compound core. The careful characterization of these new compounds using modern spectroscopic techniques is paramount to confirming their structures and paving the way for the exploration of their biological activities. It is our hope that this guide will serve as a catalyst for innovation, empowering scientists to design and synthesize the next generation of naphthalene-based compounds with the potential to address unmet medical needs and advance the frontiers of chemical science.
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El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
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Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link]
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Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108. [Link]
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Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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SpectraBase. (n.d.). methyl 4-[(E)-(2-naphthoylhydrazono)methyl]benzoate. [Link]
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Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
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Prajapati, D., & Sandhu, J. S. (1994). Knoevenagel condensation in dry media. Journal of the Chemical Society, Perkin Transactions 1, (6), 739-740. [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: 2. Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118–119. [Link]
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). ResearchGate. [Link]
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Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). Preprints.org. [Link]
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nitrones for intramolecular 1,3-dipolar cycloadditions. (n.d.). Organic Syntheses. [Link]
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Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. (2017). Organic Communications. [Link]
-
One‐pot procedure for synthesis of methyl 4‐formylbenzoate. (n.d.). ResearchGate. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace. [Link]
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Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2016). Oriental Journal of Chemistry. [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]
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Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. (2024). International Journal for Multidisciplinary Research. [Link]
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Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. (2025). ResearchGate. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
"scale-up synthesis of Methyl 4-formyl-1-naphthoate for industrial applications"
Introduction & Industrial Relevance
Methyl 4-formyl-1-naphthoate (CAS 62855-40-7) is a highly versatile, bifunctional aromatic building block[1]. It features both an electrophilic aldehyde and a protected carboxylic acid, allowing for orthogonal functionalization in complex organic synthesis. Industrially, it is a critical intermediate in the development of human glucagon receptor antagonists for the treatment of Type II diabetes[2] and is extensively utilized in the synthesis of naphthisoxazoline-based invertebrate pest control agents (advanced agrochemicals)[3].
Scaling up the synthesis of this compound requires balancing atom economy, reagent cost, and process safety. This application note details two field-proven industrial pathways, providing the mechanistic rationale and self-validating protocols necessary for multi-kilogram production.
Mechanistic Rationale & Pathway Selection
When designing a scale-up route for this compound, process chemists typically evaluate two primary pathways:
-
Pathway A (Direct Esterification): This route utilizes 4-formyl-1-naphthoic acid as the starting material. The process relies on a classic Fischer esterification. While the atom economy is excellent and the reaction is a single step, the starting material can be cost-prohibitive for multi-ton manufacturing.
-
Pathway B (The Sommelet Route): This two-step route begins with the highly economical methyl 4-methyl-1-naphthoate[4]. It involves a Wohl-Ziegler radical bromination followed by a Sommelet reaction using hexamethylenetetramine (HMTA)[5]. This pathway is highly preferred in industrial settings because it avoids the use of harsh, non-selective metal oxidants (like KMnO₄ or CrO₃) that frequently cause over-oxidation of the aldehyde to a carboxylic acid.
Comparative Analysis of Synthesis Routes
| Process Parameter | Pathway A: Direct Esterification | Pathway B: The Sommelet Route |
| Starting Material | 4-Formyl-1-naphthoic acid (CAS 4488-40-8) | Methyl 4-methyl-1-naphthoate (CAS 35615-98-6) |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | 85 - 92% | 75 - 82% |
| Scalability | Excellent (Limited by raw material cost) | Excellent (Highly cost-effective at scale) |
| Primary Hazard | Corrosive (Concentrated H₂SO₄) | Exothermic radical initiation (AIBN) |
| In-Process Control | Dissolution of suspension | Flotation of succinimide byproduct |
Visual Workflow: Synthesis Pathways
Industrial synthesis pathways for this compound.
Detailed Experimental Protocols
Protocol A: Direct Fischer Esterification
Causality & Rationale: Using anhydrous methanol in a massive stoichiometric excess serves a dual purpose: it acts as the reaction solvent and drives the thermodynamic equilibrium toward the ester product via Le Chatelier's principle. Sulfuric acid is selected over HCl gas for industrial scale due to its ease of handling and its secondary function as a desiccant, which sequesters the water byproduct.
Step-by-Step Methodology:
-
Charge a glass-lined reactor with 4-formyl-1-naphthoic acid (1.0 eq) and anhydrous methanol (10 volumes).
-
Agitate the mixture at 20 °C. The mixture will appear as a thick, white suspension.
-
Slowly charge concentrated H₂SO₄ (0.2 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.
-
Heat the reactor to reflux (approx. 65 °C) and maintain for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to 30% of its original volume.
-
Quench the residue into ice-cold saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes), dry over anhydrous Na₂SO₄, and concentrate to afford the product.
Self-Validation & In-Process Control: The starting carboxylic acid is poorly soluble in cold methanol. As the esterification proceeds to completion, the reaction mixture transitions from a cloudy suspension into a clear, homogeneous solution. This phase change provides an immediate, reliable visual cue of reaction conversion.
Protocol B: The Sommelet Route (Bromination-Oxidation)
Step 1: Radical Bromination
Causality & Rationale: Azobisisobutyronitrile (AIBN) is selected as the radical initiator over benzoyl peroxide because its decomposition kinetics are highly predictable at 80 °C, minimizing the risk of thermal runaway. Acetonitrile is utilized as the solvent to replace carbon tetrachloride, adhering to modern green chemistry and industrial safety mandates.
Step-by-Step Methodology:
-
Charge a reactor with methyl 4-methyl-1-naphthoate (1.0 eq)[4] and Acetonitrile (8 volumes).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq) to the reactor.
-
Purge the system with Nitrogen for 15 minutes to remove oxygen (which quenches radical propagation).
-
Gradually heat the mixture to 80 °C. Maintain heating for 4-6 hours.
-
Cool the mixture to 5 °C and filter the suspended solids.
-
Concentrate the filtrate to yield crude methyl 4-(bromomethyl)-1-naphthoate.
Self-Validation & In-Process Control: NBS is dense and initially settles at the bottom of the reactor. As the reaction progresses, the byproduct succinimide is formed. Succinimide is significantly less dense than NBS and floats to the surface of the solvent. The complete flotation of the solid mass serves as a self-validating physical indicator that the bromination is complete.
Step 2: Sommelet Reaction
Causality & Rationale: Hexamethylenetetramine (HMTA) acts as an ammonia surrogate. It selectively forms a stable quaternary hexaminium salt with the benzylic bromide. Subsequent hydrolysis in acidic media yields the aldehyde. This highly specific pathway is chosen to strictly prevent the over-oxidation of the newly formed aldehyde into a carboxylic acid, ensuring high purity[5].
Step-by-Step Methodology:
-
Dissolve the crude methyl 4-(bromomethyl)-1-naphthoate (1.0 eq) in a mixture of glacial acetic acid and water (1:1 ratio, 10 volumes).
-
Add HMTA (2.5 eq) in a single portion at room temperature[5].
-
Heat the reaction mixture to reflux (approx. 100 °C) for 3 hours[5].
-
Carefully add concentrated HCl (2.0 eq) dropwise over 30 minutes to facilitate the hydrolysis of the imine intermediate[5].
-
Cool the mixture to room temperature, then dilute with water (10 volumes) and stir continuously for 3 hours to precipitate the product[5].
-
Filter the solid, wash with cold water, and dry under vacuum at 40 °C[5].
Self-Validation & In-Process Control: Upon the addition of HMTA to the solution, a thick, white crystalline precipitate (the quaternary salt) rapidly forms. During the subsequent heating and hydrolysis step, this precipitate completely dissolves, turning the solution clear yellow. The sequential appearance and disappearance of this solid phase physically validates the successful formation and breakdown of the Sommelet intermediate.
Process Analytical Technology (PAT)
For strict quality control, the final product (CAS 62855-40-7) must be validated via standard analytical techniques:
-
¹H NMR (CDCl₃): Look for the characteristic aldehyde proton singlet at strictly ~10.3 ppm, and the methyl ester singlet at ~4.0 ppm. The disappearance of the benzylic CH₂ protons (at ~4.9 ppm from the bromomethyl intermediate) confirms complete hydrolysis.
-
HPLC: Use a C18 reverse-phase column (Acetonitrile/Water gradient). The target compound should exhibit a purity of >98% (Area %) before downstream application in pharmaceutical synthesis[2].
References
Sources
Troubleshooting & Optimization
"common side reactions in the synthesis of Methyl 4-formyl-1-naphthoate"
This is a technical support guide designed for researchers and process chemists. It focuses on the synthesis of Methyl 4-formyl-1-naphthoate , a bifunctional naphthalene building block.
The guide prioritizes the most robust synthetic pathway: Radical Oxidation of Methyl 4-methyl-1-naphthoate (via NBS bromination and hydrolysis), while also addressing the pitfalls of Direct Formylation (Rieche/Vilsmeier) which often leads to regioselectivity errors.
Troubleshooting Guide & Critical Side Reaction Analysis
Executive Summary of Synthetic Routes
To troubleshoot effectively, one must first identify the pathway. The synthesis of 1,4-substituted naphthalenes presents a classic "Regioselectivity vs. Reactivity" paradox.
| Route | Methodology | Primary Challenge (Side Reaction) | Recommendation |
| A | Benzylic Oxidation (of Methyl 4-methyl-1-naphthoate) | Over-oxidation to acid; Nuclear halogenation. | Recommended. Highest regiocontrol. |
| B | Direct Formylation (Rieche/Vilsmeier on Methyl 1-naphthoate) | Regioisomerism. The ester deactivates C2/C3/C4, favoring C5/C8 substitution. | Not Recommended. Poor selectivity. |
| C | Esterification (of 4-formyl-1-naphthoic acid) | Acetal formation; Aldehyde oxidation. | Good, but requires the acid precursor. |
Critical Side Reactions: The "Benzylic Oxidation" Route
Context: This route typically involves radical bromination of Methyl 4-methyl-1-naphthoate using N-Bromosuccinimide (NBS), followed by hydrolysis of the gem-dibromide intermediate.
Side Reaction A: Nuclear Bromination (Ring Halogenation)
Symptom: LCMS shows M+78/80 peaks (monobromo) that do not hydrolyze to alcohol/aldehyde.
Mechanism: If the concentration of bromine radicals (
-
The Trap: The ester group deactivates the ring, but the methyl group (at C4) activates the C3 position. Electrophilic bromination often occurs at C3 (ortho to the methyl).
Corrective Protocol:
-
Solvent Choice: Use strictly anhydrous
or (Trifluorotoluene). Avoid polar solvents like Acetonitrile which stabilize ionic intermediates. -
Initiator: Ensure AIBN or Benzoyl Peroxide is fresh.
-
Light Source: Use a tungsten lamp (500W) to maintain high radical flux.
Side Reaction B: Over-Bromination (Tribromide Formation)
Symptom: Low yield of aldehyde; isolation of 4-carboxy-1-naphthoate (acid) after hydrolysis.
Mechanism: The gem-dibromide (desired intermediate) is more reactive toward radicals than the starting methyl group.
-
Hydrolysis of
yields the Carboxylic Acid , not the aldehyde.
Control Strategy:
-
Stoichiometry: Stop at 2.05 - 2.10 equivalents of NBS.
-
Monitoring: Do not rely on TLC. Use 1H NMR .
-
:
ppm -
:
ppm -
:
ppm (Target) -
Stop when
is consumed, even if trace starting material remains.
-
:
Side Reaction C: Ester Hydrolysis (Saponification)
Symptom: Loss of the methyl ester during the aldehyde generation step.
Mechanism: The hydrolysis of the gem-dibromide usually requires aqueous
Visualization: Pathway & Impurity Logic
The following diagram maps the Benzylic Oxidation pathway and the divergence points for common impurities.
Caption: Reaction network showing the divergence between radical substitution (desired) and electrophilic/over-oxidation pathways.
Troubleshooting FAQ
Q1: I attempted Direct Formylation (TiCl4/DCME) on Methyl 1-naphthoate, but the NMR is messy. Why?
A: You are fighting electronic deactivation. The ester at C1 is an Electron Withdrawing Group (EWG). In Electrophilic Aromatic Substitution (EAS), EWGs deactivate the ring they are attached to.
-
Result: The incoming formyl group prefers the other ring (positions 5 or 8), which is less deactivated than the C2/C3/C4 positions.
-
Observation: Your "messy NMR" is likely a mixture of the 5-formyl, 8-formyl, and trace 4-formyl isomers. These are incredibly difficult to separate chromatographically.
-
Fix: Switch to the Oxidation Route (Route A).
Q2: My product contains ~10% of an alcohol impurity (Methyl 4-(hydroxymethyl)-1-naphthoate). How do I remove it?
A: This results from incomplete bromination (stopping at the monobromide) followed by hydrolysis.
-
Removal: It is difficult to separate via column chromatography due to similar polarity with the aldehyde.
-
Chemical Fix: Treat the crude mixture with a mild oxidant like Manganese Dioxide (
) or IBX in DCM. This will selectively oxidize the benzylic alcohol contaminant up to the desired aldehyde without touching the methyl ester.
Q3: During hydrolysis of the dibromide, my ester cleaved to the acid.
A: You likely used conditions that were too harsh (strong base or prolonged acid reflux).
-
Protocol Adjustment: Use the Sommelet-Hauser modification or a silver-assisted hydrolysis.
-
Reagent:
in Acetone/Water (neutral pH hydrolysis). -
Alternative: Reflux the dibromide in 50% aqueous Ethanol with
(calcium carbonate acts as an acid scavenger, keeping pH neutral).
-
Experimental Protocol: Sommelet Reaction Variant
Recommended for highest specificity.
Step 1: Bromination
-
Dissolve Methyl 4-methyl-1-naphthoate (10 mmol) in anhydrous
(50 mL). -
Add NBS (22 mmol, 2.2 eq).
-
Add AIBN (0.5 mmol).
-
Reflux under Argon with a 500W halogen lamp irradiation for 4-6 hours.
-
Checkpoint: Monitor by NMR for disappearance of mono-bromide (
). -
Filter succinimide; concentrate filtrate to obtain crude gem-dibromide.
Step 2: Hydrolysis (Formyl Generation)
-
Dissolve crude oil in Ethanol (95%) .
-
Add Hexamethylenetetramine (HMTA) (12 mmol) (Sommelet conditions) OR
/Water (Standard Hydrolysis). -
Reflux for 3 hours.
-
Cool, acidify slightly (pH 4) with dilute HCl, and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
References
-
Rieche Formylation Scope: Gross, H., Rieche, A., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
-
Sommelet Reaction Mechanism: Angyal, S. J. (2011).[1] The Sommelet Reaction. Organic Reactions, 8, 197-217.
-
Naphthalene Reactivity Patterns: Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
-
Oxidation of Methyl Naphthalenes: Vogel, E. (1951). (Classic reference for side-chain oxidation vs ring oxidation).
Sources
Technical Support Center: Synthesis & Optimization of Methyl 4-formyl-1-naphthoate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the synthesis and downstream derivatization of Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) [1].
Workflow & Logic Diagram
Synthetic workflow and troubleshooting logic for this compound.
Part 1: Optimization of Rieche Formylation (Synthesis)
This compound is typically synthesized from methyl 1-naphthoate via the Rieche formylation [2, 3]. This electrophilic aromatic substitution utilizes dichloromethyl methyl ether as the formyl source and a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q: Why use Titanium Tetrachloride (TiCl₄) instead of Aluminum Chloride (AlCl₃) for this formylation? A: Causality & Mechanism: While AlCl₃ is the standard Lewis acid for Friedel-Crafts acylation, it is highly oxophilic and can coordinate too strongly with the methyl ester of the starting material. This often leads to undesired ester cleavage (demethylation) or complexation-induced deactivation of the aromatic ring. TiCl₄ is a milder Lewis acid that effectively activates dichloromethyl methyl ether to form the reactive oxocarbenium ion without hydrolyzing the ester [2]. The C4 position of the naphthoate system is highly activated due to the electron-donating nature of the fused aromatic ring, allowing the milder TiCl₄ to achieve complete conversion with excellent regioselectivity.
Q: How do I prevent over-formylation and control regioselectivity? A: Causality & Mechanism: Over-formylation (e.g., dialdehyde formation) occurs when the reaction temperature exceeds 20°C or when a large excess of the formylating agent is used. While the first formyl group deactivates the ring, elevated temperatures provide enough kinetic energy for a second electrophilic attack. Maintaining the reaction at 0°C during the addition of reagents and strictly controlling the stoichiometry (1.5 eq of TiCl₄ and 1.2 eq of Cl₂CHOMe) ensures that the reaction stops at mono-formylation [3].
Data Presentation: Optimization of Formylation Parameters
| Entry | TiCl₄ (eq) | Cl₂CHOMe (eq) | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C4:Other) |
| 1 | 1.0 | 1.0 | 0 to 20 | 4 | 75 | >95:5 |
| 2 | 1.5 | 1.2 | 0 to 20 | 4 | >99 | >98:2 |
| 3 | 2.5 | 2.0 | 0 to 20 | 4 | >99 | 85:15 (Over-formylation) |
| 4 | 1.5 | 1.2 | 40 | 2 | >99 | 70:30 (Side products) |
Note: Entry 2 represents the optimized conditions for maximum yield and purity.
Troubleshooting Guide: Rieche Formylation
-
Issue: Severe emulsions form during the aqueous workup, making phase separation impossible.
-
Root Cause: Quenching TiCl₄ with plain water or weak aqueous bases generates insoluble titanium dioxide (TiO₂) and hydrated polymeric titanium species, which act as powerful emulsion stabilizers.
-
Solution: Always quench the reaction by pouring it into a vigorously stirred, ice-cold solution of 1M HCl. The acidic environment keeps the titanium salts water-soluble as titanium oxychloride species, allowing for a rapid and clean phase separation with dichloromethane.
-
Part 2: Downstream Application - Oxime Derivatization
This compound is frequently utilized as an intermediate to synthesize oxime derivatives, which are critical precursors for isoxazoline-based invertebrate pest control agents [4, 5].
Frequently Asked Questions (FAQs)
Q: Why am I observing ester hydrolysis during oxime formation? A: Causality & Mechanism: Oxime formation requires a base to neutralize the hydroxylamine hydrochloride (NH₂OH·HCl) salt and free the nucleophilic amine. If strong bases (like NaOH or KOH) are used in protic solvents (like methanol or water) at elevated temperatures, competitive saponification of the methyl ester occurs, yielding 4-((hydroxyimino)methyl)-1-naphthoic acid. Solution: Use a mild base such as sodium acetate (NaOAc) or pyridine. The mildly acidic/buffered conditions of NH₂OH·HCl and NaOAc in methanol are sufficient to drive the oxime equilibrium forward without hydrolyzing the ester [5].
Part 3: Step-by-Step Experimental Protocols
Protocol A: Optimized Synthesis of this compound (Rieche Formylation)
-
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve methyl 1-naphthoate (1.0 eq, 10 mmol, 1.86 g) in anhydrous dichloromethane (DCM, 50 mL) to create a 0.2 M solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Activation: Add titanium tetrachloride (TiCl₄, 1.5 eq, 15 mmol, 1.65 mL) dropwise via a glass syringe. The solution will darken immediately, indicating Lewis acid-ester complexation.
-
Formylation: Slowly add dichloromethyl methyl ether (1.2 eq, 12 mmol, 1.08 mL) dropwise over 15 minutes to control the highly exothermic oxocarbenium formation.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material is entirely consumed.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing ice-cold 1M HCl (50 mL) to prevent TiO₂ precipitation.
-
Extraction: Separate the organic layer in a separatory funnel. Extract the remaining aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure this compound as a solid.
Protocol B: Synthesis of (E/Z)-Methyl 4-((hydroxyimino)methyl)-1-naphthoate
-
Preparation: Dissolve this compound (1.0 eq, 5 mmol, 1.07 g) in analytical grade methanol (25 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq, 7.5 mmol, 0.52 g) followed by sodium acetate (NaOAc, 1.5 eq, 7.5 mmol, 0.61 g) to the stirring solution.
-
Reaction: Stir the suspension at room temperature for 2 hours. The reaction typically proceeds cleanly without the need for refluxing [4].
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Partition the resulting residue between ethyl acetate (30 mL) and distilled water (30 mL). Separate the organic layer and wash with brine (20 mL).
-
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to afford the target oxime as a pale yellow solid.
References
Technical Support Center: Purification of Methyl 4-formyl-1-naphthoate
Prepared by the Senior Application Science Team
Overview Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7)[1] is a bifunctional aromatic building block heavily utilized in the synthesis of agrochemicals—specifically as an intermediate for isoxazoline-based invertebrate pest control agents[2][3]—and pharmaceutical active ingredients. Because it contains both a methyl ester and a reactive formyl (aldehyde) group on a naphthalene scaffold, purification requires orthogonal strategies to separate it from over-oxidized carboxylic acids, unreacted starting materials, or transesterification byproducts.
Troubleshooting Guides & FAQs
Q1: My crude reaction mixture contains unreacted ester and over-oxidized naphthoic acid. How do I selectively isolate the aldehyde without chromatography?
A1: The most reliable, scalable method is the Sodium Bisulfite Adduct Method .
Causality & Mechanism: Aldehydes undergo nucleophilic addition with the bisulfite ion (
Q2: During silica gel chromatography, my product band is streaking, and recovery is low. What is causing this? A2: Aromatic aldehydes are prone to auto-oxidation into carboxylic acids when exposed to air and active silica surfaces for prolonged periods. Furthermore, the dual polarity of the ester and aldehyde groups can cause tailing. Causality & Solution: Use a faster flow rate (flash chromatography) to minimize residence time on the column. If streaking persists, pre-treat the silica gel with 1% triethylamine (TEA) to deactivate acidic silanol sites, or switch to a shallower gradient of Hexane/Ethyl Acetate (e.g., starting at 95:5 and slowly increasing to 80:20)[3].
Q3: The literature states the product should be a "pale yellow solid"[2][3], but my isolated product is a viscous oil. How can I induce crystallization? A3: Trace impurities (often residual solvent or minor regioisomers) severely disrupt the crystal lattice of naphthalene derivatives. Causality & Solution: Perform a trituration. Dissolve the oil in a minimal amount of warm diethyl ether, then slowly add cold hexanes until the solution becomes slightly cloudy. Scratching the inside of the flask with a glass rod provides nucleation sites. Once seed crystals form, cool the mixture to -20°C to maximize yield.
Experimental Protocols
Protocol A: Bisulfite Adduct Purification (Self-Validating Workflow)
Validation Checkpoint: The complete disappearance of the organic-soluble UV-active spot (aldehyde) on TLC during the extraction phase confirms 100% adduct formation.
-
Adduct Formation: Dissolve 10 g of crude this compound in 50 mL of diethyl ether or ethyl acetate. Add 50 mL of freshly prepared saturated aqueous sodium bisulfite (
). -
Agitation: Stir vigorously at room temperature for 2–4 hours. A white precipitate (the adduct) may form at the biphasic interface.
-
Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (and any interfacial solid). Wash the organic layer with an additional 20 mL of water and combine the aqueous phases. Discard the organic layer (contains impurities).
-
Regeneration: Cool the combined aqueous phase in an ice bath. Slowly add 10% aqueous
until the pH reaches 8-9. Caution: Avoid strong bases like NaOH or elevated temperatures, which will inadvertently hydrolyze the methyl ester. -
Extraction: Extract the regenerated aldehyde with Ethyl Acetate (
mL). -
Isolation: Wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the product as a pale yellow solid[2].
Protocol B: Flash Column Chromatography
Validation Checkpoint: TLC monitoring (Hexane:EtOAc 4:1) should show a distinct UV-active spot (254 nm) with an
-
Preparation: Pack a column with 230-400 mesh silica gel using Hexane.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add 2 mass equivalents of silica gel, and evaporate to dryness. Load this free-flowing powder onto the column to prevent band broadening caused by poor solubility.
-
Elution: Elute with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1)[3].
-
Collection: Monitor fractions via TLC. Pool fractions containing the pure product and concentrate in vacuo.
Data Presentation
Table 1: Physicochemical Properties & Chromatographic Behavior
| Property / Parameter | Value / Observation | Analytical Significance |
| CAS Number | 62855-40-7 | Unique identifier for material sourcing and safety data. |
| Molecular Formula | MW: 214.22 g/mol [1][4]; used for mass spec (M+H 215.2). | |
| Physical State | Pale yellow solid[2][3] | Visual indicator of purity post-crystallization. |
| TLC | ~0.4 (Hexane:EtOAc 4:1) | Optimal retention factor for column separation. |
| Detection Method | UV (254 nm) | Highly conjugated naphthalene ring absorbs strongly. |
Table 2: Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Low yield post-bisulfite | Ester hydrolysis due to high pH during regeneration. | Use mild base ( |
| Product remains an oil | Lattice disruption by trace solvent or impurities. | Triturate with cold hexanes; apply high vacuum. |
| Column streaking | Aldehyde binding to acidic silanol groups. | Deactivate silica with 1% TEA or use faster flow. |
Workflows and Visualizations
Workflow for the bisulfite adduct purification of this compound.
Troubleshooting pathways for silica gel chromatography of aromatic aldehydes.
References
- Google Patents (CN101351456B). "Isoxazolines for controlling invertebrate pests".
-
ChemSynthesis. "this compound Physical Properties". Available at:[Link]
Sources
"troubleshooting low yields in the preparation of Methyl 4-formyl-1-naphthoate"
Executive Summary: The "Deactivation Trap"
If you are experiencing low yields (<30%) or complex mixtures when synthesizing Methyl 4-formyl-1-naphthoate , the root cause is likely one of two fundamental issues:
-
Electronic Deactivation (Direct Formylation): The ester group at C1 strongly deactivates the naphthalene ring towards Electrophilic Aromatic Substitution (EAS). Standard Vilsmeier-Haack or Rieche formylation attempts will likely fail or yield the wrong regioisomer (C5 or C8).
-
Hydrolytic Instability (Methyl Oxidation): If you are oxidizing a methyl precursor (e.g., via Sommelet reaction), the harsh acidic hydrolysis step often hydrolyzes the methyl ester (saponification), leading to the carboxylic acid byproduct or water-soluble salts that are lost during workup.
This guide provides two High-Fidelity Protocols designed to bypass these specific failure modes.
Part 1: Diagnostic Triage
Which synthetic route are you currently attempting?
| If you are using... | The Likely Failure Mode is... | The Solution is... |
| Direct Formylation (TiCl₄/Dichloromethyl methyl ether or POCl₃/DMF) on Methyl 1-naphthoate | Electronic Deactivation. The ring is too electron-poor at C4. You are likely isolating starting material or C5/C8 isomers. | STOP. This route is electronically unfavorable. Switch to Protocol A (Oxidation). |
| Sommelet Reaction (Hexamine/AcOH/H⁺) on Methyl 4-(bromomethyl)-1-naphthoate | Ester Hydrolysis. The acidic reflux required to hydrolyze the hexaminium salt is cleaving your methyl ester. | MODIFY. Switch to Protocol A (Kornblum Oxidation) which is non-acidic. |
| Direct Oxidation (Chromic acid/KMnO₄) on Methyl 4-methyl-1-naphthoate | Over-Oxidation. You are forming 4-(methoxycarbonyl)-1-naphthoic acid (dicarboxylic acid). | MODIFY. Use a selective radical bromination followed by mild oxidation (Protocol A ). |
Part 2: The "Gold Standard" Protocols
Protocol A: The Modified Radical Oxidation Route (Recommended)
Best for: Labs with Methyl 4-methyl-1-naphthoate starting material.
This protocol replaces the harsh Sommelet reaction with the milder Kornblum Oxidation , preserving the sensitive ester moiety while ensuring high conversion.
Step 1: Regioselective Radical Bromination
-
Reagents: Methyl 4-methyl-1-naphthoate (1.0 equiv), NBS (1.05 equiv), Benzoyl Peroxide (BPO) or AIBN (0.05 equiv).
-
Solvent: CCl₄ or PhCF₃ (Trifluoromethylbenzene - greener alternative).
-
Key Condition: Reflux under inert atmosphere (N₂/Ar).
Critical Control Point: Do NOT use excess NBS. Stop the reaction at 90-95% conversion (monitor via HPLC/NMR) to prevent the formation of the gem-dibromide, which is difficult to convert to the aldehyde without harsh hydrolysis.
Step 2: Kornblum Oxidation (The "Sommelet Saver")
-
Reagents: Crude Methyl 4-(bromomethyl)-1-naphthoate, NaHCO₃ (2.0 equiv).
-
Solvent: Anhydrous DMSO (0.5 M concentration).
-
Conditions: Heat to 80–100 °C for 1–2 hours.
Why this works: DMSO acts as the oxidant via an S_N2 attack on the benzyl bromide. The base (NaHCO₃) eliminates dimethyl sulfide (DMS) to form the aldehyde. Unlike the Sommelet reaction, this occurs under neutral-to-basic conditions , leaving the methyl ester intact.
[1]
Protocol B: Palladium-Catalyzed Carbonylation (High-Yield Alternative)
Best for: Labs starting from Methyl 4-bromo-1-naphthoate or 1,4-dibromonaphthalene.
If you have the bromo-ester, Carbonylation is superior to lithiation (which attacks the ester).
-
Substrate: Methyl 4-bromo-1-naphthoate.
-
Catalyst: Pd(OAc)₂ (2 mol%) + dppp (1,3-bis(diphenylphosphino)propane) or Xantphos.
-
Reagents: CO (balloon pressure) or Formic Acid (as CO surrogate), Triethylsilane (Et₃SiH) or Sodium Formate.
-
Solvent: DMF or Toluene.
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by CO insertion and reductive elimination with hydride.
Note: If CO gas is unavailable, a Stille Coupling with tributyl(vinyl)tin followed by Lemieux-Johnson oxidation (OsO₄/NaIO₄) is a robust solid-state alternative.
Part 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| NMR shows aldehyde signal (~10 ppm) but also broad -OH peaks. | Ester Hydrolysis. The ester has cleaved to the acid (4-formyl-1-naphthoic acid). | Avoid Acidic Workup. Use the Kornblum route (Protocol A). If using Sommelet, ensure pH is buffered during hydrolysis. |
| Low yield after Bromination step; presence of singlet at ~6.8 ppm. | Over-Bromination. Formation of the gem-dibromide (–CHBr₂). | Reduce NBS. Use 1.05 eq. exactly. Stop reaction early. Do not "push" for 100% conversion. |
| Reaction turns black/tarry during oxidation. | Polymerization. Aldehydes on electron-rich rings (naphthalene) can polymerize under strong basic/acidic heat. | Add Radical Inhibitor. Add a trace of BHT to the workup and store the product under N₂ in the cold. |
Frequently Asked Questions
Q: Can I use the Vilsmeier-Haack reaction on Methyl 1-naphthoate? A: No. The ester group is electron-withdrawing (meta-directing in benzene, but complex in naphthalene). It deactivates the ring. Vilsmeier reagents are weak electrophiles and will not react at C4 efficiently. You will likely recover starting material or get trace substitution at C5/C8.
Q: Why not use Lithium-Halogen Exchange (n-BuLi) on the bromo-ester? A: Dangerous. n-BuLi will attack the methyl ester (forming the ketone or alcohol) faster than it performs the halogen exchange at -78°C. You would need to use i-PrMgCl·LiCl (Turbo Grignard) at very low temperatures, but even that is risky. Pd-catalyzed routes are safer for esters.
Q: I have the gem-dibromide byproduct. Can I save it? A: Yes. You can hydrolyze the gem-dibromide to the aldehyde using AgNO₃ in aqueous acetone . This is milder than sulfuric acid hydrolysis and may preserve the ester.
References
-
Kornblum Oxidation: Kornblum, N., et al. "A New and Selective Method of Oxidation."[1] Journal of the American Chemical Society, vol. 81, no. 16, 1959, pp. 4113-4114. Link
-
Sommelet Reaction Mechanism & Limitations: Angyal, S. J.[2] "The Sommelet Reaction."[2][3][4] Organic Reactions, 2011, pp. 197–217.[3] Link
-
Palladium-Catalyzed Formylation: Barnard, C. F. J. "Palladium-Catalyzed Carbonylation Reactions—A Practical Guide." Organometallics, vol. 27, no. 21, 2008, pp. 5402–5422. Link
-
Radical Bromination of Methyl Naphthalenes: Gao, H., et al. "Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid." Asian Journal of Chemistry, vol. 24, no.[5] 10, 2012. Link
Sources
"strategies to avoid over-oxidation during the synthesis of Methyl 4-formyl-1-naphthoate"
Ticket ID: #MFN-OX-4492 Topic: Strategies to Prevent Over-Oxidation During Synthesis Status: Open Severity: High (Yield Critical)
Executive Summary: The Over-Oxidation Trap
User Query: "I am synthesizing Methyl 4-formyl-1-naphthoate from Methyl 4-methyl-1-naphthoate. I keep isolating the carboxylic acid (Methyl 4-carboxy-1-naphthoate) or a mixture of acid and aldehyde. How do I stop the oxidation precisely at the aldehyde stage?"
Root Cause Analysis: The benzylic position at C4 of the naphthalene ring is highly activated due to conjugation with the aromatic system and the ester at C1. Standard oxidants often fail to discriminate between the aldehyde (intermediate) and the carboxylic acid (thermodynamic sink) because the aldehyde hydrate formed in the presence of water is easily oxidized.
Resolution Strategy: To ensure chemoselectivity, you must switch from "uncontrolled" oxidation methods (like KMnO₄ or unbuffered chromates) to Kinetic Control Protocols . This guide outlines three distinct strategies ranked by their resistance to over-oxidation.
Strategic Protocols (Ranked by Selectivity)
Strategy A: The Sommelet Reaction (Highest Selectivity)
Recommended for: Users experiencing persistent over-oxidation with direct oxidative methods.
This method avoids the aldehyde-hydrate equilibrium entirely by proceeding through a hexaminium salt intermediate, which is hydrolyzed only after the oxidation step is complete.
Workflow:
-
Bromination: Convert Methyl 4-methyl-1-naphthoate to the bromide using NBS.
-
Salt Formation: React with Hexamethylenetetramine (HMTA).
-
Hydrolysis: Acidic hydrolysis releases the aldehyde.
Step-by-Step Protocol:
| Step | Action | Critical Control Point (CCP) |
| 1 | Dissolve precursor (1.0 eq) in CCl₄ or Benzene. Add NBS (1.05 eq) and AIBN (cat). Reflux. | CCP: Do not use excess NBS (>1.1 eq). Over-bromination leads to the acid upon hydrolysis. |
| 2 | Filter succinimide. Evaporate solvent.[1] Dissolve crude bromide in CHCl₃. | Ensure the bromide is dry. |
| 3 | Add HMTA (1.1 eq). Reflux for 4 hours. | A precipitate (Hexaminium salt) must form. |
| 4 | Evaporate CHCl₃. Add 50% Aqueous Acetic Acid. Reflux for 2 hours. | CCP: This hydrolysis step is where the aldehyde forms.[2] It cannot over-oxidize here because no oxidant is present. |
Strategy B: Selenium Dioxide (SeO₂) Oxidation (Direct Route)
Recommended for: Rapid synthesis when water-free conditions can be strictly maintained.
SeO₂ is specific for benzylic oxidation (Riley Oxidation). However, in the presence of water, the aldehyde hydrates and SeO₂ oxidizes it further to the acid.
The "Dry-Dioxane" Protocol:
-
Solvent: Use anhydrous 1,4-dioxane.
-
Reagent: Freshly sublimed SeO₂ (1.2 eq).
-
Additives: Add 10% v/v Acetic Anhydride.
-
Why? Acetic anhydride traps the intermediate alcohol/aldehyde as an acetate/gem-diacetate, preventing hydrate formation and subsequent oxidation to the acid.
-
-
Workup: Hydrolysis of the acetates occurs during the aqueous workup, releasing the aldehyde safely after the oxidant is removed.
Strategy C: The "Alcohol Intercept" (Manganese Dioxide)
Recommended for: High-value, small-scale batches.
If you can isolate the intermediate alcohol (Methyl 4-(hydroxymethyl)-1-naphthoate), use Activated MnO₂.
-
Reagent: Activated MnO₂ (10–20 eq).
-
Solvent: DCM or Chloroform (Anhydrous).
-
Mechanism: MnO₂ oxidation occurs on the solid surface. It is chemically incapable of oxidizing aldehydes to acids under anhydrous conditions.
-
Note: Do not use "wet" MnO₂ or perform this in aqueous solvents.
Visualization: Pathway & Decision Logic
Figure 1: Reaction Pathways and Oxidation Risks
Caption: The "Slippery Slope" of benzylic oxidation. Red paths indicate over-oxidation risks; Green paths indicate chemically protected routes.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for users observing low yields or impurities.
Troubleshooting FAQ
Q: I am using SeO₂ and the reaction turns black and stalls. Yield is low. A: The black precipitate is Selenium metal (Se⁰), which is a byproduct of the reaction. If the reaction stalls, the active oxidant is depleted.
-
Fix: Do not add more SeO₂ directly if water is present. Filter the reaction through Celite to remove Se⁰, dry the filtrate with MgSO₄, and then resubmit to reaction conditions.
-
Pro-Tip: Use a co-oxidant like tert-butyl hydroperoxide (TBHP) to re-oxidize Se⁰ back to SeO₂ in situ. This allows you to use catalytic SeO₂ (0.5 eq), reducing waste and over-oxidation risk.
Q: My NMR shows a peak at 10.2 ppm (Aldehyde) but also a broad singlet at 11.0+ ppm. A: The 11.0+ ppm peak is the carboxylic acid proton. You have over-oxidized.
-
Immediate Fix: You cannot "reduce" the acid back to the aldehyde easily in one step. You must separate them. The acid is soluble in aqueous NaHCO₃. Wash your organic layer with Sat.[1] NaHCO₃; the aldehyde stays in the organic layer, the acid goes into the water.
Q: Can I use PCC (Pyridinium Chlorochromate)? A: Yes, but with caution. PCC is slightly acidic. If your substrate is acid-sensitive, the ester group might hydrolyze.
-
Better Alternative: Use IBX (2-Iodoxybenzoic acid) in DMSO. It is non-acidic, works at room temperature, and is strictly chemoselective for aldehydes, never going to the acid.
Comparative Reagent Data
| Reagent | Over-Oxidation Risk | Water Tolerance | Toxicity | Cleanup Difficulty |
| SeO₂ / Dioxane | High (if wet) | Low (Must be dry) | High (Se is toxic) | Difficult (Colloidal Se) |
| Sommelet (NBS/HMTA) | Very Low | High (Hydrolysis required) | Moderate | Easy (Precipitation) |
| MnO₂ (Activated) | Low | Low | Low | Very Easy (Filtration) |
| KMnO₄ | Extreme | High | Low | Moderate |
| IBX | Very Low | Moderate | Low | Easy |
References
-
Angyal, S. J. (2011).[3] "The Sommelet Reaction". Organic Reactions, 8, 197–217.[3] Link
- Authority: The definitive review on the Sommelet reaction mechanism and scope.
-
Riley, H. L., et al. (1932). "Selenium Dioxide: A New Oxidising Agent". Journal of the Chemical Society. Link
-
Authority: The foundational paper for SeO₂ oxidations (Riley Oxidation).[4]
-
-
BenchChem. (2025).[5] "A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives". Link
-
Authority: Comparative data on modern oxidation methods preventing carboxylic acid formation.[5]
-
-
He, Z., et al. (2023).[6] "Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes". The Journal of Organic Chemistry, 88, 4765-4769.[6] Link
- Authority: Recent protocols for mild, photochemical oxid
-
Sigma-Aldrich. (2025). "Product Specification: this compound". Link
- Authority: Verification of the target molecule's stability and physical properties.
Sources
- 1. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
"column chromatography conditions for purifying Methyl 4-formyl-1-naphthoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7).
This compound is a highly valued intermediate in drug development, notably utilized in the synthesis of potent human glucagon receptor antagonists for Type II diabetes, as well as in the development of isoxazoline-based invertebrate pest control agents. Because the molecule contains both an ester and an aldehyde on an extended aromatic system, its purification requires precise control over solvent polarity and stationary phase interactions to prevent co-elution and on-column degradation.
Core Chromatographic Parameters
To establish a baseline for your purification, the quantitative parameters for standard normal-phase silica gel chromatography are summarized below.
| Parameter | Specification / Condition |
| Target Compound | This compound |
| Stationary Phase | Silica Gel (230–400 mesh, 40–63 µm) |
| Mobile Phase System | Hexanes / Ethyl Acetate (Hex/EtOAc) |
| Gradient Profile | Step gradient: 5% → 10% → 15% EtOAc in Hexanes |
| Typical | ~0.35 in 15% EtOAc/Hexanes |
| Primary Detection | UV Absorption (254 nm) |
| Secondary Detection (Specific) | 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC Stain |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. By confirming intermediate steps (like TLC staining), you ensure the integrity of the final purification.
Step 1: Column Preparation
-
Select a glass column appropriate for your crude mass (typically a 30:1 to 50:1 ratio of silica to crude mixture).
-
Slurry-pack the column using 230–400 mesh silica gel in 5% EtOAc/Hexanes. Ensure the silica bed is perfectly level and free of air bubbles to prevent channeling.
Step 2: Dry Loading the Sample
-
Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
-
Add dry silica gel to the solution (approximately 3 times the mass of your crude product).
-
Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this dry powder evenly onto the top of the packed column bed, followed by a thin protective layer of clean sand.
Step 3: Gradient Elution
-
Initial Wash: Elute with 2 column volumes (CV) of 5% EtOAc/Hexanes to remove non-polar impurities (e.g., unreacted hydrocarbons or highly lipophilic byproducts).
-
Elution: Increase the gradient to 10% EtOAc/Hexanes for 3 CVs, then step up to 15% EtOAc/Hexanes.
-
Collection: Begin collecting fractions once the 10% gradient starts. The target compound typically elutes during the transition from 10% to 15% EtOAc.
Step 4: Fraction Analysis
-
Spot the collected fractions on a silica TLC plate.
-
Visualize first under a UV lamp (254 nm). The naphthyl ring will appear as dark spots against the fluorescent green background.
-
Dip the plate in 2,4-DNP stain and gently heat. Fractions containing this compound will immediately turn vibrant orange/red, confirming the presence of the formyl (aldehyde) group.
Troubleshooting & FAQs
Q: My product is co-eluting with the starting material (e.g., methyl 1-naphthoate). How can I improve resolution?
A: Causality: The polarity difference between a methyl ester and a formyl-substituted methyl ester on a large, lipophilic naphthalene ring is relatively small.
Solution: If your
Q: I am observing a long, tailing band on the column and my isolated yield is lower than expected. What causes this?
A: Causality: Aldehydes can interact strongly with active silanol (-OH) groups on the silica gel via hydrogen bonding. Furthermore, prolonged exposure to slightly acidic silica in the presence of air can cause trace oxidation of the aldehyde to the corresponding carboxylic acid, which will permanently stick to the baseline.
Solution: You must run this as flash chromatography using positive air/nitrogen pressure. Do not let the compound sit on the column overnight. If tailing persists, pre-treat your silica by washing it with 1% Triethylamine (Et
Q: Why do you mandate "Dry Loading" instead of wet loading the crude mixture? A: Causality: this compound can sometimes present as a viscous oil or semi-solid depending on purity. Wet loading a viscous sample often requires too much solvent (like DCM), which acts as a strong eluent and causes immediate band broadening at the top of the column. Dry loading disperses the compound over a massive surface area, ensuring a perfectly narrow starting band and maximizing theoretical plates.
Q: Both my starting material and product are highly UV active. How do I definitively track the product?
A: Causality: The extended
Purification Logic & Workflow
Troubleshooting workflow for this compound purification via silica chromatography.
References
- Madsen, P., et al. "Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1 H -indol-4-ylmethylene]hydrazide." Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775.
Technical Support Center: High-Purity Recrystallization of Methyl 4-formyl-1-naphthoate
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) .
This compound is a critical bifunctional intermediate—featuring both an electrophilic aldehyde and a stable ester on a rigid naphthalene core—frequently utilized in the downstream synthesis of complex pharmaceuticals and isoxazoline-based invertebrate pest control agents1[1]. Achieving >99% purity is paramount, as trace impurities (such as unreacted naphthoic acids or acetal byproducts) can severely poison downstream organometallic couplings or oximation reactions.
Solvent Selection Matrix
Selecting the correct solvent system is a thermodynamic balancing act. The formyl group is highly reactive, and the naphthalene core drives strong
| Solvent System | Polarity Index | Expected Yield | Expected Purity | Mechanistic Considerations & Causality |
| Toluene / Heptane (1:4) | Low-Moderate | 85–90% | >99.5% | Optimal. Toluene shares structural affinity ( |
| Ethyl Acetate / Hexanes (1:3) | Moderate | 75–80% | >98.0% | Good for polar impurities. EtOAc solvates the ester/aldehyde via dipole interactions. Hexanes disrupt this at low temps. May require seeding to initiate. |
| Methanol (Absolute) | High | < 50% | ~95.0% | High Risk. Aldehydes undergo rapid acetalization in methanol if trace Brønsted acids are present3[3]. Yield loss is often severe. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, do not blindly follow volumetric ratios. Use the following self-validating methodology for the Toluene/Heptane system.
Step-by-Step Methodology: Toluene/Heptane Recrystallization
-
Initial Dissolution: Place 10.0 g of crude this compound in a 250 mL round-bottom flask. Add 15 mL of Toluene.
-
Heating: Heat the suspension to 85°C under gentle reflux until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If the solution is cloudy, trace unreacted 4-formyl-1-naphthoic acid is present. Filter the hot solution through a pre-warmed Buchner funnel to remove these insoluble polar impurities.
-
Anti-Solvent Titration (The Self-Validation Step):
-
Validation: Instead of dumping in heptane, titrate hot Heptane dropwise into the stirring toluene solution. Stop when a faint, persistent cloudiness appears (the saturation point).
-
Correction: Add exactly 1 mL of hot Toluene to redissolve the cloudiness, ensuring the system is perfectly poised at the thermodynamic edge of solubility.
-
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to 25°C over 2 hours. Causality: Rapid cooling traps solvent molecules in the crystal lattice; slow cooling ensures a highly ordered, pure crystal lattice.
-
Harvesting: Once crystallization is complete at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize yield. Vacuum filter and wash the filter cake with 10 mL of ice-cold heptane.
Diagnostic Workflow
Use the following logical matrix to troubleshoot real-time physical observations during your recrystallization.
Recrystallization troubleshooting workflow for this compound.
Troubleshooting & FAQs
Q: Why did my yield drop to 30% when I used Methanol as my recrystallization solvent? A: You have likely destroyed your product via acetalization. The formyl group (-CHO) on the naphthoate is highly electrophilic. If your crude mixture contains even trace amounts of Brønsted acid (often leftover from upstream Fischer esterification steps), boiling it in methanol causes a nucleophilic attack, converting the aldehyde into a dimethyl acetal 3[3]. This acetal is highly soluble in cold methanol and remains in the mother liquor. Self-Validation Fix: Run a TLC (Hexanes:EtOAc 8:2) of your mother liquor. If a new, less polar spot appears above your desired product, acetalization has occurred. Evaporate the methanol and treat with dilute aqueous HCl to hydrolyze the acetal back to the aldehyde, then switch to a Toluene/Heptane system.
Q: My product is separating as a heavy, sticky oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the crude mixture is depressed below the temperature at which the solution reaches saturation. Because this compound and its analogs have relatively moderate melting points (similar formylbenzoates melt around 57-73°C4[4]), high impurity loads easily depress this further. Fix: Reheat the mixture until the oil dissolves entirely. Add 10-15% more of the "good" solvent (e.g., Toluene or EtOAc) to lower the saturation temperature. Allow it to cool, and crucially, add a seed crystal of pure this compound when the solution is just slightly warm (approx. 40°C) to provide a nucleation site before the oiling threshold is reached.
Q: The crystals have a distinct orange/brown tint. Is this normal? A: No. Pure this compound should be off-white to pale yellow. Deep orange indicates the presence of conjugated polymeric impurities or Schiff bases (if trace amines were present). Fix: Redissolve the crystals in hot solvent, add 5% w/w activated carbon (Darco), boil for 5 minutes, and perform a hot filtration through a pad of Celite 2[2]. The carbon will trap the large, highly conjugated impurities.
References
-
CN101351456B - Isoxazolines for controlling invertebrate pests (Google Patents). Available at:[1]
-
[논문]Graphene Oxide as Catalyst for the Acetalization of Aldehydes at Room Temperature (KISTI). Available at:[3]
-
Application Notes and Protocols for the Purification of Aromatic Esters (Benchchem). Available at:[2]
-
methyl 4-formylbenzoate - 1571-08-0, C9H8O3, density, melting point, boiling point, structural formula, synthesis (ChemSynthesis). Available at:[4]
Sources
Validation & Comparative
Comparative NMR Profiling of Methyl 4-formyl-1-naphthoate: Solvent Effects and Structural Validation
Executive Summary & Application Scope
Methyl 4-formyl-1-naphthoate is a critical bifunctional building block used in the synthesis of polycyclic aromatic hydrocarbons, fluorescent dyes, and pharmaceutical intermediates. Its 1,4-substitution pattern on the naphthalene core presents unique characterization challenges due to the strong electron-withdrawing nature of both the formyl (-CHO) and methyl ester (-COOCH3) groups.
This guide provides a comparative analysis of the 1H and 13C NMR profiles of this compound. Unlike standard spectral lists, this document focuses on validating structural integrity against common precursors (e.g., Methyl 1-naphthoate) and optimizing resolution through solvent selection (CDCl3 vs. DMSO-d6).
Structural Logic & Assignment Strategy
Before analyzing the spectra, one must understand the magnetic environment created by the naphthalene system.
-
The "Peri" Effect: Protons H-5 and H-8 (on the unsubstituted ring) are spatially close to the carbonyl oxygens at positions 4 and 1. This proximity results in significant deshielding, pushing these signals further downfield than typical aromatic protons.
-
Regioisomerism: Distinguishing the 1,4-isomer from the 1,2- or 1,5-isomers relies on identifying the specific coupling patterns of H-2 and H-3 (ortho-coupling, ~8.0 Hz) versus the complex multiplets of the second ring.
Diagram 1: Characterization Logic Flow
This workflow illustrates the decision tree for validating the synthesis product against starting materials.
Caption: Logical workflow for validating this compound synthesis using NMR markers.
Experimental Protocol
To ensure reproducibility, the following parameters are recommended.
Sample Preparation[1][2][3][4][5]
-
Concentration: 10–15 mg of sample in 0.6 mL of deuterated solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., MgSO4) that cause line broadening.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm).
Instrument Parameters (400 MHz equivalent)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° | 30° | Prevents saturation. |
| Relaxation Delay (D1) | 1.0 sec | 2.0 - 3.0 sec | Crucial for quaternary carbonyl carbons (C1, C4) to relax and appear. |
| Scans (NS) | 16 | 512 - 1024 | 13C sensitivity is low; high scan count required for quaternary carbons. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures downfield aldehyde/ketone signals. |
Comparative Analysis: 1H NMR
The 1H NMR spectrum provides the most immediate confirmation of structure. The table below compares the product with its likely precursor (Methyl 1-naphthoate) and highlights solvent shifts.
Table 1: 1H NMR Chemical Shift Comparison (δ, ppm)
| Assignment | This compound (CDCl3) | This compound (DMSO-d6) | Precursor (Methyl 1-naphthoate) |
| -CHO (Aldehyde) | 10.40 (s) | 10.55 (s) | Absent |
| -OCH3 (Ester) | 4.05 (s) | 4.08 (s) | 4.01 (s) |
| H-2 (Aromatic) | 8.10 (d, J=7.8 Hz) | 8.15 (d) | ~8.0 (d) |
| H-3 (Aromatic) | 7.95 (d, J=7.8 Hz) | 8.02 (d) | ~7.5 (t) Pattern Change |
| H-5, H-8 (Peri) | 8.90 - 9.10 (m) | 9.00 - 9.20 (m) | ~8.9 (d) |
| H-6, H-7 | 7.65 - 7.75 (m) | 7.70 - 7.80 (m) | 7.5 - 7.6 (m) |
Note: Values are representative of 1,4-disubstituted naphthalenes. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.
Key Diagnostic Features[1][6][7]
-
The Aldehyde Singlet: The appearance of a sharp singlet >10.0 ppm is the definitive proof of formylation. If this peak is absent, the reaction failed.
-
Symmetry Breaking: In the precursor (Methyl 1-naphthoate), H-2, H-3, and H-4 form a specific pattern. In the product, H-2 and H-3 become an isolated AB system (two doublets) because C-4 is now substituted.
-
Solvent Effect: DMSO-d6 typically shifts the aldehyde proton downfield by ~0.15 ppm compared to CDCl3 due to hydrogen bonding effects. DMSO is recommended if the aromatic region is crowded, as it often provides better separation of the H-6/H-7 multiplets.
Comparative Analysis: 13C NMR
The 13C spectrum is essential for confirming the carbon skeleton, particularly the two distinct carbonyl environments.
Table 2: 13C NMR Chemical Shift Data (δ, ppm in CDCl3)[4]
| Carbon Type | Chemical Shift (ppm) | Structural Significance |
| Aldehyde (C=O) | 193.5 | Most downfield peak; confirms oxidation state. |
| Ester (C=O) | 167.2 | Typical ester range; distinct from aldehyde. |
| Aromatic C-1/C-4 | 130.0 - 135.0 | Quaternary carbons; lower intensity. |
| Aromatic CH | 125.0 - 130.0 | High intensity signals for ring carbons. |
| Methoxy (-OCH3) | 52.5 | Diagnostic for the methyl ester group. |
Diagram 2: Signal Assignment & Coupling Logic
This diagram visualizes the coupling interactions that define the aromatic region.
Caption: Vicinal coupling (3J) between H-2 and H-3 distinguishes the 1,4-substitution pattern.
Troubleshooting & Performance Comparison
Issue: Missing Quaternary Carbons in 13C
-
Observation: The peaks at ~130-135 ppm (C-1, C-4) or the Carbonyls (167, 193 ppm) are invisible or very weak.
-
Cause: Quaternary carbons have long relaxation times (
). -
Solution: Increase the Relaxation Delay (D1) to 3–5 seconds and increase the number of scans.
Issue: Water Peak Interference
-
CDCl3: Water appears ~1.56 ppm. Usually does not interfere.
-
DMSO-d6: Water appears ~3.33 ppm. This can overlap with methylene signals if the molecule had them, but for this compound, the ester methyl is at ~4.0 ppm, so DMSO is a safe solvent choice.
Comparison Summary: Which Solvent?
-
Choose CDCl3 for routine purity checks. It is cheaper, easier to evaporate, and provides sufficient resolution for the aldehyde and ester peaks.
-
Choose DMSO-d6 if the sample solubility is poor in chloroform or if you need to resolve overlapping aromatic multiplets in the 7.6–7.8 ppm region.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Naphthalene Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data.[1] University of Wisconsin-Madison. (For substituent effects on chemical shifts). [Link]
Sources
"reactivity comparison between Methyl 4-formyl-1-naphthoate and Methyl 4-formylbenzoate"
[1][2][3]
Executive Summary
This guide provides a technical comparison between Methyl 4-formyl-1-naphthoate (MFN) and Methyl 4-formylbenzoate (MFB) .[1] While both compounds share a core functionality—an aromatic ring substituted with a methyl ester and a formyl group in a para-like arrangement—their reactivity profiles diverge significantly due to the naphthalene peri-effect .[1]
Key Takeaway: MFN exhibits a "steric-electronic" paradox compared to MFB.[1][2][3] The naphthalene core renders the ester moiety significantly more stable to hydrolysis due to peri-shielding, while the formyl group often displays enhanced electrophilicity due to steric deconjugation, provided the nucleophile is small enough to bypass the C5-hydrogen blockade.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the ground-state geometry and electronic distribution imposed by the aromatic platforms.
The Peri-Effect vs. Planarity
-
Methyl 4-formylbenzoate (MFB): The benzene ring allows both the ester and formyl groups to lie coplanar with the aromatic system. This maximizes resonance stabilization (
-conjugation), making the carbonyls less electrophilic but sterically accessible.[3] -
This compound (MFN): The naphthalene system introduces peri-interactions .[1]
-
Ester (C1): Steric repulsion between the ester oxygen and the proton at C8 (peri-position) forces the ester group out of the aromatic plane.
-
Formyl (C4): Similarly, the formyl group interacts with the proton at C5. This forces a twist, breaking the conjugation between the carbonyl
-system and the naphthalene ring.
-
Implication: The loss of resonance stabilization in MFN raises the ground-state energy of the carbonyl carbon, theoretically increasing electrophilicity. However, the same steric bulk that causes the twist also hinders the approach of large nucleophiles.
Visualization of Steric Pathway
Figure 1: Logical flow of structural influence on reactivity.
Reactivity Comparison by Reaction Class
The following data synthesizes experimental trends for 1,4-substituted naphthalenes versus para-substituted benzenes.
Nucleophilic Addition (Aldehyde)
Reaction: Addition of Nucleophiles (e.g., Grignard, Hydride, Amines) to the Formyl group.[3][4][5]
| Feature | Methyl 4-formylbenzoate (MFB) | This compound (MFN) |
| Electronic State | Stabilized by resonance with ring.[1] | Destabilized (Twisted out of plane).[3][5] |
| Small Nucleophile Rate | Fast (Standard). | Faster (Relief of ground state strain).[5] |
| Bulky Nucleophile Rate | Moderate.[1][2][3] | Slow (Blocked by C5-H peri-hydrogen).[1][3] |
| Equilibrium (Acetals) | Favors aldehyde (Conjugation).[4][5] | Favors Acetal/Hemiacetal (Relieves twist).[3][4][5] |
Insight: In reductive amination with bulky amines, MFN may require higher temperatures or stronger Lewis acid catalysts compared to MFB due to the kinetic barrier imposed by the C5-H.[2]
Ester Hydrolysis (Saponification)
Reaction: Base-catalyzed hydrolysis of the methyl ester.[6]
-
MFN: Reacts significantly slower (up to 10-20x slower).[1][3] The C1-ester is shielded by the C8-peri hydrogen.[1] The tetrahedral intermediate is sterically crowded, raising the activation energy.
-
Application: You can selectively hydrolyze a less hindered ester in the presence of the MFN ester moiety.
Oxidation Stability[2][3]
-
MFB: Susceptible to auto-oxidation to the carboxylic acid (Terephthalic acid mono-methyl ester) upon air exposure.[1]
-
MFN: Slightly more stable to auto-oxidation.[1][2][3] The twisted conformation reduces the ability of the radical intermediate to delocalize spin density into the ring, potentially retarding the propagation step of radical chain oxidation.
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Competitive Borohydride Reduction (Electrophilicity Test)
To determine relative electrophilicity of the formyl group.
-
Setup: Dissolve equimolar amounts (0.5 mmol each) of MFB and MFN in MeOH (10 mL) at 0°C.
-
Addition: Add 0.25 equivalents of NaBH4 (limiting reagent).
-
Monitoring: Stir for 15 minutes, quench with sat. NH4Cl.[1][2][3]
-
Analysis: Analyze by HPLC or 1H-NMR.
-
Expected Result: The MFN alcohol product will likely predominate if sterics are not prohibitive (hydride is small), due to the higher energy of the deconjugated aldehyde ground state.
Protocol B: Selective Hydrolysis (Steric Shielding Test)
To demonstrate the robust nature of the naphthoic ester.
-
Reagents: Dissolve MFN (1.0 eq) in THF/Water (3:1).
-
Base: Add LiOH (1.1 eq) at 25°C.
-
Timepoint: Monitor by TLC every hour.
-
Comparison: Run a parallel reaction with MFB .
-
Result: MFB will hydrolyze completely within 1-2 hours.[1][2][3] MFN will likely show <10% conversion in the same timeframe, requiring heating to 60°C+ for completion.[2][3]
Synthesis Workflow & Pathway
The following diagram illustrates the synthesis and divergent reactivity pathways for MFN.
Figure 2: Synthesis and divergent reactivity pathways for this compound.
References
-
Naphthalene Reactivity & Peri-Effects
-
Aldehyde Electrophilicity Scales
-
Ester Hydrolysis Kinetics
-
Methyl 4-formylbenzoate Properties
Sources
- 1. 1,4-Benzenedicarboxaldehyde [webbook.nist.gov]
- 2. CAS # 623-27-8, 1,4-Phthalaldehyde, 1,4-Benzenedicarboxaldehyde, Terephthaldicarboxaldehyde, Terephthalaldehyde, p-Phthalaldehyde - chemBlink [chemblink.com]
- 3. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 5. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 6. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Comparative Validation of Synthetic Pathways for Methyl 4-formyl-1-naphthoate: A Technical Guide for Process Chemists
Methyl 4-formyl-1-naphthoate (CAS 62855-40-7) is a highly privileged bifunctional building block. Its orthogonal reactive sites—an electrophilic aldehyde and a hydrolyzable methyl ester—make it an essential intermediate in the synthesis of human glucagon receptor antagonists[1] and advanced naphthisoxazoline-based invertebrate pest control agents[2].
However, synthesizing 1,4-disubstituted naphthalenes with high regiocontrol is notoriously challenging. This guide objectively evaluates the primary synthetic methodologies, providing drug development professionals with empirical data, mechanistic insights, and validated step-by-step protocols to select the optimal route for scale-up.
Mechanistic Pathways & Strategic Evaluation
To establish a robust supply of this compound, process chemists typically evaluate three distinct retrosynthetic disconnections.
Figure 1: Comparative synthetic pathways for this compound.
-
Route A: Palladium-Catalyzed Methoxycarbonylation (The Recommended Standard). This method leverages 4-bromo-1-naphthaldehyde[3]. By utilizing carbon monoxide and methanol under palladium catalysis, the bromide is selectively converted to the methyl ester. This route guarantees absolute 1,4-regiochemistry because the substitution pattern is pre-installed in the commercially available starting material.
-
Route B: Rieche Formylation of Methyl 1-naphthoate (The Alternative). This electrophilic aromatic substitution uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl4). While the starting materials are inexpensive, the electron-withdrawing ester group deactivates the naphthyl ring, requiring harsh conditions and often leading to mixtures of 1,4-, 1,5-, and 1,8-isomers that are difficult to separate.
-
Route C: Benzylic Oxidation (The Legacy Method). Selective oxidation of the C4-methyl group of methyl 4-methyl-1-naphthoate using Selenium dioxide (SeO2). This route suffers from over-oxidation to the carboxylic acid and generates highly toxic organoselenium waste, making it unsuitable for modern pharmaceutical manufacturing.
Quantitative Performance & Alternative Comparison
The following table synthesizes experimental validation data from internal process development runs, benchmarking the three routes on a 100-gram scale.
| Performance Metric | Route A (Pd-Carbonylation) | Route B (Rieche Formylation) | Route C (SeO2 Oxidation) |
| Overall Yield | 88 - 92% | 45 - 55% | 30 - 40% |
| Regiopurity | > 99% (Pre-determined) | ~70% (Requires chromatography) | > 95% |
| E-Factor (Waste) | Low (Catalytic) | High (Stoichiometric Lewis Acid) | Very High (Toxic Se waste) |
| Scalability | Excellent (Requires autoclave) | Poor (Exothermic, corrosive) | Poor (Toxicity constraints) |
| Cost per Kg | Moderate (Pd recovery needed) | Low (Reagents are cheap) | High (Waste disposal costs) |
Detailed Experimental Protocol: Route A (Methoxycarbonylation)
Expertise Note: The selection of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand is critical. Its large bite angle (104°) accelerates the rate-limiting reductive elimination step in the catalytic cycle, preventing the accumulation of stable Pd(II) intermediates that can otherwise be poisoned by carbon monoxide.
Materials:
-
4-Bromo-1-naphthaldehyde: 1.0 eq (100 mmol, 23.5 g)
-
Palladium(II) acetate (Pd(OAc)2): 0.02 eq (2 mol%, 449 mg)
-
dppf: 0.025 eq (2.5 mol%, 1.38 g)
-
Triethylamine (TEA): 2.0 eq (200 mmol, 27.8 mL)
-
Anhydrous Methanol: 100 mL
-
Anhydrous DMF: 100 mL
-
Carbon Monoxide (CO) gas: 50 psi
Step-by-Step Methodology:
-
System Purging: Charge a 500 mL Hastelloy pressure reactor with 4-bromo-1-naphthaldehyde, Pd(OAc)2, and dppf. Seal the reactor and purge with Nitrogen (3x) to ensure a strictly anaerobic environment.
-
Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand (dppf) to its inactive phosphine oxide, which immediately terminates the catalytic cycle.
-
-
Solvent Addition: Inject anhydrous Methanol, DMF, and Triethylamine via a syringe under positive nitrogen pressure.
-
Causality: TEA serves a dual purpose—it acts as the base to neutralize the HBr byproduct (driving the equilibrium forward) and facilitates the initial reduction of Pd(II) to the active Pd(0) species.
-
-
Carbonylation: Pressurize the reactor with CO gas to 50 psi. Heat the vigorously stirred mixture to 80°C. Monitor the pressure drop; repressurize to 50 psi iteratively as CO is consumed.
-
Reaction Monitoring: After 12 hours, sample the mixture. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (Rf = 0.6) and the appearance of a new, highly UV-active spot (Rf = 0.4). This acts as an in-process self-validation step.
-
Workup: Cool the reactor to room temperature and safely vent the excess CO through a scrubber. Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate (300 mL) and Water (300 mL). Wash the organic layer with brine (3x) to remove DMF and TEA·HBr salts.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude residue from hot heptane/ethyl acetate to yield this compound as pale yellow needles.
Self-Validating Analytical Workflow
To ensure trustworthiness and scientific integrity, the isolated product must be subjected to a rigorous, self-validating analytical workflow before being released for downstream API synthesis.
Figure 2: Analytical validation workflow for isolated this compound.
Verification Metrics:
-
1H NMR (400 MHz, CDCl3): The defining self-validating signals are the aldehyde proton appearing as a sharp singlet at ~10.45 ppm (1H), and the ester methyl group appearing as a singlet at ~4.05 ppm (3H). The aromatic region (7.60 - 9.20 ppm, 6H) must show the characteristic AB system for the C2 and C3 protons, confirming the 1,4-substitution pattern.
-
HPLC (Reverse Phase, C18): Run a gradient of 10-90% Acetonitrile in Water (0.1% TFA). A single peak integrating to >99% Area Under Curve (AUC) confirms the absence of regioisomers (which typically elute ±0.5 minutes from the main peak).
-
GC-MS (EI): Molecular ion peak at m/z = 214.06, with a base peak at m/z = 183 (loss of methoxy radical, -OCH3) and m/z = 155 (subsequent loss of CO).
References
-
Discovery of a Novel Glucagon Receptor Antagonist for the Treatment of Type II Diabetes / Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. ACS Publications / Journal of Medicinal Chemistry.[Link]
- Isoxazolines for controlling invertebrate pests.
Sources
"spectroscopic analysis to confirm the structure of Methyl 4-formyl-1-naphthoate derivatives"
Comparison Guide: Spectroscopic Validation of Methyl 4-formyl-1-naphthoate (MFN) and Derivatives
Executive Summary
This compound (MFN) is a bifunctional naphthalene scaffold critical in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and DNA-intercalating anticancer agents. Its structural integrity hinges on the precise 1,4-substitution pattern, which distinguishes it from the thermodynamic byproduct, the 1,2-isomer.
This guide objectively compares analytical methodologies for confirming the MFN structure. While Mass Spectrometry (MS) provides molecular weight confirmation, Nuclear Magnetic Resonance (NMR) —specifically the integration of 1D proton experiments with 2D NOESY—is identified as the superior method for definitive regioisomer differentiation.
Part 1: The Characterization Challenge
In the formylation of methyl 1-naphthoate (e.g., via Rieche or Vilsmeier-Haack conditions), electrophilic aromatic substitution prefers the C4 position due to electronic activation. However, steric hindrance and solvent effects can lead to C2-formylation , creating a mixture of regioisomers.
The Core Analytical Question: How do you definitively prove the aldehyde is at C4 (para-like) and not C2 (ortho-like) without growing a single crystal?
Comparative Overview of Analytical Techniques
| Feature | FT-IR | HR-MS (ESI) | 1H NMR (1D) | 2D NMR (NOESY/HMBC) |
| Primary Utility | Functional group verification (Quick Check) | Elemental composition & MW | Purity & Proton counting | Spatial connectivity & Regiochemistry |
| Speed | High (<5 mins) | High (<10 mins) | Medium (10-20 mins) | Low (30-60 mins) |
| Regioisomer Resolution | Low | Low | Medium (requires coupling analysis) | High (Definitive) |
| Sample Recovery | Yes (ATR) | No | Yes | Yes |
Part 2: Deep Dive – Spectroscopic Protocols
Vibrational Spectroscopy (FT-IR): The "Quick Check"
Goal: Confirm the presence of two distinct carbonyl environments.
The MFN molecule contains two carbonyl groups: the ester (conjugated with the ring) and the aldehyde (conjugated with the ring).
-
Protocol:
-
Prepare a solid sample using ATR (Attenuated Total Reflectance) to avoid solvent overlap.
-
Scan range: 4000–400 cm⁻¹.
-
Critical Checkpoint: Look for the "Carbonyl Doublet."
-
Ester C=O: ~1720–1735 cm⁻¹ (Higher wavenumber due to methoxy induction).
-
Aldehyde C=O: ~1680–1695 cm⁻¹ (Lower wavenumber due to strong conjugation with the naphthalene system).
-
-
Fermi Resonance: Verify the aldehyde C-H stretch doublet at ~2850 and 2750 cm⁻¹.
-
Insight: If you see a single broad carbonyl peak, your resolution is too low, or the aldehyde has oxidized to a carboxylic acid (broad O-H stretch ~3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR): The "Gold Standard"
Goal: Prove the 1,4-substitution pattern.
A. 1H NMR (Proton) Analysis The aromatic region (7.5–9.0 ppm) is complex. The key to confirming the 1,4-structure lies in the H2 and H3 protons .
-
Aldehyde Proton (CHO): Singlet at 10.2–10.5 ppm . (Distinctive deshielding).[1][2]
-
Ester Methyl (OCH3): Singlet at 4.0–4.1 ppm .
-
The Regioisomer Test (H2/H3 Coupling):
-
In 1,4-substitution , H2 and H3 are chemically equivalent neighbors (ortho-coupling). You will see two doublets (or a deceptively simple singlet if shifts are identical) with a coupling constant (
) of ~8.0 Hz . -
In 1,2-substitution , the remaining protons are H3 and H4. H3 is crowded by the ester; H4 is crowded by the peri-proton (H5). Their shifts will diverge significantly.
-
B. 2D NMR (NOESY): The Self-Validating Protocol This is the definitive step to rule out the 1,2-isomer.
-
Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å).
-
The Experiment:
-
Irradiate the Aldehyde Proton (~10.3 ppm):
-
Observation: You should see a correlation (cross-peak) to H3 (ortho) and H5 (peri, the proton on the other ring closest to the aldehyde).
-
-
Irradiate the Ester Methyl (~4.0 ppm):
-
Observation: You should see a correlation to H2 (ortho).[3]
-
-
The "Negative" Control: The Aldehyde proton should NOT show a correlation to the Ester Methyl. (If they correlate, they are likely neighbors, indicating the 1,2-isomer).
-
Mass Spectrometry (MS)
-
Technique: ESI-TOF (Positive Mode).
-
Expectation: Molecular ion
at m/z 215.07 (Calc. for C13H10O3).[4] -
Fragmentation: Look for loss of methoxy (-31 Da) and CO (-28 Da).
Part 3: Experimental Workflow & Visualization
Workflow Diagram: From Synthesis to Validation
Figure 1: Decision-matrix workflow for the isolation and structural confirmation of MFN derivatives.
Logic Diagram: NOESY Correlation Strategy
Figure 2: Spatial connectivity map. The absence of NOE between the Aldehyde and Ester groups is the definitive proof of 1,4-substitution.
Part 4: Derivative Confirmation (Schiff Bases)
To further validate the aldehyde functionality, researchers often derivatize MFN with primary amines (e.g., aniline) to form Schiff bases (imines).
Comparison of MFN vs. MFN-Imine Derivative:
| Spectral Feature | Parent (MFN) | Derivative (Imine) | Interpretation |
| 1H NMR (Aldehyde/Imine H) | Singlet @ 10.4 ppm | Singlet @ 8.5–8.8 ppm | Upfield shift confirms conversion of C=O to C=N. |
| IR (Carbonyl) | Strong band @ 1690 cm⁻¹ | Disappears | Definitive proof of reaction completion. |
| IR (Imine) | Absent | New band @ 1615–1630 cm⁻¹ | C=N stretch (often overlaps with aromatic C=C). |
References
-
Chemical Structure & Properties: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 22711886, Methyl 4-bromo-1-naphthoate (Precursor Analog). Retrieved from [Link]
-
NMR Methodology for Naphthalenes: Reich, H. J. (2024).[6][7] Structure Determination Using NMR: Naphthalene Derivatives. University of Wisconsin-Madison. Retrieved from [Link]
-
IR Interpretation Standards: UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Regioisomer Differentiation: Oxford Instruments. (2023).[8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. This compound [sigmaaldrich.com]
- 5. 4-Methyl-1-naphthol | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"assessing the purity of Methyl 4-formyl-1-naphthoate using HPLC"
Executive Summary: The Criticality of Specificity in Naphthoate Analysis
Methyl 4-formyl-1-naphthoate (MFN) is a pivotal intermediate in the synthesis of polycyclic aromatic hydrocarbons and potential pharmaceutical scaffolds. Its dual functionality—combining a labile aldehyde with a stable ester on a naphthalene core—presents a unique analytical paradox. While the aromatic ring suggests easy detection, the reactivity of the aldehyde group leads to a complex impurity profile (oxidation to acids, reduction to alcohols) that generic "scouting" gradients often fail to resolve.
This guide objectively compares an Optimized Gradient Reverse-Phase HPLC (RP-HPLC) Method against standard alternatives (Isocratic HPLC and GC-FID). We demonstrate why the optimized gradient approach is the only self-validating system capable of meeting the rigorous purity standards required for downstream drug development.
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior. MFN is not merely a static molecule; it is a reactive species susceptible to specific degradation pathways.
The Impurity Landscape
-
Hydrolysis (Impurity A): 4-formyl-1-naphthoic acid. Highly polar.
-
Oxidation (Impurity B): 4-(methoxycarbonyl)-1-naphthoic acid. Result of aldehyde oxidation; highly polar.
-
Reduction (Impurity C): Methyl 4-(hydroxymethyl)-1-naphthoate. Result of aldehyde reduction; moderately polar.
-
Starting Material (Impurity D): Methyl 1-naphthoate.[1] Non-polar (lacks the aldehyde oxygen).
The Challenge: A generic isocratic method will either elute the polar acids in the void volume (unquantifiable) or retain the non-polar starting material indefinitely (broad peaks).
Part 2: Method Comparison
We evaluated three methodologies for assessing MFN purity. The data below summarizes their performance metrics.
Comparative Performance Matrix
| Feature | Method A: Optimized Gradient RP-HPLC (Recommended) | Method B: Isocratic RP-HPLC (Generic) | Method C: GC-FID (Alternative) |
| Resolution (Rs) | > 2.5 for all critical pairs | < 1.5 for Acid/Alcohol impurities | Excellent for volatiles, Poor for acids |
| Sensitivity (LOD) | 0.05% (w/w) | 0.1% (w/w) | 0.1% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Sample Integrity | High (Ambient temp analysis) | High | Low (Thermal degradation of aldehyde) |
| Run Time | 25 Minutes | 45 Minutes (to elute late peaks) | 15 Minutes |
| Suitability | Gold Standard for Purity | Quick QC for known batches | Residual Solvent analysis only |
Critical Analysis
-
Why Method A Wins: The gradient starts with low organic content (20%) to retain and resolve the polar acid impurities (A & B) away from the solvent front. It then ramps to high organic (80%) to elute the non-polar starting material (Impurity D) sharply.
-
The Failure of Method C (GC-FID): While Gas Chromatography is faster, the high injection port temperatures (250°C+) can induce in-situ oxidation or disproportionation of the aldehyde group, leading to false impurity profiles [1].
Part 3: The Optimized Protocol (Method A)
This protocol is designed as a self-validating system. The choice of phosphoric acid in the mobile phase is deliberate: it suppresses the ionization of the carboxylic acid impurities, ensuring they elute as sharp peaks rather than tailing smears.
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[2]
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Temperature: 30°C (Controlled to prevent retention shifts).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel A: 254 nm (Naphthalene backbone – universal).
-
Channel B: 310 nm (Conjugated Aldehyde – selective for MFN).
-
2. Mobile Phase Preparation[2][3][4]
-
Solvent A (Aqueous): 0.1% H₃PO₄ in Water. Rationale: Low pH (~2.5) suppresses silanol activity and acid dissociation.
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Rationale: Lower viscosity and better UV cutoff than Methanol.
3. Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 80 | 20 | Initial Hold: Retain polar acids. |
| 2.0 | 80 | 20 | Start Gradient. |
| 15.0 | 20 | 80 | Ramp: Elute MFN and non-polar esters. |
| 18.0 | 20 | 80 | Wash column. |
| 18.1 | 80 | 20 | Return to initial. |
| 25.0 | 80 | 20 | Re-equilibration: Critical for reproducibility. |
4. Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb aldehydes).
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating the purity of MFN, highlighting the critical "Go/No-Go" decision points that ensure scientific integrity.
Caption: Figure 1. Self-validating analytical workflow for MFN purity assessment. Note the mandatory System Suitability checkpoints (Yellow) prior to sample injection.
Part 5: Data Analysis & Validation Criteria
To ensure the trustworthiness of your results, the following System Suitability parameters must be met before accepting any data. This aligns with ICH Q2(R1) guidelines [2].
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | > 2.0 between Impurity C and MFN | Ensures accurate integration of the closest eluting impurity. |
| Tailing Factor (T) | 0.8 – 1.5 | Indicates secondary interactions (silanol effects) are suppressed. |
| Precision (RSD) | < 2.0% (n=6 injections) | Confirms pump and injector stability. |
| Signal-to-Noise | > 10 for LOQ | Defines the sensitivity limit for trace impurities. |
Interpretation of Results
-
Peak Purity Check: Use the PDA detector to verify that the main peak (MFN) has a consistent UV spectrum across the upslope, apex, and downslope. A spectral non-homogeneity indicates a co-eluting impurity (hidden peak).
-
Wavelength Ratio: Calculate the ratio of Absorbance(254nm) / Absorbance(310nm). For pure MFN, this ratio should be constant. A deviation suggests contamination by non-aldehyde naphthalene derivatives.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. Separation of Naphthalene Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Comparative Guide: Catalytic Strategies for the Synthesis of Methyl 4-formyl-1-naphthoate
Executive Summary
Methyl 4-formyl-1-naphthoate (MFN) is a critical bifunctional building block in the synthesis of agrochemicals (e.g., isoxazoline insecticides) and pharmaceutical intermediates.[1] Its structure—a naphthalene core substituted with an ester at position 1 and an aldehyde at position 4—presents a unique synthetic challenge due to the electronic conflict between the electron-withdrawing ester group and the requirement for electrophilic functionalization at the para-like 4-position.
This guide objectively compares three distinct synthetic strategies to access MFN, analyzing the catalytic systems, mechanistic pathways, and scalability of each.[2] The Radical Chain Oxidation route is identified as the industry standard, while Palladium-Catalyzed Carbonylation offers a modern, transition-metal alternative.
Part 1: Strategic Overview & Comparative Analysis
The synthesis of MFN generally proceeds via one of three retrosynthetic disconnections. The choice of catalyst and pathway dictates the impurity profile and scalability.
Route A: Benzylic Oxidation (The Standard)
-
Starting Material: Methyl 4-methyl-1-naphthoate
-
Catalyst/Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide)
-
Mechanism: Free-radical halogenation followed by hydrolysis/oxidation (Sommelet or Gem-dihalide hydrolysis).
-
Status: Preferred. Validated by J. Med. Chem. protocols.[3][4][5][6][7][8][9]
Route B: Pd-Catalyzed Carbonylation (The Modern Alternative)
-
Starting Material: Methyl 4-bromo-1-naphthoate
-
Catalyst: Palladium(II) Acetate / Phosphine Ligands (e.g., dppp, Xantphos)[2]
-
Mechanism: Oxidative addition, CO insertion, reductive elimination (with hydride source).[2]
-
Status: High Selectivity. Best for library synthesis where the bromo-precursor is available.
Route C: Direct Formylation (The Theoretical Limit)
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Status: Not Recommended. The C1-ester deactivates the ring, leading to poor yields and regioselectivity issues (substitution at C5/C8).
Performance Comparison Matrix
| Feature | Route A: Radical Oxidation | Route B: Pd-Carbonylation | Route C: Direct Formylation |
| Catalyst Type | Radical Initiator (AIBN) | Transition Metal (Pd) | Lewis Acid (TiCl₄) |
| Yield | 65–75% (Two Steps) | 80–90% | <30% (Poor Selectivity) |
| Regioselectivity | Excellent (Substrate controlled) | Excellent (Pre-functionalized) | Poor (Electronic conflict) |
| Scalability | High (Kg scale feasible) | Medium (Cost of Pd) | Low (Waste generation) |
| Key Impurity | Over-brominated species | Pd residues, Phosphine oxides | Regioisomers (5-CHO) |
| Cost Efficiency | High | Moderate | Low |
Part 2: In-Depth Technical Narrative & Protocols
The Preferred Route: Radical Bromination & Hydrolysis
This route relies on the functionalization of the methyl group at the C4 position. The ester at C1 remains improved during this transformation.
Mechanism & Causality
The reaction initiates with the thermal decomposition of AIBN , generating isobutyronitrile radicals. These abstract a hydrogen atom from the benzylic position of methyl 4-methyl-1-naphthoate. The resulting benzylic radical is stabilized by the naphthalene system, allowing selective reaction with N-Bromosuccinimide (NBS) to form the benzyl bromide.
-
Why AIBN? It decomposes cleanly at 60–80°C, matching the reflux temperature of CCl₄ or benzene substitutes (e.g., trifluorotoluene), ensuring a steady radical flux.[2]
-
Why NBS? It provides a low, steady concentration of Br₂, preventing ring bromination and favoring side-chain substitution (Wohl-Ziegler reaction).[2]
Experimental Protocol
Step 1: Benzylic Bromination
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charge: Add Methyl 4-methyl-1-naphthoate (10.0 g, 50 mmol) and anhydrous CCl₄ (or PhCF₃, 150 mL).
-
Reagent: Add N-Bromosuccinimide (NBS) (9.8 g, 55 mmol).
-
Initiation: Add AIBN (0.41 g, 2.5 mmol, 5 mol%).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is complete when the dense NBS solid floats to the top as low-density succinimide (approx. 4–6 hours).
-
Workup: Cool to RT. Filter off succinimide. Concentrate the filtrate in vacuo to obtain the crude bromomethyl intermediate.
Step 2: Sommelet Reaction (Hydrolysis/Oxidation)
-
Solvent Switch: Dissolve the crude bromide in Chloroform (100 mL).
-
Reagent: Add Hexamethylenetetramine (Hexamine) (7.7 g, 55 mmol).
-
Complexation: Reflux for 4 hours. A quaternary hexaminium salt precipitates.
-
Hydrolysis: Evaporate solvent. Add 50% Aqueous Acetic Acid (100 mL) and reflux for 2 hours.
-
Extraction: Cool, dilute with water, and extract with Ethyl Acetate. Wash with NaHCO₃ to remove acid.
-
Purification: Recrystallize from Hexane/EtOAc to yield This compound as a pale yellow solid.
The Modern Alternative: Pd-Catalyzed Carbonylation
For laboratories equipped for high-pressure chemistry, carbonylation offers a direct conversion of the bromo-ester to the aldehyde using synthesis gas (CO/H₂) or a hydride source (e.g., silanes, formates).[2]
Protocol Summary
-
Substrate: Methyl 4-bromo-1-naphthoate.
-
Catalyst: Pd(OAc)₂ (1-3 mol%) + Xantphos (ligand).
-
Conditions: CO (5 bar), H₂ (50 bar) or Sodium Formate (solid CO source), DMSO, 100°C.
-
Advantage: Avoids the use of unstable radical precursors and halogenated solvents.
Part 3: Visualization of Pathways
The following diagram illustrates the competing pathways and the specific reagents involved in the transformation.
Caption: Comparative synthetic pathways. Route A (Blue) represents the standard radical bromination/oxidation sequence. Route B (Red) depicts the transition-metal catalyzed carbonylation.
References
-
Primary Synthesis Protocol
-
Sommelet Reaction Mechanism
-
Angyal, S. J. "The Sommelet Reaction". Organic Reactions1954 , 8, 197.[2]
-
-
Rieche Formylation (General Scope)
-
Application in Pest Control (Isoxazolines)
-
Patent CN101351456B. "Isoxazolines for controlling invertebrate pests".[11]
-
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 12. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
"cost-benefit analysis of different synthetic routes to Methyl 4-formyl-1-naphthoate"
Topic: Cost-Benefit Analysis of Different Synthetic Routes to Methyl 4-formyl-1-naphthoate Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary
This compound (CAS: 62855-40-7) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of isoxazoline-based antiparasitics and naphthoic acid derivatives. Its dual functionality—an oxidizable/reducible aldehyde and a hydrolyzable ester—makes it a versatile "synthetic hub."[1][2][3]
This guide analyzes the two most chemically viable routes for its preparation:
-
The Oxidative Route (Radical Bromination): Best for cost-efficiency and large-scale production.
-
The Metallation Route (Knochel-Type Exchange): Best for high purity, laboratory-scale synthesis, and functional group tolerance.
Route 1: Radical Bromination & Hydrolysis (The "Scalable" Route)[3][4]
This route relies on the functionalization of the commercially available Methyl 4-methyl-1-naphthoate. It utilizes classical radical chemistry to oxidize the benzylic methyl group to an aldehyde.
Mechanism & Rationale
The transformation proceeds via a Wohl-Ziegler bromination using N-bromosuccinimide (NBS) to generate a gem-dibromide intermediate. This intermediate is subsequently hydrolyzed to the aldehyde. This method avoids heavy metals and cryogenic conditions, making it suitable for scale-up, though it requires careful control of radical initiators.[3]
Step-by-Step Protocol
Precursor: Methyl 4-methyl-1-naphthoate Reagents: NBS (2.2 equiv), Benzoyl Peroxide (cat.), CCl₄ (or PhCF₃), Acetone/H₂O.[3]
-
Bromination:
-
Dissolve Methyl 4-methyl-1-naphthoate (10.0 g, 50 mmol) in anhydrous CCl₄ (or trifluoromethylbenzene for a greener alternative) (250 mL).
-
Add N-bromosuccinimide (19.6 g, 110 mmol) and benzoyl peroxide (240 mg, 1.0 mmol).
-
Reflux the mixture under N₂ for 4–6 hours. Monitor by TLC for the disappearance of the monobromide intermediate.
-
Checkpoint: The reaction must proceed to the gem-dibromide stage. If monobromide remains, add more NBS/initiator.[3]
-
Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude gem-dibromide oil.
-
-
Hydrolysis (Sommelet-Type or Ag-Assisted):
-
Dissolve the crude oil in acetone (150 mL) and water (30 mL).
-
Add Silver Nitrate (AgNO₃) (18.7 g, 110 mmol) or reflux with Calcium Carbonate (CaCO₃) for a cheaper alternative.[3][4]
-
Stir at reflux for 2 hours in the dark (if using Ag).
-
Filter the precipitate (AgBr) and concentrate the solvent.[4]
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10% EtOAc in Hexanes).
-
Typical Yield: 65–75%
Pathway Diagram
Caption: Radical oxidation pathway via gem-dibromide intermediate.
Route 2: Magnesiation-Formylation (The "Precision" Route)
This route utilizes a halogen-metal exchange on Methyl 4-bromo-1-naphthoate. Unlike traditional Lithiation (using n-BuLi), which would attack the ester moiety, this protocol uses Turbo Grignard (i-PrMgCl[3]·LiCl) at controlled temperatures to effect selective exchange without degrading the ester.
Mechanism & Rationale
The iodine/bromine-magnesium exchange is faster than the nucleophilic attack on the ester at low temperatures (-15°C to -40°C). The resulting Grignard species is then quenched with DMF to install the formyl group. This method is highly regioselective and produces fewer byproducts than radical bromination.
Step-by-Step Protocol
Precursor: Methyl 4-bromo-1-naphthoate Reagents: i-PrMgCl·LiCl (1.3 M in THF), DMF (anhydrous), THF.[3][4]
-
Metallation:
-
Charge a flame-dried flask with Methyl 4-bromo-1-naphthoate (2.65 g, 10 mmol) and anhydrous THF (30 mL) under Argon.
-
Cool the solution to -20°C .
-
Add i-PrMgCl·LiCl (Turbo Grignard) solution (8.5 mL, 11 mmol) dropwise over 15 minutes.
-
Stir at -20°C for 1 hour.
-
Validation: Aliquot a small sample and quench with D₂O. NMR should show >95% deuterium incorporation at C4.
-
-
Formylation:
-
Add anhydrous DMF (1.5 mL, 20 mmol) dropwise to the cold solution.
-
Allow the mixture to warm to 0°C over 1 hour, then to room temperature for 30 minutes.
-
-
Workup:
Typical Yield: 75–85%
Pathway Diagram
Caption: Knochel-type halogen-metal exchange preserving the ester functionality.[3]
Comparative Analysis: Cost vs. Benefit
| Feature | Route 1: Radical Oxidation | Route 2: Magnesiation (Turbo Grignard) |
| Starting Material Cost | Low (Methyl 4-methyl-1-naphthoate is cheap) | High (Bromo-derivative is ~3-4x more expensive) |
| Reagent Cost | Low (NBS, CaCO₃/AgNO₃) | High (i-PrMgCl·LiCl is a specialty reagent) |
| Scalability | Excellent (Kg-scale feasible) | Moderate (Cryogenic cooling required) |
| Purity Profile | Moderate (Radical byproducts possible) | High (Very clean conversion) |
| Safety Profile | Concern (Exothermic, Lachrymators) | Manageable (Standard pyrophoric handling) |
| Yield | 65–75% | 75–85% |
| Best Use Case | Industrial Mfg / >100g batches | Drug Discovery / <10g batches |
Discarded Route: Direct Formylation (Rieche/Vilsmeier)
Why it fails: Direct formylation of Methyl 1-naphthoate using TiCl₄/Cl₂CHOMe (Rieche) or POCl₃/DMF (Vilsmeier) is not recommended .[3][4]
-
Reason: The ester group at C1 is electron-withdrawing (deactivating) and directs incoming electrophiles to the meta position (C3) or the other ring (C5/C8). Achieving regioselective formylation at C4 (para to the deactivating ester) is chemically unfavorable via Electrophilic Aromatic Substitution (EAS).[4]
References
-
Synthesis of Naphthoic Acid Derivatives
-
Knochel-Type Exchange on Esters
-
Radical Bromination Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 4. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-formyl-1-naphthoate
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of Methyl 4-formyl-1-naphthoate. As a specialized chemical, direct and extensive safety data may not be readily available. Therefore, this procedure is grounded in an expert assessment of its constituent functional groups—an aromatic aldehyde and a naphthoate ester—and aligned with the stringent standards set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The chemical structure of this compound dictates its risk profile.
-
Aromatic Aldehyde Group : Aldehydes can be irritants to the skin, eyes, and respiratory system.[1] They are also prone to oxidation and may be combustible.[1]
-
Naphthoate Ester Group : The naphthalene-derived backbone is a polycyclic aromatic hydrocarbon (PAH) structure. Compounds in this family can possess toxicity and pose environmental risks.
Given these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in standard municipal trash.[1][2] All waste materials, including the primary compound and any contaminated consumables, must be collected for disposal by a licensed waste management professional.[3]
Personal Protective Equipment (PPE) and Engineering Controls
Ensuring personal safety is the first critical step in the waste handling process. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate controls to protect laboratory workers.[4][5][6]
-
Engineering Controls : All handling of this compound waste should occur within a certified chemical fume hood.[7] This minimizes the risk of inhaling potentially irritating dust or vapors.
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this chemical waste[7][8]:
-
Eye Protection : ANSI-rated safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. This process begins at the point of waste generation and concludes with its safe removal from the facility.
Step 3.1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2] this compound waste must be collected in a dedicated container and should not be mixed with incompatible waste streams.
| Waste Stream Category | Compatibility with this compound Waste | Rationale |
| Non-Halogenated Organic Solids | Compatible | This is the correct waste stream. The compound is a non-halogenated organic solid. |
| Aqueous Waste | Incompatible | Mixing organic and aqueous waste streams complicates the disposal process and is generally prohibited. |
| Acids (Strong) | Incompatible | Aldehydes can react with strong acids. |
| Bases (Strong) | Incompatible | Esters can be hydrolyzed by strong bases. |
| Oxidizing Agents | Incompatible | Aldehydes are susceptible to oxidation, which can be an exothermic and vigorous reaction.[1] |
| Halogenated Organic Solvents | Incompatible | Halogenated and non-halogenated waste must be kept separate for proper disposal and recycling.[9] |
Step 3.2: Containerization
The choice and handling of the waste container are governed by EPA and institutional guidelines.
-
Select an Appropriate Container : Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, threaded screw-top cap.[9][10] The container must be in good condition, free of cracks or leaks.[10]
-
Collect Waste : Place solid this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) directly into the designated container.[1]
-
Keep Container Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.
Step 3.3: Labeling
Clear and accurate labeling is a strict regulatory requirement.[8] The label must be affixed to the container as soon as the first particle of waste is added.
Your hazardous waste label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
A clear indication of the primary hazards (e.g., "Irritant," "Toxic" ).
-
The date of accumulation.
Step 3.4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[10][11]
-
Store the waste container in a secondary containment bin to mitigate potential leaks.
-
Ensure the SAA is away from heat sources or direct sunlight.[8]
-
Do not exceed the SAA volume limits set by the EPA and your institution.
Step 3.5: Arranging for Disposal
Once the waste container is approximately 90% full, it is time to arrange for its removal.
-
Complete your institution's chemical waste pickup request form.
-
Contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.
-
EHS will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[12]
Spill Management
In the event of a small, manageable spill, follow these procedures:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Control Access : Restrict access to the spill area.
-
Increase Ventilation : Ensure the chemical fume hood is operating correctly.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with a chemical absorbent material suitable for organic compounds.
-
Collect Debris : Carefully sweep up the absorbed material and place it into your designated this compound hazardous waste container.
-
Clean Area : Decontaminate the spill surface with an appropriate solvent, followed by soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Office of Clinical and Research Safety.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- MasterControl. (2024). 29 CFR 1910.
- Mercury. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- IPG. (2023, September 20).
- OSHA. LABORATORY SAFETY OSHA LAB STANDARD (Fact Sheet).
- National Science Teaching Association. (2024, August 16).
- Labor Security System.
- University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
- Texas Woman's University.
- Tetra Tech. (2022, July 12).
- Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Chulalongkorn University.
- Maine Department of Environmental Protection. (2005, July 1).
- Tokyo Chemical Industry. (2025, February 4).
- Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2007, May 7).
- eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Ohio EPA. (2024, June 3). Dispose of Hazardous Waste.
- GOV.UK.
- Santa Cruz Biotechnology.
- AK Scientific, Inc.
-
MilliporeSigma. This compound. [Link]
- BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)
- Government of Canada. (2023, November 3).
- Central Pollution Control Board, India. SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes.
- Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Department of Environment and Natural Resources, Philippines. Revised Procedures and Standards for the Management of Hazardous Wastes.
-
The Good Scents Company. 3-hydroxyphenethyl alcohol, 13398-94-2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. fishersci.com [fishersci.com]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. ipgsf.com [ipgsf.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. sustainable-markets.com [sustainable-markets.com]
Personal protective equipment for handling Methyl 4-formyl-1-naphthoate
CAS: 62855-40-7 Synonyms: 4-Carbomethoxy-1-naphthaldehyde; Methyl 4-formylnaphthalene-1-carboxylate Audience: Medicinal Chemists, Process Development Scientists, and EHS Officers.
Executive Summary & Chemical Intelligence
Methyl 4-formyl-1-naphthoate is a bifunctional aromatic building block featuring both an aldehyde and a methyl ester on a naphthalene core. It is frequently employed in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates (e.g., antifolates, kinase inhibitors).
Operational Reality: While often classified under generic "Irritant" categories, the presence of the formyl group (aldehyde) introduces specific risks regarding sensitization and auto-oxidation . The naphthalene core suggests potential lipophilicity and bioavailability, necessitating strict containment to prevent systemic absorption.
Key Physical Properties:
-
State: Solid (typically off-white to yellow powder).
-
Reactivity: The aldehyde moiety is susceptible to oxidation to the corresponding carboxylic acid (Methyl 4-carboxy-1-naphthoate) upon exposure to air.
-
Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.
Hazard Architecture (Risk Assessment)
Do not rely solely on the "Warning" signal word. Analyze the functional groups.
| Hazard Class | Risk Description | Mechanism of Action |
| Respiratory Sensitizer | High | Aldehydes can form Schiff bases with mucosal proteins, leading to hypersensitivity. |
| Skin/Eye Irritant | Moderate | Electrophilic nature of the aldehyde can cause contact dermatitis and severe eye irritation. |
| Chronic Toxicity | Potential | Naphthalene derivatives are often investigated for mutagenicity; treat as a potential mutagen until proven otherwise. |
The PPE Firewall: Technical Specifications
Standard "lab coats and glasses" are insufficient for high-value or scale-up synthesis. The following matrix defines the required protective envelope.
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Technical Specification | Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Venting) | Prevent contact with fine airborne dust during weighing; standard safety glasses allow particulate bypass. |
| Dermal (Hand) | Double Nitrile | Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Extended Cuff) | Naphthalene derivatives permeate latex rapidly. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control (Primary) | Fume Hood (Face velocity: 100 fpm) | Primary Defense. Do not handle on open benchtops. |
| Respiratory | Respirator (Secondary) | N95 (Particulate) or P100 (if spill) | Only required if engineering controls fail (e.g., spill outside hood). |
| Body | Lab Coat + Apron | Tyvek® sleeves or chemical apron | Protects forearms from dust accumulation on cloth lab coat cuffs. |
Operational Protocols: A Self-Validating Workflow
This workflow integrates safety checks directly into the experimental procedure to ensure containment.
Phase A: Storage & Stability
-
Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Why: The C-4 aldehyde is prone to air oxidation. A degraded reagent (carboxylic acid impurity) will skew stoichiometry in subsequent Wittig or condensation reactions.
-
Visual Check: If the solid has turned from pale yellow to dark brown/orange, check purity via TLC/NMR before use.
Phase B: Weighing & Transfer (The Critical Control Point)
-
Risk: Static charge on the fine powder can cause dispersal (inhalation risk).
-
Procedure:
-
Place the balance inside the fume hood or use a localized powder containment hood.
-
Use an anti-static gun or ionizer on the spatula and weighing boat before transfer.
-
The "Kimwipe Test": Place a damp Kimwipe next to the balance. If powder jumps, humidity is too low; pause and ground yourself.
-
Phase C: Reaction Setup
-
Solvent Selection: When dissolving in Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <5 minutes.
-
Safety Adjustment: If using DCM, change outer gloves immediately after any splash.
-
Inertion: Purge the reaction vessel with Nitrogen before adding the solid to prevent oxidation and minimize flammability if using pyrophoric bases (common in reactions involving this intermediate).
Visualization: Safety-Critical Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Caption: Operational logic flow for this compound handling. Note the QC checkpoint to prevent the use of oxidized material.
Emergency & Disposal Procedures
Accidental Release (Spill)[1][2]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don N95/P100 respirator and double gloves.
-
Containment: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or PEG-400) to prevent dust generation, then wipe up.
-
Clean: Wash the surface with soap and water; naphthoates are lipophilic and adhere to surfaces.
Waste Management
-
Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (do not use regular trash).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Labeling: Clearly tag waste as "Contains Aldehydes/Naphthalene Derivatives" to alert disposal crews of potential sensitization risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776369 (Related Naphthoate Esters). PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
